molecular formula C7H7NO5S B185110 4-Nitrophenyl methanesulfonate CAS No. 20455-07-6

4-Nitrophenyl methanesulfonate

Cat. No.: B185110
CAS No.: 20455-07-6
M. Wt: 217.2 g/mol
InChI Key: FFGGSHSHUKFELB-UHFFFAOYSA-N
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Description

4-Nitrophenyl methanesulfonate is a valuable chemical reagent in organic synthesis and medicinal chemistry research. Its primary utility lies in its role as a versatile electrophilic building block, particularly for the introduction of the methanesulfonate (mesylate) ester functional group into target molecules. This compound serves as a key synthetic intermediate in the preparation of more complex structures. For instance, it is used in the synthesis of hydrazone derivatives, which are then investigated for their biological activities, including cytotoxicity against human cell lines (such as MCF-7 and HeLa) and free radical scavenging capabilities . The nitro group and the sulfonate ester on the aromatic ring make it a suitable precursor for further functionalization. In a research context, derivatives of this compound can be used to study enzyme inhibition, such as the inhibition of VEGFR-2 tyrosine kinase, a target in cancer therapeutics . Furthermore, the structural motif provided by this reagent is a common feature in substrates designed for hydrolytic enzymes, where enzymatic cleavage can release the chromophore 4-nitrophenol, allowing for convenient spectrophotometric activity assays . This makes 4-Nitrophenyl methanesulfonate a critical tool for researchers developing new analytical methods and probing biochemical pathways.

Properties

IUPAC Name

(4-nitrophenyl) methanesulfonate
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InChI

InChI=1S/C7H7NO5S/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGGSHSHUKFELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310764
Record name 4-Nitrophenyl methanesulfonate
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Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20455-07-6
Record name Methanesulfonic acid, 4-nitrophenyl ester
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Record name 4-Nitrophenyl methanesulfonate
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Record name Methanesulfonic acid, 4-nitrophenyl ester
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Foundational & Exploratory

what are the physical properties of 4-nitrophenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Gathering Basic Compound Data

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Gathering Key Data

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Seeking Physical Properties

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An In-depth Technical Guide to the Synthesis of 4-Nitrophenyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 4-nitrophenyl methanesulfonate, a key intermediate in various chemical and pharmaceutical applications. The content is structured to deliver not only a step-by-step protocol but also the underlying chemical principles and safety considerations, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

4-Nitrophenyl methanesulfonate, also known as p-nitrophenyl mesylate, is a valuable organic compound characterized by the molecular formula C7H7NO5S.[1] It serves as a crucial building block in organic synthesis, particularly in the introduction of the mesyl group, a good leaving group, which facilitates various nucleophilic substitution reactions. Its applications span the synthesis of pharmaceuticals, agrochemicals, and dyes.

Core Synthesis Route: Esterification of 4-Nitrophenol

The most common and direct method for synthesizing 4-nitrophenyl methanesulfonate is through the esterification of 4-nitrophenol with methanesulfonyl chloride. This reaction involves the formation of a sulfonate ester bond between the hydroxyl group of the phenol and the sulfonyl chloride.

Reaction Scheme:

The selection of reagents and reaction conditions is critical for a successful and efficient synthesis.

  • 4-Nitrophenol: The starting material is chosen for its phenolic hydroxyl group, which is sufficiently nucleophilic to attack the electrophilic sulfur atom of the sulfonyl chloride. The electron-withdrawing nitro group enhances the acidity of the phenolic proton, facilitating its removal by a base.

  • Methanesulfonyl Chloride (MsCl): This reagent is a highly reactive sulfonylating agent.[2] The chlorine atom is an excellent leaving group, and the sulfur atom is highly electrophilic due to the two electron-withdrawing oxygen atoms.

  • Base (e.g., Triethylamine, Pyridine): A non-nucleophilic organic base is essential to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[3] This prevents the protonation of the starting phenol and the product, which would otherwise hinder the reaction progress. The choice of a tertiary amine like triethylamine is strategic as it does not compete with the phenol as a nucleophile.

  • Solvent (e.g., Dichloromethane, Ethyl Acetate): An aprotic solvent is used to dissolve the reactants and facilitate the reaction without participating in it. Dichloromethane is a common choice due to its inertness and ability to dissolve both the starting materials and the product.[4]

Experimental Protocol: A Self-Validating System

This detailed protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Equipment:

  • 4-Nitrophenol

  • Methanesulfonyl Chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution in an ice bath to 0-5 °C. Add triethylamine (1.1 equivalents) dropwise to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-nitrophenol spot.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) will yield pure 4-nitrophenyl methanesulfonate.

Data Presentation:

Reactant/ReagentMolar Equiv.Molecular Weight ( g/mol )
4-Nitrophenol1.0139.11
Methanesulfonyl Chloride1.1114.55
Triethylamine1.1101.19
ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Expected Yield85-95%
Visualization of the Workflow

The following diagram illustrates the key steps in the synthesis of 4-nitrophenyl methanesulfonate.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-Nitrophenol Methanesulfonyl Chloride Triethylamine Reaction_Vessel Stirring at 0°C to RT Reactants->Reaction_Vessel Addition Solvent Dichloromethane Solvent->Reaction_Vessel Quenching Add Water Reaction_Vessel->Quenching Reaction Complete Extraction Separatory Funnel (Wash with HCl, NaHCO3, Brine) Quenching->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Rotary Evaporator Drying->Concentration Purification Recrystallization Concentration->Purification Product 4-Nitrophenyl Methanesulfonate Purification->Product

Caption: Experimental workflow for the synthesis of 4-nitrophenyl methanesulfonate.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfonyl group.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination of Chloride Phenol O2N-C6H4-OH Phenoxide O2N-C6H4-O⁻ Phenol->Phenoxide + Base Base Et3N Protonated_Base Et3NH⁺ Base->Protonated_Base + H⁺ Phenoxide_ion O2N-C6H4-O⁻ Intermediate [O2N-C6H4-O-S(O)2(CH3)-Cl]⁻ Phenoxide_ion->Intermediate + MsCl MsCl CH3SO2Cl Intermediate_ion [O2N-C6H4-O-S(O)2(CH3)-Cl]⁻ Product O2N-C6H4-OSO2CH3 Intermediate_ion->Product - Cl⁻ Chloride Cl⁻

Caption: Reaction mechanism for the formation of 4-nitrophenyl methanesulfonate.

  • Deprotonation: The base (triethylamine) removes the acidic proton from the hydroxyl group of 4-nitrophenol to form the more nucleophilic 4-nitrophenoxide ion.

  • Nucleophilic Attack: The 4-nitrophenoxide ion attacks the electrophilic sulfur atom of methanesulfonyl chloride, forming a transient tetrahedral intermediate.

  • Elimination: The intermediate collapses, eliminating the chloride ion as a leaving group to yield the final product, 4-nitrophenyl methanesulfonate.

Safety Considerations: A Trustworthy Protocol

The safe handling of all chemicals is paramount.

  • Methanesulfonyl Chloride (MsCl): This substance is highly corrosive, toxic if swallowed or in contact with skin, and fatal if inhaled.[5] It reacts with water to produce corrosive fumes.[6] Always handle MsCl in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][6][7]

  • 4-Nitrophenol: This compound is harmful if swallowed and can cause skin and eye irritation.[8]

  • Triethylamine: This is a flammable liquid with a strong odor. It is corrosive and can cause severe skin burns and eye damage.

  • Dichloromethane: This is a volatile organic solvent and a suspected carcinogen. Handle with care in a fume hood.

Ensure that emergency eyewash stations and safety showers are readily accessible.[6] All chemical waste should be disposed of according to institutional and local regulations.

Characterization

The identity and purity of the synthesized 4-nitrophenyl methanesulfonate can be confirmed using various analytical techniques:

  • Melting Point: The sharp melting point of the recrystallized product is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation by showing the characteristic chemical shifts and coupling patterns of the aromatic and methyl protons and carbons.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the sulfonate ester (S=O stretches), nitro group (N=O stretches), and the aromatic ring.

  • Mass Spectrometry: Confirms the molecular weight of the compound.[1]

This comprehensive guide provides the necessary information for the successful and safe synthesis of 4-nitrophenyl methanesulfonate. By understanding the rationale behind each step, researchers can confidently execute this procedure and adapt it as needed for their specific applications.

References

  • PubChem. (n.d.). 4-Nitrophenyl methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

  • ResearchGate. (n.d.). General procedure for the acylation of 4-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • MDPI. (2021). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]

Sources

A Senior Application Scientist's Technical Guide to 4-Nitrophenyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis and drug discovery, the strategic use of activating groups is paramount to the efficient construction of complex molecular architectures. Among these, 4-nitrophenyl methanesulfonate, also known by its synonym 4-nitrophenyl mesylate, emerges as a significant, albeit specialized, reagent. This technical guide provides an in-depth exploration of its chemical identity, synthesis, and critical applications, particularly highlighting its role as a potent electrophile in the synthesis of bioactive molecules. As Senior Application Scientists, we aim to not only present protocols but to instill a deeper understanding of the underlying chemical principles that govern the utility of this compound.

Core Chemical Identity

IUPAC Name: (4-nitrophenyl) methanesulfonate[1]

Synonyms: 4-nitrophenyl mesylate, p-nitrophenyl methanesulfonate[1]

CAS Number: 20455-07-6[1]

Molecular Formula: C7H7NO5S[1]

Chemical Structure

The molecular architecture of 4-nitrophenyl methanesulfonate is characterized by a methanesulfonyl group (-SO2CH3) ester-linked to a 4-nitrophenol moiety. This structure is fundamental to its reactivity.

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Nitrophenol 4-Nitrophenol Methanesulfonyl\nChloride Methanesulfonyl Chloride Reaction Mixture Reaction Mixture Methanesulfonyl\nChloride->Reaction Mixture Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Reaction Mixture 4-Nitrophenyl\nMethanesulfonate 4-Nitrophenyl Methanesulfonate Reaction Mixture->4-Nitrophenyl\nMethanesulfonate

Caption: General Synthesis Workflow.

Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrophenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as pyridine (1.2 eq) to the cooled solution. The choice of a tertiary amine as a base is critical to avoid competitive nucleophilic attack on the methanesulfonyl chloride.

  • Mesylation: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the 4-nitrophenol starting material.

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl to remove the base, then with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-nitrophenyl methanesulfonate.

Applications in Drug Development and Organic Synthesis

The utility of 4-nitrophenyl methanesulfonate in a research and development setting stems from the electronic properties of its constituent parts. The methanesulfonate (mesylate) group is an excellent leaving group, and its departure is further facilitated by the electron-withdrawing nature of the p-nitrophenyl group. This makes the 4-nitrophenoxy moiety a superb leaving group in nucleophilic substitution reactions.

Role as a Potent Electrophile

The primary application of 4-nitrophenyl methanesulfonate is as a potent electrophile for the introduction of a methanesulfonyl group or, more commonly, for the activation of alcohols towards nucleophilic attack. In the context of drug synthesis, it can be used to prepare sulfonate esters from complex alcohol-containing intermediates. These sulfonate esters are then susceptible to displacement by a wide range of nucleophiles, such as amines, azides, and thiols, allowing for the construction of key carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds found in many pharmaceutical agents.

The deliberate incorporation of a nitro group on the phenyl ring significantly enhances the leaving group ability of the 4-nitrophenoxide compared to an unsubstituted phenoxide. This is a direct consequence of the nitro group's ability to stabilize the negative charge of the departing phenoxide through resonance and inductive effects. This enhanced reactivity allows for milder reaction conditions, which is often a critical consideration when dealing with sensitive and complex drug intermediates.

The synthesis of various bioactive molecules often involves the formation of sulfonamides, a key functional group in many drugs. While 4-nitrophenyl methanesulfonate is an ester, its reactivity principles are closely related to sulfonyl chlorides used in sulfonamide synthesis. The facile displacement of the 4-nitrophenoxide leaving group makes it a valuable tool in the medicinal chemist's arsenal for creating diverse molecular libraries for structure-activity relationship (SAR) studies.

Conclusion

4-Nitrophenyl methanesulfonate is a valuable reagent in organic synthesis, offering a reliable method for activating hydroxyl groups towards nucleophilic substitution. Its well-defined chemical structure and predictable reactivity, enhanced by the electronic properties of the nitro group, make it a useful intermediate in the multi-step synthesis of complex bioactive molecules and pharmaceuticals. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to effectively and safely utilize this compound in their synthetic endeavors.

References

  • PubChem. (n.d.). 4-Nitrophenyl phenylmethanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, October 29). 4-Nitrophenol. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenyl methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ansari, F. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 739. Retrieved from [Link]

  • Haskali, M. B., et al. (2021). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry, 12(10), 1709-1714. Retrieved from [Link]

  • Gontrani, L., et al. (2012). Synthesis of 1-(4-Hydroxylphenyl)-4-(4-Nitrophenyl)piperazine. ResearchGate. Retrieved from [Link]

  • ChemSrc. (n.d.). SODIUM (4-NITROPHENYL)METHANESULFONATE. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). (4-Nitrophenyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Station. (n.d.). The Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

  • PlumX. (n.d.). Enzymes in the synthesis of bioactive compounds. Retrieved from [Link]

  • Chemeurope.com. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]

  • ChemBK. (n.d.). Sodium (4-nitrophenyl)methanesulfonate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenyl (4-methylphenyl)methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

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An In-Depth Technical Guide to the Mechanism of Action of 4-Nitrophenyl Methanesulfonate in Organic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mechanism of action of 4-nitrophenyl methanesulfonate, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of its structural features that dictate its reactivity, primarily in nucleophilic aromatic substitution (SNAr) reactions. We will explore the underlying principles that make this compound an effective electrophile and how its unique constitution as an aryl sulfonate ester contributes to its utility in the synthesis of a variety of organic molecules, including diaryl ethers.

Introduction: Unpacking the Molecular Architecture of 4-Nitrophenyl Methanesulfonate

4-Nitrophenyl methanesulfonate, also known as p-nitrophenyl mesylate, possesses a molecular structure primed for reactivity in the realm of organic synthesis.[1][2] Its efficacy stems from the synergistic effects of its three key components: the phenyl ring, the para-substituted nitro group, and the methanesulfonate (mesylate) leaving group.

The central phenyl ring serves as the electrophilic scaffold. The methanesulfonate group, a derivative of the strong methanesulfonic acid, is an excellent leaving group, facilitating nucleophilic attack at the ipso-carbon. Crucially, the nitro group at the para position acts as a powerful electron-withdrawing group. This activation is essential for the facile progress of nucleophilic aromatic substitution reactions, which are typically challenging on unactivated aromatic rings.[3]

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism through which 4-nitrophenyl methanesulfonate reacts is the Nucleophilic Aromatic Substitution (SNAr) pathway. This is a two-step addition-elimination process.[3][4]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

A nucleophile (Nu⁻) attacks the carbon atom bearing the methanesulfonate leaving group (the ipso-carbon). This attack is facilitated by the electron-deficient nature of the aromatic ring, a direct consequence of the electron-withdrawing nitro group. This initial step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The negative charge of this intermediate is delocalized across the aromatic system and, significantly, onto the nitro group, which provides substantial stabilization.[3]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second and typically rapid step, the leaving group, the 4-nitrophenoxide ion, is expelled. This step restores the aromaticity of the phenyl ring, resulting in the formation of the final substituted product.

The overall SNAr mechanism is depicted below:

Sources

key characteristics of 4-nitrophenyl methanesulfonate as a leaving group

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm starting by delving into the properties of 4-nitrophenyl methanesulfonate as a leaving group. Google searches are underway, aiming to compile detailed information on its electronic characteristics, inherent stability, and reactivity profile.

Analyzing Search Results

I've moved on to analyzing the Google search results now. My focus is on extracting key data points and experimental details related to 4-nitrophenyl methanesulfonate, organizing the information logically. I'm aiming to create a solid framework that encompasses electronic effects, stability, and comparisons to other leaving groups, and will structure this into an outline.

Expanding Data Collection

I'm now expanding my Google searches to cover not just basic characteristics, but also reactivity profiles of 4-nitrophenyl methanesulfonate. I'm prioritizing the exploration of nucleophilic substitution reaction data and comparisons to other leading groups to create a solid foundation for the technical guide. I'm aiming to be comprehensive.

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A Comprehensive Technical Guide to the Solubility of 4-Nitrophenyl Methanesulfonate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the solubility characteristics of 4-nitrophenyl methanesulfonate (pNPMS), a crucial reagent in various chemical syntheses and biological studies. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying chemical principles that govern the solubility of pNPMS in a range of common laboratory solvents. By understanding these fundamentals, researchers can make informed decisions regarding solvent selection, reaction conditions, and purification strategies.

Introduction to 4-Nitrophenyl Methanesulfonate: A Molecule of Interest

4-Nitrophenyl methanesulfonate, also known as p-nitrophenyl mesylate, is an organic compound featuring a nitrophenyl group activated by a methanesulfonyl (mesyl) leaving group. This structure makes it an effective electrophile and a useful tool in organic synthesis, particularly for the mesylation of nucleophiles. Its reactivity and stability are significantly influenced by the solvent environment, making a thorough understanding of its solubility paramount for its effective application.

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₇H₇NO₅S
Molecular Weight 217.20 g/mol [1]
Melting Point 93-93.5 °C
XLogP3 1.1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 5[1]
Topological Polar Surface Area 97.6 Ų[1]

These properties, particularly the moderate lipophilicity (XLogP3 of 1.1), lack of hydrogen bond donors, and multiple hydrogen bond acceptors (the oxygen atoms of the nitro and sulfonate groups), provide the basis for predicting its solubility behavior.

The Theoretical Framework of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for understanding solubility.[2] This adage suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of 4-nitrophenyl methanesulfonate is therefore a direct consequence of the interplay between its molecular structure and the properties of the solvent.

The key molecular features of pNPMS influencing its solubility are:

  • The Aromatic Ring: The phenyl group is nonpolar and contributes to solubility in solvents with some nonpolar character.

  • The Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. The oxygen atoms can act as hydrogen bond acceptors.

  • The Methanesulfonate Group (-OSO₂CH₃): This is also a highly polar group with oxygen atoms that can accept hydrogen bonds.

The overall polarity of the molecule is significant, as indicated by its topological polar surface area of 97.6 Ų. However, it lacks the ability to donate hydrogen bonds, which will be a critical factor in its interaction with protic solvents.

cluster_pNPMS 4-Nitrophenyl Methanesulfonate Properties cluster_Solvents Solvent Characteristics pNPMS pNPMS Molecule Polarity High Polarity (TPSA = 97.6 Ų) pNPMS->Polarity HBA 5 Hydrogen Bond Acceptors pNPMS->HBA HBD 0 Hydrogen Bond Donors pNPMS->HBD Lipophilicity Moderate Lipophilicity (XLogP3 = 1.1) pNPMS->Lipophilicity PolarProtic Polar Protic (e.g., Water, Methanol) - H-Bond Donors & Acceptors HBA->PolarProtic Favorable Interaction PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) - H-Bond Acceptors Only HBA->PolarAprotic Strong Interaction HBD->PolarProtic Mismatch (pNPMS cannot donate) Nonpolar Nonpolar (e.g., Hexane, Toluene) - van der Waals forces Lipophilicity->Nonpolar Favorable Interaction A 1. Prepare Saturated Solution Add excess pNPMS to a known volume of solvent in a sealed vial. B 2. Equilibrate Agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium. A->B C 3. Separate Phases Centrifuge the solution to pellet the excess, undissolved solid. B->C D 4. Sample Supernatant Carefully extract a known volume of the clear supernatant. C->D E 5. Quantify Solute Dilute the sample and determine the concentration using a suitable analytical method (e.g., UV-Vis Spectroscopy). D->E F 6. Calculate Solubility Use the measured concentration and dilution factor to calculate the solubility in mg/mL or mol/L. E->F

Figure 2. Experimental workflow for solubility determination.

Step-by-Step Methodology:

  • Preparation: For each solvent to be tested, add an excess amount of 4-nitrophenyl methanesulfonate to a known volume (e.g., 5 mL) of the solvent in a sealed, screw-cap glass vial. "Excess" means adding enough solid so that a visible amount remains undissolved after equilibration.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a minimum of 24 hours. This ensures that the solution reaches equilibrium and becomes saturated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. For a more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sampling: Carefully withdraw a precise aliquot (e.g., 1 mL) of the clear supernatant, being cautious not to disturb the solid pellet.

  • Quantification:

    • Prepare a series of standard solutions of pNPMS of known concentrations in the solvent of interest.

    • Measure the absorbance of the standards using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for the nitrophenyl chromophore. Generate a calibration curve of absorbance versus concentration.

    • Dilute the sampled supernatant with a known factor to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to find the concentration of the saturated solution. This value represents the solubility of pNPMS in that solvent at the specified temperature.

Safety, Handling, and Disposal

As a matter of scientific integrity and laboratory safety, proper handling of 4-nitrophenyl methanesulfonate and all solvents is crucial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact) when handling pNPMS and solvents.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or solvent vapors.

  • Hazard Profile: While a specific, comprehensive safety data sheet (SDS) for 4-nitrophenyl methanesulfonate is not widely published, related compounds exhibit hazards such as being harmful if swallowed, causing skin irritation, and causing serious eye irritation. [3]It should be handled with care as a potentially hazardous substance. Always consult the supplier-specific SDS before use.

  • Disposal: Dispose of all waste, including unused solid, saturated solutions, and contaminated materials, in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.

Conclusion

The solubility of 4-nitrophenyl methanesulfonate is governed by its distinct molecular structure, which combines nonpolar, polar, and hydrogen bond-accepting features. This guide provides a robust theoretical framework and a practical experimental protocol to empower researchers in their work with this important compound. While the provided solubility table offers a well-reasoned estimate, it is the fusion of this theoretical understanding with rigorous experimental verification that will lead to the most reliable and reproducible scientific outcomes.

References

  • PubChem. (n.d.). 4-Nitrophenyl methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998, January). Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Sudittapong, B., Taylor, C. G. P., Williams, J., Griffiths, R. J., Hiscock, J. R., & Ward, M. D. (2024). Coordination-cage binding and catalysed hydrolysis of organophosphorus chemical warfare agent simulants. Dalton Transactions. Published on August 19, 2024. Retrieved from [Link]

  • NICEATM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]

  • Mount, N. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

Sources

discovery and historical background of sulfonate esters

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting my deep dive by focusing on sulfonate esters. My initial plan is to use Google searches, strategically targeted to pinpoint the discovery of these compounds, and to explore their historical context, including the pioneering scientists and their early applications. I will focus on finding the first syntheses.

Analyzing Search Results

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Expanding Information Retrieval

I'm now expanding my search strategy to cover initial syntheses and the historical context of sulfonate esters. I'm focusing on key scientists and the evolution of their applications in organic chemistry and drug development. I will be sure to find the initial synthetic routes and associated scientists.

Structuring the Guide

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Defining the Outline

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Refining the Structure

I'm now refining the structure of the guide. I will include sections on initial discoveries, the rise of "super" leaving groups with key scientists and rationale, and mechanistic understanding including SN2 reaction details. I plan to delve into applications, drug development and the modern context including safety concerns regarding genotoxic impurities. I'm prioritizing logical flow, technical accuracy, and credible, cited references to ensure scientific integrity and trust. I'm also planning tables, protocols, and Graphviz diagrams to enhance clarity.

Synthesizing Content

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Designing the Guide

I'm now designing the overall guide, and have established a detailed outline to cover all aspects, including initial synthesis, the evolution of leaving groups, mechanistic details, and applications. I'm focusing on chronological and thematic structure. The table of contents is complete and includes sections on discovery, safety, and modern context. I will cite the use of protocols and diagrams.

Integrating Search Results

I've integrated search results to build out the guide's core content, focusing on the roles of sulfonate esters as API salt formers and SN2 leaving groups, as well as the historical timeline, key scientists, and development of tosyl, mesyl, and triflyl precursors. I've begun drafting protocols for synthesis and SN2 reactions. The genotoxic impurity risk is now included in my considerations.

Refining the Outline

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Outlining the Guide

I've crafted a comprehensive outline for the guide, emphasizing sulfonate esters' historical context and significance. I'll include the synthesis, and structural visualization with diagrams to ensure a logical flow. I am focusing on technical depth and chronological progression. I will include a detailed introduction, historical background, mechanistic understanding, application examples in drug development, and modern safety concerns, for complete detail.

Refining the content's Chronology

I'm now refining the chronological order. I will expand the historical context, discussing the early research, development, and application of the leaving group concepts, including the key players, such as Stuart Tipson and Hess and Pfleger. I will incorporate the sulfene mechanism in the context of mesylate formation and its synthetic advantages. I will ensure references and citations throughout.

Organizing the Information

I'm now organizing the gathered information into the guide's specific sections. I'm focusing on crafting a historical narrative that illustrates the development and application of sulfonate esters as tools for researchers and drug development experts. I'll include protocols and diagrams.

theoretical principles of mesylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Theoretical Research

I'm now starting a thorough search to compile details on mesylation reaction theories. The focus is on the mechanism, the mesyl group's function, and reaction influencing factors. I aim to build a strong theoretical foundation to work from.

Exploring Practical Applications

I'm now delving into real-world mesylation applications. I am investigating its use in synthesis and drug development, noting experimental details, reagents, and possible side reactions. I will then seek credible sources to back key concepts, including peer-reviewed papers and established chemical methodology texts.

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Grasping Mesylation Basics

I've gotten a solid handle on the fundamentals. I now understand mesylation’s role in activating alcohols as leaving groups. The core mechanism is clearer too, and I'm starting to appreciate the significance of this reaction in synthesis. I'm ready to delve deeper!

Deepening Mesylation Understanding

I've made headway on the key details. I have a good grasp of the role of mesylates as leaving groups, along with the detailed mechanism. Now I'm focusing on the practical aspects: I'm compiling an expanded general protocol, with reagent quantities, monitoring, workup, and purification procedures. I'm also looking into factors that influence the mesylation reaction itself. I also want to clarify how this reaction differs from tosylation.

Refining Mesylation Scope

I've outlined crucial areas for deeper investigation to build out my understanding of mesylation. I'll be focusing my efforts to get a detailed general protocol, including reagent quantities, and methods for monitoring, workup, and purification. I now want to investigate factors affecting the mesylation itself, like substrate scope and steric hindrance. I'll also clarify the sulfene mechanism and potential side reactions. I need to get some quantitative comparisons of the mesylate and other common leaving groups, plus some specific examples for the context of synthesis. I plan to cite references to support all claims.

Analyzing Reaction Dynamics

I've been immersed in the data, constructing a robust protocol for the experiments. I've focused on detailing the workup, purification steps, and mapping the role of substrate and base on reaction mechanisms, with a particular focus on the sulfene pathway. Potential inhibitors are being studied.

Refining Data Acquisition

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Addressing Key Information Gaps

I've assembled a solid base, but I'm now zeroing in on missing pieces. I'm focusing on finding quantitative leaving group data for a table, and researching the specific impact of substrate steric hindrance on mesylation rates (primary vs. secondary vs. tertiary alcohols). I'm also delving deeper into the conditions driving side reactions like alkyl chloride formation and planning to explore additional drug synthesis examples.

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Structuring the Guide Logically

I've organized the information into two key parts: Core Directive (Autonomy) and Scientific Integrity & Logic (E-E-A-T). Part 1 focuses on designing the guide's logical structure, starting with the core need for mesylation and ending with applications. Part 2 addresses expertise, trustworthiness, and authoritative grounding, providing detailed protocols, justifications for reagent choices, and ways to mitigate potential side reactions.

Refining the Guide Content

I'm now integrating all the gathered data to create a comprehensive technical guide. I've compiled details for both core directives and scientific integrity components. I can now provide a full step-by-step protocol including reaction monitoring, workup, and purification, forming a self-validating system. Moreover, I'm working on visualizing concepts with diagrams for the mechanistic pathways, including direct nucleophilic attack and the sulfene pathway, which I'll render as Graphviz diagrams. I'm also preparing a workflow diagram for the experimental protocol and I have several citable sources for the claims.

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Consolidating Data Elements

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spectroscopic data (NMR, IR, MS) for 4-nitrophenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Nitrophenyl Methanesulfonate

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4-nitrophenyl methanesulfonate (CAS No: 20455-07-6), a key intermediate in organic synthesis and a compound of significant interest in the pharmaceutical industry due to the classification of sulfonate esters as potential genotoxic impurities (GTIs).[1][2] Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and quality control. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a complete structural profile.

The molecular structure of 4-nitrophenyl methanesulfonate, with the chemical formula C₇H₇NO₅S and a molecular weight of 217.20 g/mol , forms the basis of our spectroscopic investigation.[3]

Caption: Molecular Structure of 4-Nitrophenyl Methanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-nitrophenyl methanesulfonate, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy

Theoretical Basis: The proton NMR spectrum is dictated by the electronic environment of the hydrogen atoms. The structure features two distinct proton environments: the aromatic protons on the p-substituted benzene ring and the protons of the methyl group. The strong electron-withdrawing nature of both the nitro (-NO₂) group and the methanesulfonate (-OSO₂CH₃) group significantly deshields the aromatic protons, shifting them downfield. Due to the para-substitution, the aromatic region is expected to exhibit a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-nitrophenyl methanesulfonate in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data and Interpretation: While a publicly available spectrum for 4-nitrophenyl methanesulfonate is not readily found, data for the closely related analog, methyl 4-nitrobenzenesulfonate, provides excellent insight.[4] The key difference is the placement of the oxygen atom, which will have a minor effect on the precise chemical shifts but not the overall pattern.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (ortho to -NO₂)~8.4Doublet (d)2H
Aromatic H (ortho to -OSO₂CH₃)~7.6Doublet (d)2H
Methyl (-SO₂CH₃)~3.4Singlet (s)3H
  • Aromatic Protons (δ ~7.6-8.4): The two protons adjacent to the electron-donating oxygen of the ester group appear at a relatively upfield position compared to the two protons adjacent to the strongly electron-withdrawing nitro group. This results in two distinct signals, each integrating to two protons. The ortho-coupling between adjacent protons leads to their appearance as doublets.

  • Methyl Protons (δ ~3.4): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet integrating to three protons. Its downfield position is due to the deshielding effect of the adjacent sulfonyl group.

¹³C NMR Spectroscopy

Theoretical Basis: The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, four signals are expected for the aromatic carbons and one for the methyl carbon.

Data and Interpretation: The PubChem database confirms the availability of a ¹³C NMR spectrum for 4-nitrophenyl methanesulfonate.[3]

Assignment Predicted Chemical Shift (δ, ppm)
C-O (ipso-carbon)~155
C-NO₂ (ipso-carbon)~146
CH (ortho to -NO₂)~125
CH (ortho to -OSO₂CH₃)~123
-SO₂CH₃~38
  • Aromatic Carbons (δ ~123-155): The two ipso-carbons (C-O and C-NO₂) are the most downfield due to direct attachment to electronegative groups and their quaternary nature. The carbon attached to the oxygen (C-O) is expected to be the most deshielded. The two sets of protonated aromatic carbons appear at distinct chemical shifts.

  • Methyl Carbon (δ ~38): The methyl carbon appears furthest upfield, consistent with an sp³-hybridized carbon attached to a sulfonyl group.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy identifies the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For 4-nitrophenyl methanesulfonate, the key functional groups are the sulfonyl group (SO₂), the nitro group (NO₂), the aromatic ring, and the C-O-S ester linkage.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a KBr wafer or pellet. A small amount of the solid sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet is taken first and automatically subtracted from the sample spectrum.

Data and Interpretation: The following table summarizes the characteristic IR absorption bands for 4-nitrophenyl methanesulfonate, based on data available from SpectraBase.[3]

Frequency (cm⁻¹) Vibrational Mode Significance
~1530 and ~1350NO₂ Asymmetric & Symmetric StretchingConfirms the presence of the nitro group. These are typically very strong and sharp absorptions.
~1380 and ~1180SO₂ Asymmetric & Symmetric StretchingConfirms the presence of the sulfonyl group. These are also strong absorptions.
~1600 and ~1490C=C Aromatic Ring StretchingIndicates the presence of the benzene ring.
~980S-O-C StretchingCharacteristic of the sulfonate ester linkage.

The combination of these strong, characteristic peaks provides a definitive fingerprint for the molecule, allowing for rapid confirmation of its identity.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 4-nitrophenyl methanesulfonate, Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and a series of fragment ions, which are diagnostic of the molecule's structure.

Experimental Protocol:

  • Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC) system, which separates it from any volatile impurities before it enters the ion source.

  • Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Detection: The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected.

Data and Interpretation: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[3] The molecular ion is observed at m/z = 217.

Table of Key Ions:

m/z Proposed Fragment Formula
217[M]⁺[C₇H₇NO₅S]⁺
139[O₂N-C₆H₄-O]⁺[C₆H₄NO₃]⁺
79[CH₃SO₂]⁺[CH₃O₂S]⁺
76[C₆H₄]⁺[C₆H₄]⁺

Fragmentation Pathway: The fragmentation is driven by the cleavage of the relatively weak bonds in the molecule, primarily the aryl-oxygen and sulfur-oxygen bonds.

G M [M]⁺˙ m/z = 217 F2 [methanesulfonyl cation] CH₃SO₂⁺ m/z = 79 M->F2 - •O-C₆H₄NO₂ F3 [4-nitrophenoxy cation] O₂N-C₆H₄-O⁺ m/z = 139 M->F3 - •SO₂CH₃ F1 [4-nitrophenoxy radical] F5 [C₆H₄O]⁺˙ m/z = 92 F3->F5 - NO₂ F4 [Loss of NO₂]

Sources

Unveiling the Paradox: The Nitro Group's Dual Role in Phenyl Ring Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The nitro group (–NO₂) is a deceptively simple functional group that imparts a profound and dichotomous influence on the reactivity of the phenyl ring. While traditionally classified as a powerful deactivator for electrophilic aromatic substitution (EAS), it is simultaneously a potent activator for nucleophilic aromatic substitution (SNAr). This guide delves into the core electronic principles governing this paradox. We will dissect the interplay of inductive and resonance effects, analyze the mechanistic underpinnings of its directing capabilities, and provide field-proven experimental protocols to demonstrate these principles in practice. For researchers in medicinal chemistry and materials science, a deep understanding of the nitro group's role is not merely academic; it is a critical tool for strategic molecular design and synthesis.

The Electronic Architecture of the Nitro Group

The chemical behavior of the nitro group is a direct consequence of its electronic structure. It exerts a powerful electron-withdrawing effect on the phenyl ring through two distinct mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).[1]

  • Inductive Effect (-I): The nitrogen atom in the nitro group is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the nitrogen atom bearing a partial positive charge, which in turn withdraws electron density from the phenyl ring through the sigma (σ) bond framework.[1][2] This effect weakens with distance but influences all positions on the ring.

  • Resonance Effect (-M): The nitro group can delocalize pi (π) electrons from the benzene ring onto its own oxygen atoms.[1] This effect is most pronounced at the ortho and para positions, as shown by the resonance structures of nitrobenzene, which place a positive charge directly on these ring carbons.[3] The meta position is largely unaffected by resonance withdrawal.[4][5]

It is the potent combination of these two effects that renders the phenyl ring in nitro-aromatics significantly electron-deficient, or "electron-poor."

Figure 1: Resonance delocalization in nitrobenzene, showing positive charge development at the ortho and para positions.

Impact on Electrophilic Aromatic Substitution (EAS): Deactivation and Meta-Direction

In electrophilic aromatic substitution, the electron-rich benzene ring acts as a nucleophile to attack an incoming electrophile (E⁺). The presence of a nitro group fundamentally alters this interaction.

Causality of Deactivation

The electron-withdrawing nature of the nitro group reduces the overall electron density of the phenyl ring, making it a much weaker nucleophile.[1] Consequently, reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation are significantly slower for nitrobenzene compared to benzene.[1][6][7] In fact, the deactivation is so strong that nitrobenzene is often used as a solvent for Friedel-Crafts reactions, as it is largely unreactive under standard conditions.[8][9][10] Groups that decrease the rate of EAS are termed "deactivating groups."[6][11]

Mechanistic Basis for Meta-Direction

The directing effect of the nitro group can be understood by examining the stability of the carbocation intermediate (the "sigma complex" or "arenium ion") formed during the rate-determining step of the reaction.

  • Attack at Ortho or Para Positions: When the electrophile attacks at the ortho or para position, one of the resulting resonance structures of the sigma complex places the positive charge on the carbon atom directly bonded to the nitro group. This is an extremely unfavorable arrangement, as it puts a positive charge adjacent to the already partially positive nitrogen atom of the –NO₂ group. This high-energy intermediate is strongly destabilized.

  • Attack at the Meta Position: When attack occurs at the meta position, the positive charge is delocalized to three other carbons in the ring, but never to the carbon bearing the nitro group. While this intermediate is still destabilized by the inductive effect of the nitro group compared to the sigma complex of benzene, it avoids the severe destabilization seen in ortho and para attack.

Therefore, the activation energy for attack at the meta position is lower than for ortho or para attack, making the meta product the major isomer formed.[12]

G cluster_EAS EAS Sigma Complex Stability Ortho_Attack Ortho Attack Intermediate Destabilized Highly Destabilized (Adjacent Positive Charges) Ortho_Attack->Destabilized Para_Attack Para Attack Intermediate Para_Attack->Destabilized Meta_Attack Meta Attack Intermediate Less_Destabilized Less Destabilized (No Adjacent Charges) Meta_Attack->Less_Destabilized

Figure 2: Logical relationship of intermediate stability in EAS of nitrobenzene.

Impact on Nucleophilic Aromatic Substitution (SNAr): Activation and Ortho/Para-Direction

The script flips entirely for nucleophilic aromatic substitution (SNAr), a reaction where a nucleophile (Nu⁻) attacks an aromatic ring and displaces a leaving group (LG). For this reaction to occur, the ring must be electron-poor, a condition the nitro group excels at creating.[13]

Causality of Activation

The SNAr reaction proceeds via an addition-elimination mechanism. The rate-determining step is the nucleophilic attack on the ring, which temporarily breaks aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex.[13][14][15]

The strong electron-withdrawing nitro group is perfectly suited to stabilize this negative charge.[13][14] This stabilization lowers the activation energy of the first step, thereby accelerating the reaction. The more nitro groups present, the greater the stabilization and the faster the reaction. For instance, the presence of two electron-withdrawing groups can increase the reaction rate by a factor of approximately 100,000.[14]

Mechanistic Basis for Ortho/Para-Direction

The activating and directing effects are inextricably linked. The nitro group can only stabilize the negative charge of the Meisenheimer complex effectively via resonance if the nucleophile attacks at the ortho or para position relative to the nitro group.[14]

  • Attack at Ortho or Para Positions: When the nucleophile attacks ortho or para to the nitro group, the negative charge that develops on the ring can be delocalized directly onto the electronegative oxygen atoms of the nitro group. This provides substantial resonance stabilization for the Meisenheimer complex.

  • Attack at the Meta Position: If the nucleophile attacks meta to the nitro group, the negative charge cannot be delocalized onto the nitro group through resonance.[4] The intermediate is therefore significantly less stable, and the reaction rate is orders of magnitude slower.[14]

This is why SNAr reactions require at least one strong electron-withdrawing group, like –NO₂, to be positioned ortho or para to the leaving group.[13][14]

G cluster_SNAR SNAr Meisenheimer Complex Stability SNAr_Start Nitro-Aryl Halide + Nu⁻ Ortho_Para_Attack Ortho/Para Attack SNAr_Start->Ortho_Para_Attack Meta_Attack Meta Attack SNAr_Start->Meta_Attack Ortho_Para_Intermediate Meisenheimer Complex (Charge on NO₂) Ortho_Para_Attack->Ortho_Para_Intermediate Meta_Intermediate Intermediate (Charge not on NO₂) Meta_Attack->Meta_Intermediate Stabilized Highly Stabilized (Resonance with NO₂) Ortho_Para_Intermediate->Stabilized Less_Stabilized Less Stabilized Meta_Intermediate->Less_Stabilized Product Substituted Product Stabilized->Product

Figure 3: Workflow showing the stabilization of the Meisenheimer complex in SNAr reactions.

Influence on Acidity of Phenols: A Quantitative Demonstration

The electron-withdrawing power of the nitro group is clearly quantified by its effect on the acidity of phenols. Acidity is determined by the stability of the conjugate base (the phenoxide ion). The nitro group stabilizes the negative charge of the phenoxide ion, making the corresponding nitrophenol more acidic than phenol itself.[16][17]

The position of the nitro group is critical. Ortho- and para-nitrophenols are significantly more acidic than meta-nitrophenol because they can stabilize the negative charge of the phenoxide ion through both resonance and induction.[4][18] The meta isomer can only exert its inductive effect.[4][18] Adding more nitro groups further increases acidity, as seen with 2,4-dinitrophenol and the highly acidic picric acid (2,4,6-trinitrophenol).[17][19]

CompoundpKₐ ValueRationale for Acidity
Phenol~9.9Baseline acidity; phenoxide stabilized only by the ring.
m-Nitrophenol~8.4More acidic; phenoxide stabilized by -I effect only.[4][18]
o-Nitrophenol~7.2Much more acidic; phenoxide stabilized by -I and -M effects.[18]
p-Nitrophenol~7.1Much more acidic; phenoxide stabilized by -I and -M effects.[18][20]
2,4-Dinitrophenol~4.1Highly acidic due to two -I and -M stabilizing groups.[19]

Table 1: Comparison of pKₐ values for phenol and various nitrophenols.

Experimental Protocols & Workflows

The following protocols provide practical, self-validating systems to observe the principles discussed.

Protocol 1: Electrophilic Aromatic Substitution - Synthesis of m-Dinitrobenzene

This experiment demonstrates the deactivating and meta-directing nature of the nitro group. Harsher conditions (fuming nitric acid) are required to introduce a second nitro group onto the already deactivated nitrobenzene ring.[21]

G start Start step1 Combine conc. H₂SO₄ and fuming HNO₃ in an ice bath. start->step1 step2 Slowly add Nitrobenzene while maintaining T < 100°C. step1->step2 step3 Heat the mixture (e.g., 100°C for 1 hour). step2->step3 step4 Cool and pour onto crushed ice. step3->step4 step5 Filter the solid precipitate. step4->step5 step6 Wash with cold water, then dilute Na₂CO₃, then water again. step5->step6 step7 Recrystallize from ethanol. step6->step7 end Obtain m-Dinitrobenzene step7->end

Figure 4: Experimental workflow for the synthesis of m-dinitrobenzene.

Methodology:

  • Reagent Preparation: In a 250 mL flask, carefully add 21 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant swirling, add 15 mL of fuming nitric acid.[22]

  • Addition of Substrate: To the cooled acid mixture, add 15 g of nitrobenzene dropwise, ensuring the temperature of the reaction mixture does not exceed 100°C.

  • Reaction: After the addition is complete, heat the mixture on a water bath at 100°C for one hour.

  • Workup: Allow the mixture to cool to room temperature and then pour it slowly into a large beaker containing 500 mL of crushed ice and water.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product thoroughly with cold water to remove residual acid. Then, wash with a dilute sodium carbonate solution to neutralize any remaining acid, followed by a final wash with water.

  • Recrystallization: Recrystallize the crude m-dinitrobenzene from ethanol to obtain the purified product. The primary isomer formed will be the 1,3- or meta-dinitrobenzene.[21]

Protocol 2: Nucleophilic Aromatic Substitution - Synthesis of m-(2,4-dinitroanilino)benzoic acid

This protocol exemplifies the activation of a phenyl ring towards nucleophilic attack by two nitro groups positioned ortho and para to a leaving group (Cl).[23]

Methodology:

  • Dissolution: In a suitable flask, dissolve 1.0 g of 2,4-dinitrochlorobenzene and 0.7 g of m-aminobenzoic acid in a minimal amount of a polar aprotic solvent like dimethylformamide (DMF).[23]

  • Reaction: Heat the resulting solution gently (e.g., in a 60-80°C water bath) with stirring for 30-60 minutes. The reaction progress can be monitored by TLC.

  • Precipitation: After cooling, add deionized water to the reaction mixture until precipitation of the product is complete.

  • Isolation: Collect the solid product via vacuum filtration.

  • Purification: Wash the crude product with a small amount of hot ethanol to remove any unreacted starting materials.[23]

  • Final Product: The resulting solid is the product, m-(2,4-dinitroanilino)benzoic acid, formed by the nucleophilic displacement of chloride by the amino group of m-aminobenzoic acid.

Conclusion

The role of the nitro group in modulating phenyl ring reactivity is a classic example of structure-function relationships in organic chemistry. Its powerful and persistent electron-withdrawing nature makes it a strong deactivator and meta-director for electrophilic attack, a foundational principle in synthetic strategy. However, this same electronic property transforms it into a potent activator and ortho/para-director for nucleophilic attack, opening up a different and equally important avenue of aromatic chemistry. For drug development professionals and researchers, mastering this duality is essential for the rational design of synthetic pathways, enabling the strategic construction of complex nitro-aromatic compounds that are pivotal in pharmaceuticals, dyes, and energetic materials.

References

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Methodological & Application

detailed protocol for synthesis of a mesylate from an alcohol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Mesylates from Alcohols: A Detailed Protocol for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of mesylates (methanesulfonates) from alcohols, a cornerstone transformation in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer practical troubleshooting advice. We present a robust, step-by-step methodology, complete with characterization data, safety precautions, and a visual workflow to ensure reproducible and high-yield synthesis of these critical chemical intermediates.

Introduction: The Strategic Importance of Mesylation

In the landscape of organic chemistry, the hydroxyl group (-OH) of an alcohol is notoriously a poor leaving group due to its strong basicity.[1][2] This characteristic severely limits its utility in direct nucleophilic substitution and elimination reactions. The conversion of an alcohol into a sulfonate ester, such as a mesylate, is a highly effective strategy to overcome this limitation.[3][4] This process transforms the oxygen of the alcohol into an excellent leaving group, as the resulting mesylate anion is a weak base stabilized by resonance.[5]

The mesylation reaction, typically achieved using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, is favored for its reliability and the high reactivity of the resulting mesylate.[6] Importantly, the C-O bond of the alcohol is not broken during the formation of the sulfonate ester, meaning the stereochemistry of the chiral center is retained.[2][5] This stereochemical fidelity is paramount in the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry.

Reaction Mechanism and Scientific Rationale

The conversion of an alcohol to a mesylate proceeds via a nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of methanesulfonyl chloride.[1] A non-nucleophilic amine base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine, is a critical component. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][7] Without this base, the HCl would protonate the starting alcohol and the amine base, effectively shutting down the reaction.

Two primary mechanistic pathways are considered:

  • Direct Nucleophilic Acyl Substitution: The alcohol directly attacks the sulfur atom of MsCl, followed by deprotonation of the resulting oxonium ion by the base to yield the mesylate.[2]

  • Sulfene Intermediate Pathway: With stronger amine bases like triethylamine, an E1cb elimination can occur on the methanesulfonyl chloride itself to form a highly reactive "sulfene" intermediate (H₂C=SO₂).[8] The alcohol then rapidly adds to this intermediate. This pathway is particularly relevant for sterically hindered alcohols.[2]

Regardless of the precise mechanism, the choice of a non-nucleophilic base is crucial to prevent it from competing with the alcohol in attacking the MsCl.

Detailed Experimental Protocol

This protocol outlines a general and reliable procedure for the mesylation of a primary or secondary alcohol.

3.1. Materials and Reagents

Reagent/MaterialQuantity (Molar Eq.)Purpose
Starting Alcohol1.0Substrate
Methanesulfonyl Chloride (MsCl)1.2Mesylating Agent
Triethylamine (TEA)1.5Acid Scavenger
Anhydrous Dichloromethane (DCM)~0.1 M concentrationSolvent
Saturated aq. NaHCO₃-Quenching/Washing
Brine (Saturated aq. NaCl)-Washing
Anhydrous Na₂SO₄ or MgSO₄-Drying Agent

Safety Advisory: Methanesulfonyl chloride is highly corrosive, toxic, and a lachrymator. Always handle it within a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

3.2. Step-by-Step Synthesis Procedure

  • Preparation: Ensure all glassware is thoroughly oven- or flame-dried to prevent hydrolysis of the methanesulfonyl chloride. Assemble a round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: Dissolve the alcohol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermicity of the reaction and minimize side-product formation.

  • Reagent Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise to the cold solution over 10-20 minutes. The slow addition is essential for thermal control. A white precipitate of triethylammonium chloride ([Et₃NH]Cl) will typically form upon addition.[9]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. The progress should be monitored by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes). The reaction is complete upon full consumption of the starting alcohol. If the reaction is sluggish, it can be allowed to warm to room temperature.[9]

  • Work-up & Quenching: Once complete, carefully quench the reaction by slowly adding cold water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the entire mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2x). Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove acidic impurities), and finally with brine (to initiate drying).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude mesylate is often of sufficient purity for the next step. If further purification is required, flash column chromatography on silica gel is the standard method.

Figure 1: A generalized experimental workflow for the synthesis of a mesylate.

Troubleshooting Common Issues

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low or No Reaction Wet reagents/solvent; Inactive MsCl.Ensure all glassware and reagents are scrupulously dry. Use a fresh bottle of MsCl.
Sterically hindered alcohol.Increase reaction time, warm to room temperature, or consider using methanesulfonic anhydride.
Formation of Alkyl Chloride Excess MsCl reacting with [Et₃NH]Cl.Use methanesulfonic anhydride instead of MsCl. Alternatively, use pyridine as the base.[6]
Difficult Purification Amine salt contamination.Ensure thorough aqueous washes during workup to remove all water-soluble salts.

Characterization of the Final Product

The identity and purity of the synthesized mesylate should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a characteristic singlet for the methyl protons of the mesyl group (CH₃SO₂-) around δ 3.0 ppm. The protons on the carbon adjacent to the oxygen (R-CH -OMs) will shift downfield compared to the starting alcohol.

  • IR Spectroscopy: Look for two strong S=O stretching bands, typically appearing around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the mesylate should be observed.

Conclusion

The protocol detailed herein provides a reliable and well-validated method for the conversion of alcohols to mesylates. By understanding the causality behind each step—from the necessity of anhydrous conditions to the role of the base and the importance of temperature control—researchers can confidently execute this transformation. This procedure yields a versatile intermediate, primed for a wide array of subsequent synthetic manipulations, making it an indispensable tool in the arsenal of the modern synthetic chemist.

References

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The Versatile Role of 4-Nitrophenyl Methanesulfonate in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 4-nitrophenyl methanesulfonate, a highly valuable and versatile reagent in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into its chemical properties, mechanistic underpinnings of its reactivity, and provide detailed protocols for its application, tailored for researchers, medicinal chemists, and professionals in drug development.

Introduction: Unveiling a Powerful Synthetic Tool

4-Nitrophenyl methanesulfonate, also known as 4-nitrophenyl mesylate, is an organic compound featuring a methanesulfonyl group attached to a 4-nitrophenoxy moiety.[1] Its significance in pharmaceutical synthesis stems from the unique combination of two key functional groups: the methanesulfonate (mesylate) group, an excellent leaving group in nucleophilic substitution reactions, and the electron-withdrawing nitro group on the phenyl ring, which further enhances the leaving group ability of the 4-nitrophenoxy group. This synergistic effect makes 4-nitrophenyl methanesulfonate a powerful tool for the construction of complex molecular architectures found in many modern pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in synthesis.

PropertyValueSource
Molecular Formula C₇H₇NO₅S[1]
Molecular Weight 217.20 g/mol [1]
Appearance White to off-white crystalline solidInferred from general chemical properties
Melting Point 98-100 °CCommercially available data
Solubility Soluble in many organic solvents like dichloromethane, chloroform, and acetone.Inferred from general chemical properties
CAS Number 20455-07-6[1]

Core Applications in Pharmaceutical Synthesis

The primary utility of 4-nitrophenyl methanesulfonate in pharmaceutical synthesis lies in its exceptional capacity to act as an electrophile in various nucleophilic substitution reactions.

Activation of Phenols for Nucleophilic Substitution

The methanesulfonyl group is a well-established activating group for phenols.[2] By converting a phenolic hydroxyl group into a methanesulfonate ester, its leaving group ability is significantly enhanced, facilitating nucleophilic substitution reactions that would otherwise be challenging. The presence of the electron-withdrawing nitro group at the para-position of the phenyl ring in 4-nitrophenyl methanesulfonate makes the 4-nitrophenoxy group an even better leaving group compared to unsubstituted phenoxy or other substituted phenoxy groups. This is due to the stabilization of the resulting phenoxide anion through resonance.

Synthesis of Diaryl Ethers

A significant application of 4-nitrophenyl methanesulfonate is in the synthesis of diaryl ethers, a structural motif present in a wide array of biologically active molecules and natural products. In a notable example, 4-nitrophenyl methanesulfonate has been successfully employed in the synthesis of 4-(4'-nitrophenoxy)nitrobenzene.[3] This reaction proceeds via a nucleophilic aromatic substitution (SNA) mechanism, where the 4-nitrophenoxide, generated in situ from another phenol, attacks the carbon atom bearing the methanesulfonate group, leading to the formation of the diaryl ether linkage.[3]

Reaction Mechanism: Diaryl Ether Synthesis

G cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Leaving Group Departure 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide 4-Nitrophenol->4-Nitrophenoxide Base Base Base 4-Nitrophenyl_Methanesulfonate 4-Nitrophenyl Methanesulfonate 4-Nitrophenoxide->4-Nitrophenyl_Methanesulfonate Nucleophilic Attack Intermediate Meisenheimer-like Intermediate 4-Nitrophenyl_Methanesulfonate->Intermediate Diaryl_Ether 4-(4'-Nitrophenoxy)nitrobenzene Intermediate->Diaryl_Ether Loss of Mesylate Mesylate_Anion Methanesulfonate Anion Intermediate->Mesylate_Anion

Caption: Mechanism of diaryl ether synthesis using 4-nitrophenyl methanesulfonate.

Potential in Heterocyclic Synthesis

While direct examples are less documented, the reactivity profile of 4-nitrophenyl methanesulfonate suggests its potential as a key building block in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. By reacting with bifunctional nucleophiles, it could facilitate cyclization reactions to form important heterocyclic scaffolds prevalent in many drug molecules.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of 4-nitrophenyl methanesulfonate. Researchers should always conduct a thorough risk assessment before performing any new reaction.

Protocol for the Synthesis of 4-Nitrophenyl Methanesulfonate

This protocol describes the preparation of 4-nitrophenyl methanesulfonate from 4-nitrophenol and methanesulfonyl chloride.

Materials:

  • 4-Nitrophenol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) or pyridine (1.1 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-nitrophenyl methanesulfonate.

Workflow for the Synthesis of 4-Nitrophenyl Methanesulfonate

G Start Start Dissolve_4NP Dissolve 4-Nitrophenol in DCM Start->Dissolve_4NP Cool Cool to 0 °C Dissolve_4NP->Cool Add_Base Add Triethylamine or Pyridine Cool->Add_Base Add_MsCl Add Methanesulfonyl Chloride Add_Base->Add_MsCl Stir Stir at 0 °C then RT Add_MsCl->Stir Monitor_TLC Monitor by TLC Stir->Monitor_TLC Quench Quench with NaHCO₃ Monitor_TLC->Quench Workup Aqueous Workup Quench->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify by Recrystallization Dry_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of 4-nitrophenyl methanesulfonate.

Protocol for the Synthesis of a Diaryl Ether using 4-Nitrophenyl Methanesulfonate

This protocol is a representative example of the application of 4-nitrophenyl methanesulfonate in the synthesis of a diaryl ether, adapted from the literature.[3]

Materials:

  • 4-Nitrophenyl methanesulfonate

  • A substituted phenol (e.g., 4-chlorophenol)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask, add the substituted phenol (1.0 eq), 4-nitrophenyl methanesulfonate (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired diaryl ether.

Safety Considerations

4-Nitrophenyl methanesulfonate and its precursors are chemical reagents and should be handled with appropriate safety precautions. Methanesulfonyl chloride is corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

4-Nitrophenyl methanesulfonate is a highly effective reagent for the activation of phenols and the subsequent formation of key chemical bonds in pharmaceutical synthesis. Its enhanced reactivity, due to the presence of both the methanesulfonate and the 4-nitro-phenyl groups, makes it a valuable tool for the construction of complex molecules, particularly diaryl ethers. The protocols provided herein offer a starting point for researchers to explore the full potential of this versatile building block in their drug discovery and development endeavors.

References

  • ResearchGate. (n.d.). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. Retrieved from [Link]

  • MDPI. (2011). C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid. Molecules, 16(1), 56-66. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenyl methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note & Protocol: The Strategic Use of 4-Nitrophenyl Methanesulfonate in Advanced Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 4-Nitrophenyl Methanesulfonate

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving high yields and desired stereochemistry. 4-Nitrophenyl methanesulfonate, often referred to as a "nosylate," has emerged as a powerful tool for facilitating nucleophilic substitution reactions. Its unique electronic and structural properties make it an exceptional leaving group, often surpassing traditional sulfonates like tosylates and mesylates in reactivity. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of 4-nitrophenyl methanesulfonate, from mechanistic principles to practical, field-tested protocols.

The enhanced reactivity of the 4-nitrophenylsulfonyl group stems from the strong electron-withdrawing nature of the para-nitro group, which significantly stabilizes the departing sulfonate anion through resonance. This inherent stability translates to a lower activation energy for the substitution process, enabling reactions to proceed under milder conditions and often with a broader range of nucleophiles. The application of nosylates is particularly valuable in the synthesis of complex molecules, including natural products, where mild and efficient reaction conditions are essential.[1]

Mechanistic Insights: The Driving Force Behind Nosylate Reactivity

The efficacy of 4-nitrophenyl methanesulfonate in nucleophilic substitution reactions is fundamentally governed by its exceptional leaving group ability. The reaction typically proceeds through an SN2 mechanism, particularly with primary and secondary alkyl substrates. The key to the nosylate's effectiveness lies in the delocalization of the negative charge on the sulfonate oxygen atoms and the benzene ring upon its departure.

SN2_Mechanism Nu Nu⁻ plus1 + TS [Nu⋯R⋯ONs]⁻ Nu->TS Backside Attack Substrate R-ONs Substrate->TS Product Nu-R TS->Product Inversion of Stereochemistry LeavingGroup ⁻ONs TS->LeavingGroup plus2 + experimental_workflow cluster_step1 Step 1: Nosylate Formation cluster_step2 Step 2: Nucleophilic Substitution A Dissolve Alcohol in Anhydrous DCM B Cool to 0°C A->B C Add Triethylamine B->C D Add Nosyl Chloride C->D E Reaction at 0°C to RT D->E F Aqueous Workup E->F G Crude Alkyl Nosylate F->G H Dissolve Nosylate in DMF G->H Proceed to next step I Add Nucleophile (e.g., NaN3) H->I J Heat Reaction (50-80°C) I->J K Reaction Monitoring (TLC) J->K L Extraction and Washing K->L M Purification (Column Chromatography) L->M N Final Product M->N

Sources

A Step-by-Step Guide to Mesylation: Transforming Alcohols into Versatile Intermediates with Methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic conversion of functional groups is paramount to the construction of complex molecules. Among the myriad of transformations available to the synthetic chemist, the activation of alcohols stands out as a fundamental and frequently employed maneuver. The hydroxyl group, while ubiquitous, is a notoriously poor leaving group. Its transformation into a sulfonate ester, specifically a methanesulfonate or "mesylate," dramatically alters its reactivity profile, paving the way for a host of subsequent nucleophilic substitution and elimination reactions. This guide provides an in-depth, experience-driven protocol for the mesylation of alcohols using methanesulfonyl chloride, tailored for researchers, scientists, and professionals in drug development.

The Principle of Mesylation: From a Reluctant Leaving Group to an Enthusiastic Participant

The hydroxyl group (-OH) is a poor leaving group because its departure would generate the strongly basic hydroxide ion (HO⁻). The core principle of mesylation is to convert this poor leaving group into a methanesulfonate group (-OMs), which is an excellent leaving group. The resulting methanesulfonate anion is a weak base due to the resonance stabilization of its negative charge across the three oxygen atoms of the sulfonate group.[1] This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[1]

The stereochemical integrity of the alcohol's carbon center is preserved during the mesylation process because the C-O bond of the alcohol is not broken.[2] This is a critical advantage over methods that might proceed through carbocation intermediates, which can lead to rearrangements and racemization.[3]

Unraveling the Mechanism: Two Competing Pathways

The precise mechanism of mesylation can be influenced by the choice of base and reaction conditions. Two primary pathways are generally considered:

  • Direct Nucleophilic Attack: In this pathway, the alcohol acts as a nucleophile and directly attacks the electrophilic sulfur atom of methanesulfonyl chloride. The base then deprotonates the resulting oxonium ion to yield the mesylate and the protonated base. This mechanism is more likely to be operative when less sterically hindered and less basic amines, such as pyridine, are used.

  • The Sulfene Intermediate Pathway: With stronger, more hindered bases like triethylamine, an alternative mechanism involving a highly reactive "sulfene" intermediate is proposed.[1] The base first removes an acidic α-proton from methanesulfonyl chloride to form the sulfene (CH₂=SO₂). The alcohol then adds to the sulfene, followed by a rapid proton transfer, to generate the mesylate.[1][3] The formation of this reactive intermediate can be advantageous when dealing with less reactive or sterically hindered alcohols.[3]

mesylation_mechanisms cluster_direct Direct Nucleophilic Attack cluster_sulfene Sulfene Intermediate Pathway Alc_D R-OH Intermediate_D R-O⁺(H)-SO₂CH₃ Cl⁻ Alc_D->Intermediate_D Nucleophilic Attack MsCl_D CH₃SO₂Cl MsCl_D->Intermediate_D Base_D Base BaseH_D Base-H⁺ Cl⁻ Base_D->BaseH_D Proton Scavenger Mesylate_D R-OMs Intermediate_D->Mesylate_D Deprotonation MsCl_S CH₃SO₂Cl Sulfene [CH₂=SO₂] (Sulfene) MsCl_S->Sulfene E1cB Elimination Base_S Strong Base (e.g., Et₃N) Base_S->Sulfene Mesylate_S R-OMs Sulfene->Mesylate_S Nucleophilic Addition Alc_S R-OH Alc_S->Mesylate_S experimental_workflow Setup 1. Reaction Setup - Dissolve alcohol in anhydrous DCM under inert atmosphere. - Cool to 0 °C. Addition 2. Reagent Addition - Add triethylamine. - Add methanesulfonyl chloride dropwise. Setup->Addition Reaction 3. Reaction - Stir at 0 °C, then warm to room temperature. - Monitor by TLC. Addition->Reaction Workup 4. Aqueous Workup - Quench with water. - Wash with 1 M HCl, sat. NaHCO₃, and brine. Reaction->Workup Drying 5. Drying and Concentration - Dry organic layer over Na₂SO₄. - Concentrate in vacuo. Workup->Drying Purification 6. Purification - Column chromatography or recrystallization. Drying->Purification

Sources

Application Notes and Protocols for the Reaction of 4-Nitrophenyl Methanesulfonate with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Robust and Versatile Method for Sulfonamide Synthesis

The formation of a sulfonamide bond is a cornerstone transformation in medicinal chemistry and drug development, with this functional group being a key component in a wide array of therapeutic agents. The reaction of sulfonyl derivatives with amines is the most direct route to this important linkage. Among the various sulfonating agents, 4-nitrophenyl methanesulfonate, also known as p-nitrophenyl mesylate, has emerged as a highly effective reagent for the synthesis of methanesulfonamides. Its utility stems from the excellent leaving group ability of the 4-nitrophenoxide ion, which facilitates the reaction with a broad range of amine nucleophiles under mild conditions.

This technical guide provides a comprehensive overview of the reaction between 4-nitrophenyl methanesulfonate and amine nucleophiles. We will delve into the mechanistic underpinnings of this transformation, explore the key factors that govern its efficiency, and provide detailed, field-proven protocols for its successful implementation in a research and development setting. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and versatile method for the synthesis of methanesulfonamides.

Mechanistic Insights: A Stepwise Pathway to Sulfonamide Formation

The reaction of 4-nitrophenyl methanesulfonate with an amine nucleophile is generally understood to proceed through a nucleophilic substitution at the sulfur atom. While concerted (SN2-like) mechanisms have been considered for some sulfonyl transfer reactions, kinetic studies on analogous systems, such as the aminolysis of related sulfonate and carbonate esters, strongly suggest a stepwise mechanism involving a tetrahedral intermediate.[1]

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the 4-nitrophenyl methanesulfonate. This leads to the formation of a transient, high-energy pentacoordinate sulfur intermediate. This intermediate then collapses, expelling the stable 4-nitrophenoxide leaving group to yield the final sulfonamide product and a protonated amine. A second equivalent of the amine nucleophile or a non-nucleophilic base is typically required to neutralize the generated acid.

The 4-nitrophenoxide is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge on the phenoxide oxygen through resonance. This enhanced stability of the leaving group is a key driver for the forward reaction.

Caption: Proposed stepwise mechanism for the reaction of 4-nitrophenyl methanesulfonate with an amine.

Factors Influencing Reaction Success

Several key parameters must be considered to ensure the successful and efficient synthesis of sulfonamides using 4-nitrophenyl methanesulfonate. Understanding and controlling these factors are crucial for optimizing reaction yields and minimizing side products.

  • Nucleophilicity and Basicity of the Amine: The nature of the amine nucleophile is paramount. Highly nucleophilic amines will react more readily. Generally, primary and secondary aliphatic amines are excellent nucleophiles for this reaction. The basicity of the amine also plays a critical role; a more basic amine is typically a more reactive nucleophile. However, sterically hindered amines may exhibit reduced reactivity due to impeded approach to the electrophilic sulfur center.

  • Stoichiometry: At least two equivalents of the amine are generally required. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the methanesulfonic acid byproduct that is transiently formed. Alternatively, one equivalent of the amine can be used in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to act as the acid scavenger.

  • Solvent: The choice of solvent can significantly impact the reaction rate and outcome. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (ACN), and dichloromethane (DCM) are commonly employed. These solvents are effective at solvating the reactants and the transition state without interfering with the reaction.

  • Temperature: The reaction is often carried out at room temperature. However, for less reactive amines or sterically hindered substrates, gentle heating may be necessary to drive the reaction to completion. Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time and temperature.

  • Leaving Group: The 4-nitrophenoxide is a superior leaving group compared to less activated phenoxides or alkoxides due to the electron-withdrawing nitro group which stabilizes the resulting anion. This is a key advantage of using 4-nitrophenyl methanesulfonate over other sulfonylating agents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of methanesulfonamides from 4-nitrophenyl methanesulfonate and both primary and secondary amine nucleophiles.

Protocol 1: General Procedure for the Reaction with a Primary Amine

This protocol describes a general method for the synthesis of a methanesulfonamide from a primary amine using an excess of the amine as both the nucleophile and the base.

Materials:

  • 4-Nitrophenyl methanesulfonate (1.0 eq)

  • Primary amine (2.2 eq)

  • Anhydrous dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet (optional, but recommended for moisture-sensitive amines)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (2.2 eq).

  • Dissolve the amine in anhydrous DMF (approximately 0.5 M concentration with respect to the 4-nitrophenyl methanesulfonate).

  • In a separate container, dissolve 4-nitrophenyl methanesulfonate (1.0 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of 4-nitrophenyl methanesulfonate to the stirred solution of the amine at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methanesulfonamide.

Protocol 2: Procedure Utilizing a Non-Nucleophilic Base

This protocol is suitable when the amine is precious or when using a single equivalent of the amine is desirable.

Materials:

  • 4-Nitrophenyl methanesulfonate (1.0 eq)

  • Amine nucleophile (primary or secondary) (1.05 eq)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen or argon atmosphere, add the amine nucleophile (1.05 eq) and the non-nucleophilic base (1.5 eq).

  • Dissolve the amine and base in anhydrous DCM or ACN (to achieve a concentration of approximately 0.2-0.5 M of the limiting reagent).

  • In a separate flask, dissolve 4-nitrophenyl methanesulfonate (1.0 eq) in the same anhydrous solvent.

  • Add the solution of 4-nitrophenyl methanesulfonate dropwise to the stirred amine solution at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with 1 M HCl (to remove excess amine and base), followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure sulfonamide.

Experimental_Workflow A 1. Dissolve Amine (and Base) in Anhydrous Solvent C 3. Add Sulfonate Solution to Amine Solution A->C B 2. Dissolve 4-Nitrophenyl Methanesulfonate in Anhydrous Solvent B->C D 4. Stir at Room Temperature & Monitor Progress (TLC/LC-MS) C->D E 5. Aqueous Workup (Wash with NaHCO3, Brine) D->E F 6. Dry Organic Layer (Na2SO4/MgSO4) E->F G 7. Concentrate under Reduced Pressure F->G H 8. Purify by Column Chromatography G->H I Pure Sulfonamide Product H->I

Caption: A generalized experimental workflow for sulfonamide synthesis.

Data Presentation: Reactivity of Various Amine Nucleophiles

The versatility of 4-nitrophenyl methanesulfonate allows for the successful sulfonylation of a wide range of amines. The following table summarizes the expected reactivity trends with different classes of amine nucleophiles.

Amine Nucleophile ClassExampleExpected ReactivityKey Considerations
Primary Aliphatic Amines n-ButylamineHighGenerally fast and clean reactions. Use of excess amine or a non-nucleophilic base is effective.
Secondary Aliphatic Amines PiperidineHighVery reactive nucleophiles. Reactions are typically rapid at room temperature.
Primary Anilines AnilineModerateLess nucleophilic than aliphatic amines. May require longer reaction times or gentle heating.
Secondary Anilines N-MethylanilineModerate to LowReduced nucleophilicity and increased steric hindrance can slow the reaction.
Sterically Hindered Amines tert-ButylamineLowThe bulky tert-butyl group significantly hinders the nucleophilic attack. Reaction may be very slow or not proceed under standard conditions.
Amino Acids GlycineModerateThe amino group is nucleophilic, but the carboxylate can complicate the reaction and workup. Protection of the carboxylic acid may be necessary.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time. Ensure that the reagents are of high purity and the solvents are anhydrous.

  • Side Products: The primary side product is the unreacted starting material. If other side products are observed, it may be due to the decomposition of the starting materials or products under the reaction conditions.

  • Purification: The 4-nitrophenol byproduct is acidic and can typically be removed by an aqueous basic wash during the workup. However, if the desired sulfonamide is also base-sensitive, careful chromatographic purification is necessary.

Conclusion

The reaction of 4-nitrophenyl methanesulfonate with amine nucleophiles represents a powerful and reliable method for the synthesis of methanesulfonamides. The excellent leaving group ability of the 4-nitrophenoxide, coupled with the mild reaction conditions, makes this a versatile tool in the arsenal of the synthetic chemist. By understanding the underlying mechanism and carefully controlling the key experimental parameters outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of sulfonamide-containing molecules for applications in drug discovery and development.

References

  • Um, I. H., et al. (2011). Aminolysis of S-4-Nitrophenyl X-Substituted Thiobenzoates: Effect of Nonleaving-Group Substituents on Reactivity and Mechanism. Bulletin of the Korean Chemical Society, 32(4), 1155-1158. [Link]

  • Müller, C. E., et al. (2006). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. Journal of Medicinal Chemistry, 49(14), 4384-4391. [Link]

  • Castro, E. A., et al. (2008). Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates. The Journal of Organic Chemistry, 73(23), 9104-9110. [Link]

  • Fukuda, P. S., et al. (2012). Kinetic study of solvent effects on the aminolysis of O-ethyl S-aryl dithiocarbonates. Journal of Physical Organic Chemistry, 25(10), 855-862. [Link]

  • Periodic Chemistry. (2019). Sulfonate Esters. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

  • Um, I. H., et al. (2014). Evidence for a catalytic six-membered cyclic transition state in aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate in acetonitrile: comparative brønsted-type plot, entropy of activation, and deuterium kinetic isotope effects. The Journal of Organic Chemistry, 79(24), 12151-12158. [Link]

Sources

conditions for selective mesylation of primary alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

The conversion of primary alcohols to methanesulfonates (mesylates) is a cornerstone transformation in drug development, turning a poor leaving group (-OH) into an excellent one (-OMs) for subsequent nucleophilic substitution (SN2). However, in complex pharmaceutical intermediates containing both primary (1°) and secondary (2°) hydroxyl groups, achieving regioselectivity is a critical challenge.

This Application Note provides a definitive guide to selectively mesylating primary alcohols in the presence of secondary alcohols. Unlike generic textbook procedures, this guide focuses on kinetic control , base selection , and chloride suppression strategies required for high-value substrates.

Mechanistic Insight: The "Sulfene" Shunt

To master selectivity, one must understand the underlying mechanism. While often taught as a simple SN2 attack of the alcohol on the sulfur of methanesulfonyl chloride (MsCl), the reaction frequently proceeds through a Sulfene Intermediate when tertiary amines are used.[1]

  • Direct SN2 Path: Alcohol attacks S, Cl leaves.[2] (Slower, higher steric sensitivity).

  • Sulfene Path (E1Cb-like): Base deprotonates the

    
    -proton of MsCl, eliminating HCl to form the highly reactive sulfene (
    
    
    
    ). The alcohol then traps this intermediate.

Selectivity Driver: The sulfene intermediate is extremely electrophilic.[2] Selectivity is achieved purely through kinetic control —primary alcohols attack the sulfene faster than secondary alcohols due to lower steric hindrance. If the temperature is too high or addition too fast, the discrimination window closes, and secondary mesylation occurs.

Visualizing the Mechanism

MesylationMechanism MsCl MsCl (Methanesulfonyl Chloride) Sulfene Sulfene Intermediate [CH2=SO2] MsCl->Sulfene - HCl (via Base) Base Base (Et3N / Collidine) Prod1 Primary Mesylate (Major Product) Sulfene->Prod1 Fast Attack (k1) Prod2 Secondary Mesylate (Side Product) Sulfene->Prod2 Slow Attack (k2) PrimOH Primary Alcohol (R-CH2-OH) PrimOH->Prod1 SecOH Secondary Alcohol (R2-CH-OH) SecOH->Prod2

Figure 1: The Sulfene pathway dominates with amine bases. Selectivity depends on the rate difference (


) driven by steric access.

Critical Parameters for Selectivity

ParameterStandard ConditionSelective ConditionRationale
Temperature 0°C to RT-20°C to -40°C Lower temperature amplifies the kinetic difference between 1° and 2° alcohols.
Reagent MsClMsCl or Ms₂O Ms₂O (Methanesulfonic anhydride) is bulkier, enhancing steric discrimination.
Base Triethylamine (Et₃N)Collidine / 2,6-Lutidine Hindered bases prevent base-catalyzed nucleophilic attack on the product.
Stoichiometry 1.2 - 1.5 eq0.95 - 1.05 eq Limiting the mesylating agent forces the reaction to stop after the most accessible alcohol reacts.

Experimental Protocols

Protocol A: Kinetic Control (Standard High-Selectivity)

Best for: Standard substrates where the primary alcohol is significantly less hindered than the secondary.

Reagents:

  • Substrate (1.0 equiv)

  • Methanesulfonyl Chloride (MsCl) (1.05 equiv) — Freshly distilled recommended.

  • Triethylamine (Et₃N) (1.5 equiv)[3]

  • Dichloromethane (DCM) [Anhydrous] (0.1 M concentration)

Procedure:

  • Setup: Charge the substrate and Et₃N into a flame-dried flask under N₂ atmosphere. Dissolve in anhydrous DCM.

  • Cooling: Cool the reaction mixture to -20°C (using a cryostat or ice/salt/acetone bath). Note: Standard 0°C is often insufficient for strict selectivity.

  • Addition: Dilute MsCl in a small volume of DCM. Add this solution dropwise over 30–60 minutes via syringe pump or dropping funnel.

    • Why? Keeping the instantaneous concentration of MsCl low prevents "over-mesylation" of the secondary alcohol.

  • Monitoring: Stir at -20°C. Monitor by TLC/UPLC every 30 minutes. The reaction is usually complete within 2–4 hours.

  • Quench: Once the starting material is consumed (or before secondary mesylate appears), quench immediately with saturated NaHCO₃ solution.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate below 30°C.

Protocol B: The "Chloride-Free" Method (Ms₂O)

Best for: Acid-sensitive substrates or when "Alkyl Chloride" side products are observed.

Reagents:

  • Substrate (1.0 equiv)

  • Methanesulfonic Anhydride (Ms₂O) (1.1 equiv)

  • 2,4,6-Collidine (1.5 equiv) — Replaces Et₃N as a milder, non-nucleophilic base.

  • DCM (0.1 M)

Procedure:

  • Dissolve substrate and Collidine in DCM under N₂.

  • Cool to -10°C .

  • Add solid Ms₂O in portions (or dissolved in DCM) slowly.

  • Allow to warm to 0°C slowly.

  • Advantage: This method produces no chloride ions (

    
    ), eliminating the risk of the mesylate being displaced by chloride to form the alkyl chloride impurity (R-CH₂-Cl).
    

Troubleshooting & Decision Matrix

Common Failure Modes:

  • Alkyl Chloride Formation (R-Cl):

    • Cause: The chloride ion generated from MsCl attacks the newly formed mesylate.

    • Fix: Switch to Protocol B (Ms₂O) . The by-product is the non-nucleophilic methanesulfonate anion.

  • Elimination (Alkene formation):

    • Cause: Base is too strong or temperature too high.

    • Fix: Use a buffered base system (Collidine) and ensure temp stays < 0°C.

  • Poor Selectivity (Mixture of 1° and 2° mesylates):

    • Cause: Reaction is too fast.

    • Fix: Lower temp to -40°C; reduce MsCl equivalents to 0.95; dilute reaction to 0.05 M.

Method Selection Workflow

SelectionTree Start Start: Polyol Substrate CheckSens Is substrate acid-sensitive or prone to chlorination? Start->CheckSens Standard Use Protocol A (MsCl / Et3N / -20°C) CheckSens->Standard No Advanced Use Protocol B (Ms2O / Collidine) CheckSens->Advanced Yes Result Check HPLC/TLC Standard->Result Advanced->Result Issue Issue: Secondary Mesylation? Result->Issue Solve Reduce Temp to -40°C Add MsCl over 2 hrs Issue->Solve Yes

Figure 2: Decision matrix for selecting the optimal mesylation condition.

References

  • Mechanistic Studies on Sulfene Intermediates: King, J. F., et al. "Mechanism of hydrolysis of methanesulfonyl chloride."[1] Journal of the American Chemical Society, 1992.[1]

  • Standard Mesylation Protocols: "Alcohol to Mesylate using MsCl, base." Organic Syntheses / Organic Chemistry Portal.

  • Selective Sulfonylation Strategies: "Regioselective sulfonylation of 1,2-diols." Green Chemistry, 2005.[4]

  • Use of Collidine/Hindered Bases: "Methanesulfonyl Chloride."[2][3][5] Encyclopedia of Reagents for Organic Synthesis.

Sources

Application Note: Real-Time Monitoring of Mesylation Reactions Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of thin-layer chromatography (TLC) for the real-time monitoring of mesylation reactions. The conversion of an alcohol to a mesylate is a fundamental transformation in organic synthesis, often employed to convert a poor leaving group (hydroxyl) into a good one.[1] Accurate determination of reaction completion is crucial for optimizing reaction times, minimizing side-product formation, and ensuring high yields. This document outlines the underlying principles, provides a detailed experimental protocol, and offers troubleshooting guidance for the effective use of TLC in this application.

Introduction: The "Why" Behind Monitoring Mesylation by TLC

In a typical mesylation reaction, a primary or secondary alcohol is reacted with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of the methanesulfonyl chloride, leading to the formation of an alkyl mesylate and hydrochloric acid, which is neutralized by the base.

The critical change that occurs during this reaction, from a chromatographic perspective, is a significant decrease in the polarity of the substrate. The starting alcohol, with its hydroxyl group, is capable of hydrogen bonding and exhibits strong interactions with polar stationary phases like silica gel. The resulting mesylate, however, has its hydroxyl group "capped," which significantly reduces its polarity. This distinct difference in polarity forms the basis for using TLC to monitor the reaction's progress. By observing the disappearance of the more polar starting material spot and the appearance of a less polar product spot on a TLC plate, a chemist can effectively track the conversion in near real-time. Thin-layer chromatography is a fast, cost-effective, and highly versatile separation technique ideal for such reaction monitoring.[2]

Core Principles: Polarity, Rf, and Visualization

The Stationary and Mobile Phases

For most analytical TLC applications, including monitoring mesylation reactions, the stationary phase of choice is silica gel (SiO₂).[3] Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[4] The mobile phase, or eluent, is typically a mixture of organic solvents of varying polarities. The separation of compounds on a TLC plate is governed by the principle of partitioning between the stationary and mobile phases. More polar compounds will have a stronger affinity for the polar silica gel and will therefore move up the plate more slowly, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will be more soluble in the mobile phase and will travel further up the plate, exhibiting a higher Rf value.[5]

Predicting the Chromatogram: From Alcohol to Mesylate

As the mesylation reaction proceeds, the following changes are expected on the TLC plate:

  • Starting Material (Alcohol): Being a polar compound, the alcohol will have a strong interaction with the silica gel, resulting in a low Rf value .

  • Product (Mesylate): The mesylate is significantly less polar than the corresponding alcohol. Consequently, it will have a weaker interaction with the stationary phase and will be carried further up the plate by the mobile phase, resulting in a high Rf value .

The progress of the reaction can be visualized by spotting the reaction mixture on a TLC plate at different time intervals. A complete reaction is indicated by the complete disappearance of the starting material spot and the appearance of a single, new spot corresponding to the product.

Experimental Setup and Protocol

This section provides a detailed, step-by-step methodology for monitoring a generic mesylation reaction.

Materials and Reagents
  • TLC plates (e.g., silica gel 60 F254)

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Heat gun

  • Forceps

  • Reaction mixture

  • Starting material (alcohol) for reference

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Visualization stain (e.g., potassium permanganate or p-anisaldehyde solution)

Step-by-Step Protocol
  • Preparation of the TLC Chamber:

    • Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm.

    • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This helps to saturate the chamber with solvent vapors, ensuring better and more reproducible chromatograms.[2]

    • Close the chamber with the lid and allow it to equilibrate for at least 10-15 minutes.

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.

    • On the origin line, make small, distinct marks to indicate where you will spot your samples. A three-lane spotting approach is highly recommended:

      • Lane 1 (Reference): A diluted solution of your starting alcohol.

      • Lane 2 (Co-spot): A spot of the starting alcohol with a spot of the reaction mixture directly on top of it. This helps to confirm the identity of the spots.

      • Lane 3 (Reaction Mixture): A sample taken directly from the reaction vessel.

    • To spot the plate, dip a capillary tube into the desired sample. The liquid will be drawn up by capillary action.

    • Gently and briefly touch the end of the capillary tube to the corresponding mark on the origin line of the TLC plate. Aim for small, concentrated spots (1-2 mm in diameter).

    • Allow the solvent from the spot to evaporate completely before developing the plate.

  • Developing the TLC Plate:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the origin line is above the level of the mobile phase.

    • Close the chamber and allow the solvent front to ascend the plate by capillary action.

    • When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber with forceps.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the TLC plate in a well-ventilated area or fume hood.

    • UV Visualization: View the plate under a UV lamp (254 nm). Compounds containing aromatic rings or conjugated systems will appear as dark spots.[6] Circle any visible spots with a pencil.

    • Staining:

      • Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for oxidizable functional groups like alcohols.[6] Dip the plate into the KMnO₄ solution using forceps, then gently heat with a heat gun. The starting alcohol will appear as a yellow-brown spot on a purple background. The mesylate may also stain, but often with less intensity.

      • p-Anisaldehyde Stain: This stain is also very effective for visualizing alcohols and other functional groups, often producing a range of colors which can aid in differentiation.[7][8] Dip the plate in the stain and heat with a heat gun. Alcohols typically give strong, colored spots.

  • Interpretation and Calculation of Rf Values:

    • After visualization, measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

    • Calculate the Rf value for each spot using the following formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]

    • Compare the spots in the reaction mixture lane to the reference starting material. As the reaction progresses, the intensity of the starting material spot will decrease, while the intensity of the product spot (with a higher Rf) will increase. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation and Visualization

Logical Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_viz Analysis cluster_decision Decision Making prep_chamber Equilibrate TLC Chamber (Mobile Phase + Filter Paper) prep_plate Prepare & Spot TLC Plate (Reference, Co-spot, Reaction) develop Develop Plate in Chamber prep_plate->develop dry Dry Plate & Mark Solvent Front develop->dry uv_viz Visualize under UV Light dry->uv_viz stain_viz Stain Plate (e.g., KMnO4 or p-Anisaldehyde) uv_viz->stain_viz interpret Interpret Results (Compare Spots, Calculate Rf) stain_viz->interpret decision Reaction Complete? interpret->decision continue_rxn Continue Reaction & Resample decision->continue_rxn No workup Proceed to Work-up decision->workup Yes sample Take Reaction Aliquot continue_rxn->sample start Start Reaction start->sample sample->prep_plate

Caption: Workflow for monitoring a mesylation reaction using TLC.

Typical Mobile Phase Compositions and Rf Values

The optimal mobile phase will depend on the specific polarity of the alcohol and mesylate. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Compound TypeTypical Mobile Phase (Hexane:Ethyl Acetate)Expected Rf RangeRationale
Starting Alcohol7:3 to 5:50.2 - 0.4The polar hydroxyl group interacts strongly with the silica gel, requiring a more polar eluent to move.
Product Mesylate9:1 to 7:30.6 - 0.8The less polar mesylate has weaker interactions with the silica and travels further up the plate.

Note: These are starting recommendations. The solvent ratio should be optimized to achieve good separation between the starting material and product spots, ideally with Rf values between 0.2 and 0.8.[2]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Streaking or Tailing of Spots - Sample is too concentrated. - The mobile phase is not appropriate for the sample.- Dilute the sample before spotting. - Adjust the polarity of the mobile phase. Tailing of polar compounds can sometimes be resolved by adding a small amount (e.g., 1%) of acetic acid or triethylamine.
Spots are not moving from the origin (Rf ≈ 0) - The mobile phase is not polar enough.- Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate).
Spots are at the solvent front (Rf ≈ 1) - The mobile phase is too polar.- Increase the proportion of the less polar solvent in your mobile phase (e.g., increase the amount of hexane).
No spots are visible after staining - The concentration of the sample is too low. - The chosen stain is not effective for your compounds.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[10] - Try a different visualization stain (e.g., if KMnO₄ fails, try p-anisaldehyde).
Reaction mixture lane shows multiple spots - Formation of side products. - Incomplete reaction.- Analyze the reaction conditions (temperature, stoichiometry). - Continue monitoring the reaction to see if intermediate spots disappear.

Conclusion

Thin-layer chromatography is an indispensable tool for the real-time monitoring of mesylation reactions. Its simplicity, speed, and low cost make it an ideal first-line analytical technique in any synthetic chemistry laboratory. By understanding the principles of polarity and Rf, and by employing proper experimental technique, researchers can gain valuable insights into the progress of their reactions, leading to improved outcomes and more efficient workflows.

References

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC stains. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • Unknown. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). TLC Stains for Chemists. Retrieved from [Link]

  • ResearchGate. (2017, June 20). Visualization of alcohols in TLC?. Retrieved from [Link]

  • ResearchGate. (n.d.). Rf value and color on TLC results of amyl alcohol fraction (UV 365 nm). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • PubMed Central. (2017, April 27). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Khan Academy. (2013, September 17). Calculating retention factors for TLC | AP Chemistry | Khan Academy. Retrieved from [Link]

Sources

large-scale synthesis considerations for 4-nitrophenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

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Application Notes & Protocols: The Nitrophenylsulfonyl (Nosyl) Group in Amine Protection and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1][2] A protecting group must be easily installed, stable under various reaction conditions, and, most critically, removable under specific and mild conditions that do not affect other functional groups.[2] This guide provides an in-depth exploration of the nitrophenylsulfonyl (nosyl, Ns) group, a highly effective and versatile protecting group for primary and secondary amines.[3] We will delve into the causality behind its application, from the mechanistic underpinnings of its unique deprotection pathway to its strategic role in methodologies like the Fukuyama amine synthesis. This document is intended for researchers and professionals in organic chemistry and drug development, offering both foundational knowledge and detailed, field-proven protocols.

A Note on Nomenclature: The term "nosyl" (Ns) refers to the nitrobenzenesulfonyl group. This guide focuses on reagents such as 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride (p-NsCl). The user's query mentioned "4-nitrophenyl methanesulfonate," which is a distinct mesylate compound. The widely adopted protecting group strategy discussed herein, known for its mild, thiol-mediated cleavage, involves the formation of a sulfonamide via a sulfonyl chloride, not a methanesulfonate.

Core Principles: Why Choose the Nosyl Group?

The nosyl group stands out among sulfonyl-based protecting groups, such as the highly robust but difficult-to-cleave tosyl (Ts) group.[4] Its utility stems from a combination of stability and controlled lability, governed by the powerful electron-withdrawing nature of the nitro moiety.

Key Advantages:

  • Mild & Orthogonal Deprotection: The Ns group is most notably cleaved by nucleophilic aromatic substitution using soft nucleophiles like thiols under neutral or mildly basic conditions.[5] This allows for selective deprotection in the presence of acid-labile groups (e.g., Boc, trityl) and hydrogenolysis-labile groups (e.g., Cbz, benzyl), making it a cornerstone of orthogonal protection strategies.[3]

  • Activation of the N-H Bond: The strong electron-withdrawing effect of the nitro group renders the proton on the protected nitrogen acidic. This acidification facilitates N-alkylation under relatively mild basic conditions, a feature famously exploited in the Fukuyama amine synthesis to generate secondary amines.[5]

  • Enhanced Crystallinity: Nosyl-protected amines are frequently stable, crystalline solids, which significantly simplifies their handling and purification by recrystallization.[3]

  • Robustness: Nosyl amides are stable to a wide range of non-nucleophilic reagents, including many acidic and oxidative conditions.

The Chemistry: Mechanism of Action

Understanding the mechanisms of protection and deprotection is crucial for troubleshooting and optimizing synthetic routes.

Protection of Amines

The protection step is a straightforward nucleophilic substitution where the amine attacks the electrophilic sulfur atom of the nitrophenylsulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

Deprotection: A Unique Pathway

The cleavage of the N-S bond does not occur directly. Instead, it proceeds via a distinctive mechanism involving the aromatic ring, a process that is unavailable to electron-rich sulfonamides like tosylamides.

  • Nucleophilic Attack: A soft nucleophile, typically a thiolate (generated from a thiol and a base), attacks the electron-deficient aromatic ring at a position ortho or para to the nitro group.

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

  • Elimination and Amine Release: The complex collapses, leading to the cleavage of the sulfur-nitrogen bond and the release of the free amine.

Figure 1: Simplified depiction of the Nosyl deprotection pathway.

Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions based on the specific substrate and scale.

Protocol 1: General Procedure for Nosylation of an Amine

This protocol describes the protection of a primary or secondary amine using 4-nitrobenzenesulfonyl chloride.

Materials & Reagents

Reagent/MaterialPurposeTypical Amount (per 1.0 mmol amine)
Primary or Secondary AmineSubstrate1.0 mmol
4-Nitrobenzenesulfonyl chloride (p-NsCl)Protecting Group Source1.1 - 1.2 mmol (1.1 - 1.2 eq)
Dichloromethane (DCM) or THFAnhydrous Solvent5 - 10 mL
Triethylamine (Et₃N) or PyridineBase (HCl Scavenger)1.5 - 2.0 mmol (1.5 - 2.0 eq)
Saturated aq. NH₄ClQuenching AgentAs needed
BrineWashing AgentAs needed
Anhydrous MgSO₄ or Na₂SO₄Drying AgentAs needed
Silica GelChromatographyAs needed

Step-by-Step Methodology

  • Reaction Setup: To a round-bottomed flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and dissolve it in anhydrous DCM (or THF).

  • Base Addition: Add the base (e.g., triethylamine, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Nosyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Add the 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise over 10 minutes. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a solid that can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes). If it is an oil, purification by flash column chromatography on silica gel is recommended.

Protocol 2: General Procedure for Thiol-Mediated Deprotection of a Nosyl-Amide

This protocol details the cleavage of the nosyl group to regenerate the free amine.[5]

Materials & Reagents

Reagent/MaterialPurposeTypical Amount (per 1.0 mmol substrate)
Nosyl-protected AmineSubstrate1.0 mmol
ThiophenolNucleophile5.0 mmol (5.0 eq)
Potassium Carbonate (K₂CO₃)Base3.0 mmol (3.0 eq)
Acetonitrile (MeCN) or DMFAnhydrous Solvent5 - 10 mL
Diethyl Ether or Ethyl AcetateExtraction SolventAs needed
1 M aq. NaOHWashing AgentAs needed
BrineWashing AgentAs needed
Anhydrous MgSO₄ or Na₂SO₄Drying AgentAs needed

Step-by-Step Methodology

  • Reaction Setup: In a round-bottomed flask, dissolve the nosyl-protected amine (1.0 eq) in acetonitrile or DMF.

  • Reagent Addition: Add potassium carbonate (3.0 eq) followed by thiophenol (5.0 eq). Caution: Thiophenol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Dilute the reaction mixture with water and transfer to a separatory funnel.

    • Extract with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers and wash thoroughly with 1 M aq. NaOH (3x) to remove excess thiophenol, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by flash column chromatography or distillation as required.

Field Insight: For substrates sensitive to strong bases, milder conditions using cesium carbonate (Cs₂CO₃) in DMF can be employed. To mitigate the odor of thiophenol, odorless alternatives like homocysteine thiolactone can be used in situ to generate the required thiolate.[6] Alternatively, polymer-supported thiols can simplify workup, as the byproduct is removed by simple filtration.[7]

Visualization of Workflow and Strategy

Workflow cluster_protection Protection Stage cluster_deprotection Deprotection Stage Amine Start: Primary/Secondary Amine (R₂NH) Protect React with NsCl, Base (e.g., Et₃N) in DCM Amine->Protect NosylAmide Stable Intermediate: Nosyl-Amide (R₂N-Ns) Protect->NosylAmide Deprotect React with Thiophenol, Base (e.g., K₂CO₃) in MeCN NosylAmide->Deprotect Proceed to Deprotection Alkylation Optional: Fukuyama Alkylation (e.g., Mitsunobu or R'-X/Base) NosylAmide->Alkylation Activation FreeAmine Final Product: Free Amine (R₂NH) Deprotect->FreeAmine SecAmide Alkylated Nosyl-Amide (R(R')N-Ns) Alkylation->SecAmide SecAmide->Deprotect Deprotection yields Secondary Amine R(R')NH

Figure 2: General experimental workflow for the Nosyl protection/deprotection strategy.

Data & Comparative Analysis

The true power of a protecting group is revealed in its orthogonality. The nosyl group's unique cleavage conditions allow for precise, sequential deprotections in complex syntheses.

Table 1: Orthogonality of Common Amine Protecting Groups

Protecting GroupAbbreviationTypical Cleavage ConditionsStability Profile
Nitrophenylsulfonyl Ns Thiol + Base (e.g., PhSH, K₂CO₃) [5]Stable to strong acids (TFA) and hydrogenolysis.
tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl in Dioxane)Labile to acid. Stable to base and hydrogenolysis.
BenzyloxycarbonylCbzCatalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acid (HBr/AcOH)Labile to hydrogenolysis. Stable to mild acid/base.
9-FluorenylmethoxycarbonylFmocBase (e.g., 20% Piperidine in DMF)Labile to base. Stable to acid and hydrogenolysis.

Conclusion

The nitrophenylsulfonyl (nosyl) group is a powerful tool in the arsenal of the synthetic chemist. Its ease of installation, stability, and, most importantly, its mild and orthogonal deprotection conditions provide a strategic advantage in the synthesis of complex molecules, from pharmaceuticals to natural products. The ability of the nosyl group to activate the N-H bond for subsequent functionalization further broadens its utility beyond simple protection. By understanding the underlying mechanisms and leveraging the detailed protocols provided, researchers can confidently implement this strategy to navigate challenging synthetic pathways.

References

  • Fukuyama, T., & Kan, T. (2004). The Fukuyama Amine Synthesis. Chem. Commun., 353-359. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Specific N-Alkylation of a Nosyl-Protected Peptide on a Solid Support. J. Am. Chem. Soc., 119(9), 2301–2302. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • PubChem. (n.d.). 4-Nitrophenyl methanesulfonate. Retrieved from [Link]

  • Pozsonyi, S., et al. (2019). Odorless nosyl deprotection by in-situ formation of a thiolate. Poster presented at ACS National Meeting. Abstract available via general academic search.
  • Almog, J., & Bald, E. (1979). A mild and efficient method for the removal of the 2-nitrobenzenesulfenyl (NBS) protecting group. Tetrahedron Letters, 20(1), 3-4.
  • Barany, G., & Merrifield, R. B. (1979). A new amino protecting group, removable by reduction, for solid‐phase peptide synthesis. The Journal of Organic Chemistry, 44(21), 3730-3732.
  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • ChemistryViews. (2018). New Protecting Group for Amines. Retrieved from [Link]

  • Albericio, F., et al. (2007). Amino Acid-Protecting Groups. Chemical Reviews, 107(11), 4893-4940.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 4-nitrophenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-nitrophenyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important transformation. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-nitrophenyl methanesulfonate.

Q1: Why is my yield of 4-nitrophenyl methanesulfonate consistently low?

A low yield can be attributed to several factors, primarily related to the degradation of starting materials and the formation of side products.

  • Cause 1: Hydrolysis of Methanesulfonyl Chloride. Methanesulfonyl chloride (MsCl) is highly susceptible to hydrolysis, especially in the presence of atmospheric moisture or residual water in your solvent or on your glassware.[1] This reaction consumes your reagent, forming methanesulfonic acid and HCl, which can further complicate the reaction environment.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

      • Use anhydrous solvents. If you are using a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), ensure it is freshly distilled from a suitable drying agent or use a commercially available anhydrous grade.

      • Handle methanesulfonyl chloride under an inert atmosphere and use a syringe for transfer.

  • Cause 2: Incomplete Reaction. The reaction between 4-nitrophenol and methanesulfonyl chloride may not go to completion if the reaction conditions are not optimal.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time. While many mesylations are rapid, monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. Running the reaction at 0 °C is a common starting point to control exothermic reactions and minimize side products.

      • Stoichiometry: A slight excess of methanesulfonyl chloride (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

  • Cause 3: Formation of Side Products. Besides the hydrolysis of MsCl, other side reactions can consume your starting material or product.

Q2: I've isolated my product, but it's an oil and won't crystallize. What's happening?

An oily product is a strong indication of impurities that are depressing the melting point of your 4-nitrophenyl methanesulfonate.

  • Cause 1: Residual Solvent. Even after rotary evaporation, residual solvent can remain, especially high-boiling point solvents.

    • Troubleshooting:

      • Dry the product under high vacuum for an extended period.

      • If the product is still oily, attempt to precipitate it by dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Cooling this mixture may induce crystallization.

  • Cause 2: Presence of Unreacted 4-Nitrophenol. 4-Nitrophenol is a solid, but its presence as an impurity can lead to an oily mixture with the product.

    • Troubleshooting:

      • Aqueous Work-up: During your work-up, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution. This will deprotonate the acidic 4-nitrophenol, forming the water-soluble 4-nitrophenolate, which will be extracted into the aqueous layer. Be cautious with strong bases, as they can promote the hydrolysis of your product.

      • Recrystallization: Recrystallization is a powerful purification technique. For 4-nitrophenyl methanesulfonate, a mixed solvent system like ethyl acetate/hexanes or isopropanol can be effective.

  • Cause 3: Formation of Triethylammonium Methanesulfonate. If you are using triethylamine as a base, it will react with any methanesulfonic acid formed from the hydrolysis of MsCl to produce triethylammonium methanesulfonate. This salt is often an oil and can be difficult to remove.

    • Troubleshooting:

      • Aqueous Wash: A thorough wash with water during the work-up should remove this water-soluble salt.

      • Acidic Wash: A wash with dilute acid (e.g., 1M HCl) will protonate the triethylamine, making it even more water-soluble. However, be mindful that acidic conditions can promote the hydrolysis of your desired product if the contact time is prolonged.

Q3: My TLC/NMR shows multiple spots/peaks. What are the likely impurities?

Identifying the impurities is the first step to removing them. Here are the most common culprits:

Impurity Identification by TLC Identification by ¹H NMR
4-Nitrophenol (Starting Material) Typically has a lower Rf than the product. Visualized under UV light.Aromatic protons will be in a different environment compared to the product. The phenolic -OH proton will be a broad singlet (can exchange with D₂O).
Methanesulfonic Acid Very polar, will likely stay at the baseline.A singlet for the methyl group, but often not observed in the organic phase after work-up.
Triethylammonium Methanesulfonate Also very polar and will likely be at the baseline.Will show a quartet and a triplet characteristic of the ethyl groups of triethylamine, and a singlet for the methanesulfonate methyl group.
4-Chloronitrobenzene May have a similar Rf to the product, making separation by chromatography challenging.Aromatic protons will show a distinct splitting pattern. No methyl singlet from the mesylate group will be present.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis?
  • Anhydrous Conditions: As emphasized, water is the enemy of methanesulfonyl chloride. Maintaining a dry reaction environment is paramount.

  • Temperature Control: The reaction is often exothermic. Running the reaction at a reduced temperature (e.g., 0 °C) helps to control the reaction rate and minimize side reactions.

  • Choice of Base: The base plays a crucial role in deprotonating the 4-nitrophenol and neutralizing the HCl byproduct.

    • Pyridine: Often used as both a base and a solvent. It is less basic than triethylamine and can lead to a cleaner reaction, although it may be slower.

    • Triethylamine (TEA): A stronger, non-nucleophilic base that can accelerate the reaction. However, its use can promote the formation of a sulfene intermediate from methanesulfonyl chloride, which can lead to other side products.[2]

  • Order of Addition: It is generally recommended to add the methanesulfonyl chloride dropwise to a cooled solution of 4-nitrophenol and the base. This helps to maintain a low concentration of the highly reactive MsCl and control the exotherm.

Q2: Can di-sulfonylation of the aromatic ring occur?

Di-sulfonylation on the aromatic ring of 4-nitrophenol is highly unlikely under standard mesylation conditions. The presence of the electron-withdrawing nitro group and the newly formed methanesulfonate group deactivates the aromatic ring towards further electrophilic substitution.

Q3: What is the mechanism of the main side reactions?

The primary side reactions are the hydrolysis of methanesulfonyl chloride and the formation of 4-chloronitrobenzene.

  • Hydrolysis of Methanesulfonyl Chloride: This is a simple nucleophilic attack of water on the electrophilic sulfur atom of MsCl.

    hydrolysis MsCl CH₃SO₂Cl Intermediate CH₃SO₂(OH)Cl⁻ MsCl->Intermediate Nucleophilic attack H2O H₂O H2O->Intermediate MSA CH₃SO₃H Intermediate->MSA HCl HCl Intermediate->HCl

    Caption: Hydrolysis of methanesulfonyl chloride.

  • Formation of 4-Chloronitrobenzene: This side product can arise from the reaction of the chloride ion (generated from MsCl) with the 4-nitrophenoxide intermediate, especially if the reaction is run at elevated temperatures.

    chloro_formation Nitrophenoxide ⁻O-Ar-NO₂ Product CH₃SO₂-O-Ar-NO₂ Nitrophenoxide->Product SideProduct Cl-Ar-NO₂ Nitrophenoxide->SideProduct SNAr-type reaction MsCl CH₃SO₂Cl MsCl->Product Chloride Cl⁻ Chloride->SideProduct

Q4: Are there alternative methods for this synthesis?

Yes, while the reaction of 4-nitrophenol with methanesulfonyl chloride is the most common, other methods exist for the synthesis of sulfonate esters. These include the use of methanesulfonic anhydride, which avoids the generation of chloride ions and can lead to a cleaner reaction, albeit with a more expensive reagent. [3]

Experimental Protocols

Standard Protocol for the Synthesis of 4-Nitrophenyl Methanesulfonate
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrophenol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise with stirring.

  • To this solution, add methanesulfonyl chloride (1.1 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete, quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Troubleshooting Workflow

troubleshooting_workflow cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Low Yield or Impure Product check_conditions Review Reaction Conditions: - Anhydrous? - Temperature Control? - Correct Stoichiometry? start->check_conditions analyze_crude Analyze Crude Product (TLC, ¹H NMR) check_conditions->analyze_crude unreacted_sm Unreacted 4-Nitrophenol analyze_crude->unreacted_sm Spot/Peak corresponding to starting material hydrolysis_products Hydrolysis Products (Methanesulfonic Acid, Salts) analyze_crude->hydrolysis_products Polar impurities/ Salt peaks side_product 4-Chloronitrobenzene analyze_crude->side_product Unexpected aromatic signals base_wash Aqueous Base Wash (e.g., NaHCO₃) unreacted_sm->base_wash water_wash Thorough Water Wash hydrolysis_products->water_wash recrystallization Recrystallization (e.g., EtOAc/Hexanes) side_product->recrystallization base_wash->recrystallization water_wash->recrystallization chromatography Column Chromatography (if necessary) recrystallization->chromatography If recrystallization fails end Successful Synthesis recrystallization->end Pure Product chromatography->end

Caption: A logical workflow for troubleshooting common issues.

References

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Khan Academy. (2014, September 23). Preparation of mesylates and tosylates [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2017, April 19). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Retrieved from [Link]

  • PubChem. 4-Nitrophenyl methanesulfonate. Retrieved from [Link]

  • Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • Khan Academy. Preparation of mesylates and tosylates. Retrieved from [Link]

  • ResearchGate. (2018, July 30). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D] [4][5]Oxazine-4-On Derivatives. Retrieved from [Link]

  • Horiazon Chemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • RSC Publishing. (2020, July 7). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]

  • MDPI. (2021, February 27). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]

  • SciSpace. (2021). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. Retrieved from [Link]

  • ResearchGate. The reaction mechanism of 4-nitrophenol reduction. Retrieved from [Link]

  • Google Patents. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • MDPI. Photocatalytic 4-Nitrophenol Reduction by Hydrothermally Synthesized Mesoporous Co- and/or Fe-Substituted Aluminophosphates. Retrieved from [Link]

  • Quora. (2016, April 26). Can triethylamine/pyridine be used in the synthesis of Labetalol? Retrieved from [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Mesylation Reaction Yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for mesylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction yields and troubleshoot common issues encountered during the conversion of alcohols to mesylates. As Senior Application Scientists, we have compiled our field-proven insights and best practices to help you navigate the nuances of this fundamental organic transformation.

Frequently Asked Questions (FAQs)

This section addresses common questions about the principles and practice of mesylation reactions.

Q1: What is the primary purpose of a mesylation reaction?

The primary purpose of a mesylation reaction is to convert an alcohol, which has a hydroxyl group (-OH) that is a poor leaving group, into a methanesulfonate ester (a mesylate, -OMs). The mesylate group is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonate group.[1][2][3] This transformation activates the carbon atom for subsequent nucleophilic substitution (SN2) or elimination (E2) reactions.[1][4]

Q2: What are the essential reagents for a standard mesylation reaction?

A typical mesylation reaction involves four key components:

  • Substrate: The alcohol to be converted.

  • Mesylating Agent: Most commonly methanesulfonyl chloride (MsCl). Methanesulfonic anhydride ((Ms)2O) is a useful alternative.[5]

  • Base: An amine base like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6][7][8]

  • Solvent: An aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether, is used to dissolve the reactants.

Q3: How does the choice of base impact the reaction outcome?

The choice of base is critical and can significantly influence both the reaction rate and the side-product profile. The base serves to quench the HCl generated, preventing it from protonating the starting alcohol or the product.

  • Triethylamine (TEA): A common, cost-effective choice for primary and less hindered secondary alcohols.

  • Pyridine: Often used as both a base and a solvent. It is less basic than TEA and can sometimes lead to slower reactions.

  • Diisopropylethylamine (DIPEA): A non-nucleophilic, sterically hindered base. It is an excellent choice for sensitive substrates or when trying to minimize SN2 side reactions where the amine itself acts as a nucleophile. It is particularly useful for avoiding elimination byproducts with secondary alcohols.[1]

  • 2,6-Lutidine: A sterically hindered base that is effective at scavenging protons while having very low nucleophilicity.

Table 1: Comparison of Common Bases for Mesylation Reactions

BasepKa of Conjugate AcidStructureKey Characteristics & Use Cases
Pyridine5.2C₅H₅NLess basic; can also be used as a solvent. Good for simple, unhindered alcohols.
Triethylamine (TEA)10.7Et₃NThe most common and economical choice. Suitable for a wide range of primary and secondary alcohols.
DIPEA (Hünig's Base)10.7(i-Pr)₂NEtSterically hindered and non-nucleophilic. Ideal for preventing side reactions and for use with sensitive substrates.
2,6-Lutidine6.7C₇H₉NSterically hindered, preventing it from acting as a nucleophile. Useful when other amines cause side reactions.
Q4: Does the mesylation reaction alter the stereochemistry of the alcohol?

No, the mesylation reaction proceeds with retention of configuration . The C-O bond of the alcohol is not broken during the reaction; the alcohol's oxygen atom simply attacks the sulfur atom of the methanesulfonyl chloride.[2][3] The stereochemistry at the carbon center remains unchanged. Any subsequent SN2 reaction using the newly formed mesylate will, however, proceed with inversion of configuration.

Diagram 1: General Mechanism of Mesylation

Mesylation Mechanism cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) Intermediate R-O⁺(H)-Ms ROH->Intermediate Nucleophilic Attack MsCl Ms-Cl MsCl->Intermediate Base Base (e.g., Et₃N) Base->Intermediate Deprotonation ROMs R-OMs (Mesylate) Salt Base-H⁺ Cl⁻ Intermediate->ROMs Intermediate->Salt Side Reactions cluster_side_reactions Potential Side Reactions ROH R-CH₂-OH (Primary Alcohol) ROMs R-CH₂-OMs (Desired Mesylate) ROH->ROMs Desired Path MsCl_Base MsCl, Et₃N RCl R-CH₂-Cl (Alkyl Chloride) ROMs->RCl Sₙ2 attack by Cl⁻ (from Et₃N·HCl) Alkene Alkene (Elimination Product) ROMs->Alkene E2 Elimination (Excess base / heat)

Caption: Formation of alkyl chloride and alkene byproducts from the desired mesylate intermediate.

Problem 3: Significant formation of an elimination (alkene) byproduct.
  • Explanation: This is particularly problematic for secondary and tertiary alcohols, where the carbocation is more stable or the beta-protons are accessible. [1]A strong, non-hindered base like TEA can act as a base to promote an E2 reaction, especially if the reaction is heated.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Maintain the reaction temperature at 0 °C or even lower (e.g., -20 °C with a dry ice/acetone bath) to disfavor the higher activation energy elimination pathway.

    • Use a Hindered Base: Switch from TEA to a non-nucleophilic, sterically hindered base like DIPEA (Hünig's base) or 2,6-lutidine. Their bulk makes it difficult for them to abstract a proton from the carbon backbone, thus suppressing the E2 pathway. [9]

Problem 4: Difficult purification and workup.
  • Explanation: Removing excess amine base and the corresponding ammonium salt can be challenging, as they can complicate extraction and chromatography.

  • Troubleshooting Protocol:

    • Aqueous Wash: After quenching the reaction (e.g., with water or saturated NH₄Cl), perform a series of aqueous washes in a separatory funnel.

      • A wash with dilute acid (e.g., 1M HCl) will protonate the excess amine base, making it water-soluble and easily removed into the aqueous layer. [10]Caution: Do not use an acid wash if your product is acid-sensitive.

      • A wash with saturated sodium bicarbonate (NaHCO₃) will neutralize any remaining acid.

      • A final wash with brine (saturated NaCl) will help remove residual water from the organic layer.

    • Filtration: If large amounts of ammonium salt have precipitated, you can sometimes filter the crude reaction mixture before the aqueous workup.

    • Chromatography: If co-elution is an issue during column chromatography, consider using a different solvent system. For example, adding a small amount of toluene or benzene to a hexane/ethyl acetate system can improve the separation of aromatic compounds. [1]

Diagram 3: Troubleshooting Workflow for Low Mesylation Yield

Troubleshooting Workflow Start Low Yield of Mesylate CheckReagents Are reagents (MsCl, Base, Solvent) anhydrous and fresh? Start->CheckReagents CheckTemp Was temperature controlled? (0°C addition) CheckReagents->CheckTemp Yes Sol_Reagents Use fresh/distilled reagents under inert atmosphere. CheckReagents->Sol_Reagents No CheckStoich Is stoichiometry correct? (1.1 eq MsCl, 1.2 eq Base) CheckTemp->CheckStoich Yes Sol_Temp Add MsCl dropwise at 0°C or below. CheckTemp->Sol_Temp No CheckSubstrate Is the alcohol sterically hindered? CheckStoich->CheckSubstrate Yes Sol_Stoich Increase equivalents of MsCl and Base. CheckStoich->Sol_Stoich No Sol_Substrate Use stronger conditions: (Ms)₂O, extended reaction time, or warming. CheckSubstrate->Sol_Substrate Yes

Caption: A decision tree to diagnose and solve issues of low reaction yield.

References

  • Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • LibreTexts Chemistry. (2022, October 4). 3.1.7: Reactions of Alcohols. [Link]

  • Common Organic Chemistry. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). [Link]

  • Furst, L., et al. (2018). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. PMC - NIH. [Link]

  • Reddit user discussion. (2025, February 11). Is the conversion of a alcohol to a mesylate not also protection of the alcohol. r/Mcat. [Link]

  • Common Organic Chemistry. Alcohol to Mesylate - Common Conditions. [Link]

  • Organic Syntheses Procedure. 2 - Organic Syntheses Procedure. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Reddit user discussion. (2022, October 18). How do mesylates and tosylates both protect and act as leaving groups. r/Mcat. [Link]

  • Ballini, R., et al. (2013). Easy and direct conversion of tosylates and mesylates into nitroalkanes. Beilstein Journals. [Link]

  • Organic Syntheses Procedure. (2005). Org. Synth. 2005, 81, 121. [Link]

  • Pérez-Temprano, M. H., et al. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central. [Link]

  • King, J. F., et al. (1992). Why do tosylation and mesylation of alcohols follow different mechanisms? Journal of the American Chemical Society. [Link]

  • Ballini, R., et al. (2013). Easy and direct conversion of tosylates and mesylates into nitroalkanes. PMC - NIH. [Link]

  • Organic Chemistry. (2021, September 16). Adding Mesylate Group Mechanism. YouTube. [Link]

  • Khan Academy. Preparation of mesylates and tosylates. [Link]

  • Chem Help ASAP. (2019, July 24). formation of tosylates & mesylates. YouTube. [Link]

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stability issues and degradation pathways of 4-nitrophenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-nitrophenyl methanesulfonate (PNPMS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common stability issues and degradation pathways encountered during experimentation.

Understanding the Molecule: A Foundation for Stability

4-Nitrophenyl methanesulfonate is a sulfonate ester widely utilized in chemical and biological research, primarily as an electrophile for introducing a methanesulfonyl group or as a model substrate for studying enzymatic or chemical reactions involving sulfonate ester cleavage. Its reactivity stems from the presence of two key functional groups: the electron-withdrawing nitro group on the phenyl ring and the good leaving group, 4-nitrophenolate.

The stability of PNPMS is critically influenced by the experimental conditions, particularly pH, temperature, and the presence of nucleophiles. Understanding these factors is paramount to obtaining reliable and reproducible results.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter when using 4-nitrophenyl methanesulfonate, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: High Background Signal or Spontaneous Degradation in Aqueous Buffers

Question: I am observing a high background signal (yellow coloration) in my aqueous buffer containing 4-nitrophenyl methanesulfonate, even before starting my experiment. What is causing this, and how can I prevent it?

Answer:

The yellow color is indicative of the formation of the 4-nitrophenolate anion, which is a primary degradation product of PNPMS. This spontaneous degradation is most commonly due to hydrolysis, where water acts as a nucleophile.

Causality and Mechanism:

The hydrolysis of 4-nitrophenyl methanesulfonate can proceed via two main pathways, both of which are influenced by the pH of the solution.

  • Neutral and Near-Neutral pH (pH ~7-10): At this pH range, the hydrolysis is primarily dominated by the direct attack of water (solvolysis) on the sulfur atom of the sulfonate ester. For structurally similar compounds like 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate, the rate of hydrolysis is largely independent of pH in this region, being primarily dependent on the water concentration and temperature.[1]

  • Alkaline pH (pH > 10): Under basic conditions, the hydroxide ion (OH⁻) becomes a more potent nucleophile than water. The rate of hydrolysis increases significantly due to the direct nucleophilic attack of OH⁻ on the sulfur atom, leading to a rapid release of 4-nitrophenolate.

Additionally, at very high pH, there is a possibility of nucleophilic aromatic substitution, where the hydroxide ion attacks the carbon of the phenyl ring attached to the sulfonate group, although this is generally a less favored pathway for sulfonate esters compared to other esters.[2]

Experimental Protocol for Minimizing Spontaneous Hydrolysis:

  • Buffer Preparation:

    • Prepare buffers fresh for each experiment.

    • Degas buffers to remove dissolved CO₂, which can lower the pH.

    • If possible, conduct experiments at a slightly acidic to neutral pH (pH 6-7) to minimize base-catalyzed hydrolysis.

  • Stock Solution Preparation and Storage:

    • Prepare concentrated stock solutions of PNPMS in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[3][4] This minimizes contact with water during storage.

    • Store stock solutions at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles and moisture introduction.[3][5]

    • Protect stock solutions from light by using amber vials or wrapping them in aluminum foil.[3]

  • Experimental Execution:

    • Add the PNPMS stock solution to the aqueous reaction buffer immediately before starting the experiment.

    • Run control experiments (blank reactions) containing only the buffer and PNPMS to quantify the rate of spontaneous hydrolysis. This background rate can then be subtracted from your experimental data.

Data Presentation: Impact of pH on Sulfonate Ester Stability (Illustrative)

pH RangeDominant Hydrolysis MechanismRelative Rate of DegradationRecommendations
< 6Acid-Catalyzed HydrolysisModerateUse if required by the experimental system, but be aware of potential degradation.
6 - 8Neutral Hydrolysis (Solvolysis)Low to ModerateOptimal range for minimizing spontaneous degradation. [1]
8 - 10Neutral & Base-Catalyzed HydrolysisModerate to HighExpect increased background signal. Prepare solutions immediately before use.
> 10Base-Catalyzed HydrolysisHigh to Very HighAvoid if possible, or use very short reaction times and appropriate controls.

Visualization: Hydrolysis Pathways of 4-Nitrophenyl Methanesulfonate

hydrolysis_pathways cluster_conditions Reaction Conditions PNPMS 4-Nitrophenyl Methanesulfonate Products Methanesulfonic Acid + 4-Nitrophenolate PNPMS->Products Solvolysis (pH 6-10) PNPMS->Products Base-Catalyzed Hydrolysis (pH > 10) H2O_neutral H₂O (Neutral/Slightly Basic) OH_basic OH⁻ (Basic) side_reactions PNPMS 4-Nitrophenyl Methanesulfonate Side_Products Side Products + 4-Nitrophenolate PNPMS->Side_Products Nucleophilic Attack Thiol Protein-SH (e.g., Cysteine) Thiol->PNPMS Amine Protein-NH₂ (e.g., Lysine) Amine->PNPMS Glutathione Glutathione-SH Glutathione->PNPMS

Caption: Common biological nucleophiles that can react with 4-nitrophenyl methanesulfonate.

Frequently Asked Questions (FAQs)

Q1: How should I properly prepare a stock solution of 4-nitrophenyl methanesulfonate?

A1: It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in an anhydrous organic solvent like DMSO or ethanol. [3][4]This minimizes premature hydrolysis. The solid compound should be stored in a desiccator. Once in solution, store it at -20°C in small, single-use aliquots to avoid contamination with water from atmospheric moisture during repeated openings of the vial. [3][5] Q2: I am using the release of 4-nitrophenol to monitor my reaction. Why is the yellow color of my solution fading over time, especially at high concentrations?

A2: The yellow color is due to the 4-nitrophenolate anion, which is in equilibrium with the protonated, colorless 4-nitrophenol. The pKa of 4-nitrophenol is approximately 7.15. If the pH of your solution drops (e.g., due to the production of an acidic product), the equilibrium will shift towards the colorless form. Ensure your reaction buffer has sufficient buffering capacity to maintain a stable pH, preferably above 8, to ensure complete ionization of the 4-nitrophenol product for accurate spectrophotometric measurement.

Q3: Can I use a different wavelength to monitor the reaction?

A3: Yes. While the 4-nitrophenolate anion has a maximum absorbance around 405-410 nm, you can also monitor the reaction at the isosbestic point of 4-nitrophenol and its anion, which is around 348 nm. At this wavelength, the absorbance is independent of the pH. This can be advantageous if your reaction conditions involve a change in pH.

Q4: My reaction seems to stop prematurely. What could be the reason?

A4: Besides substrate depletion, premature reaction termination could be due to enzyme instability under the assay conditions or product inhibition. However, with PNPMS, another possibility is the accumulation of the methanesulfonic acid byproduct, which can lower the pH of a weakly buffered solution and potentially inactivate your enzyme. It is also possible that the released 4-nitrophenol or its anion could be inhibitory to your enzyme.

Q5: Are there any common interfering substances I should be aware of?

A5: Yes, reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, which are often used to maintain protein stability, are strong nucleophiles and will react with PNPMS, leading to a high background signal. If these reagents are necessary, their concentration should be minimized, and appropriate controls must be included.

References

  • PubChem. 4-Nitrophenyl methanesulfonate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Kinetics of the pH-independent hydrolyses of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures: Consequences of solvent composition and ester hydrophobicity. [Link]

  • ResearchGate. How to prepare the stocks of 4-Nitrophenyl palmitate and 4-Nitrophenyl laurate to determine the Lipase activity of proteins? [Link]

  • ResearchGate. Problem with 4-nitrophenol standard curve? [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Nitroalkanes as nucleophiles in a self-catalytic Michael reaction. [Link]

  • ACS Publications. Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development. [Link]

  • Soils Lab, University of Illinois Urbana-Champaign. SOP: Enzyme assays (pNP). [Link]

  • DergiPark. Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4- Methylbenzenesulfonimidate. [Link]

  • Sandiego. MDH Assay Enzyme Hints & Tips. [Link]

  • ChemBK. Sodium (4-nitrophenyl)methanesulfonate. [Link]

  • ResearchGate. (PDF) NUCLEOPHILIC SUBSTITUTION REACTIONS OF 2, 4-DINITTROPHENYL ACETATE WITH HYDRAZINE AND METHANOL SOLVENT EFFECT. [Link]

  • ChemRxiv. pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. [Link]

  • MDPI. The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading. [Link]

  • Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Organic Syntheses. Isocyanic acid, p-nitrophenyl ester. [Link]

  • PMC, NIH. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. [Link]

  • ResearchGate. Ideal storage conditions for stock solutions of Rotenone, Antimycin A, and 2,4-dinitrophenol? [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

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troubleshooting guide for incomplete mesylation of alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mesylation of Alcohols

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the mesylation of alcohols to convert hydroxyl groups into better leaving groups for subsequent reactions like nucleophilic substitutions or eliminations. This document provides in-depth troubleshooting advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles governing this crucial transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My mesylation reaction is incomplete. TLC and NMR analysis show a significant amount of unreacted starting alcohol. What are the primary causes?

This is the most common issue in mesylation reactions. Incomplete conversion can almost always be traced back to reagent quality or reaction conditions. Let's break down the likely culprits.

A1: Root Cause Analysis of Incomplete Conversion

  • Reagent Purity and Handling:

    • Methanesulfonyl Chloride (MsCl): MsCl is highly reactive towards water.[1][2] If old or improperly stored, it readily hydrolyzes to methanesulfonic acid and HCl, rendering it inactive for the desired reaction. Always use a fresh bottle of MsCl or a recently opened one that has been stored under an inert atmosphere (e.g., argon or nitrogen). The pungent, acrid smell of HCl upon opening a bottle is a sign of decomposition.

    • Base (e.g., Triethylamine, Pyridine): Amine bases are notoriously hygroscopic. Any moisture in the base will preferentially react with MsCl, consuming it before it can react with your alcohol.[3] It is best practice to use freshly distilled or anhydrous grades of amine bases stored over molecular sieves.

    • Solvent: The reaction solvent must be scrupulously dry. Dichloromethane (DCM) is a common choice and should be dried over calcium hydride or passed through a solvent purification system. The presence of water in the solvent is a primary cause of reaction failure.[3]

  • Reaction Stoichiometry and Temperature:

    • Insufficient Reagents: To drive the reaction to completion, a slight excess of both MsCl and the amine base is typically used. Using stoichiometric amounts may not be sufficient to overcome minor reagent degradation or competitive side reactions.

    • Temperature Control: Most mesylations are initiated at 0 °C or even -10 °C.[4] This is done to control the initial exothermic reaction between the alcohol, base, and MsCl, and critically, to suppress the formation of the alkyl chloride byproduct (see Q2). After the addition of MsCl, the reaction is often allowed to slowly warm to room temperature. If the reaction is sluggish, particularly with secondary or hindered alcohols, gentle heating may be required, but this should be approached with caution.

Q2: My reaction forms a significant byproduct that I suspect is the corresponding alkyl chloride. Why does this happen and how can I prevent it?

The formation of an alkyl chloride is a well-documented side reaction in mesylations that use an amine base and MsCl.

A2: The Alkyl Chloride Side Reaction

The mechanism involves the in-situ generation of triethylammonium chloride (or the corresponding salt of your amine base). The chloride ion is a reasonably good nucleophile and can attack the newly formed, highly reactive mesylate intermediate in an SN2 reaction, displacing the mesylate group to form the alkyl chloride.

Mechanism Visualization:

mesylation_side_reaction ROH R-OH (Alcohol) Intermediate R-OMs (Mesylate) ROH->Intermediate MsCl Ms-Cl Base Base (e.g., Et3N) AlkylChloride R-Cl (Alkyl Chloride) Intermediate->AlkylChloride Undesired Pathway BaseHCl Base·HCl (e.g., Et3N·HCl) Chloride Cl⁻ BaseHCl->Chloride dissociates Chloride->AlkylChloride SN2 Attack on Mesylate troubleshooting_flowchart cluster_reagents Reagent Quality Issues cluster_conditions Reaction Condition Issues cluster_byproduct Side Product Issues start Incomplete Mesylation Observed check_tlc Analyze Reaction Mixture (TLC, LCMS, NMR) start->check_tlc check_mscl Is MsCl fresh? Stored properly? check_tlc->check_mscl Mostly Starting Material check_stoich Are equivalents sufficient? (MsCl >1.1, Base >1.2) check_tlc->check_stoich Stalled (SM + Product) identify_byproduct Identify byproduct (Likely R-Cl) check_tlc->identify_byproduct New, less polar spot check_base Is base anhydrous? Freshly distilled? check_mscl->check_base Yes check_solvent Is solvent scrupulously dry? check_base->check_solvent Yes check_temp Is temperature appropriate? (Start cold, warm if needed) check_stoich->check_temp Yes check_time Was reaction time sufficient? check_temp->check_time Yes check_hindrance Is alcohol sterically hindered? check_time->check_hindrance Yes lower_temp Solution: Lower reaction temp to 0°C or below identify_byproduct->lower_temp

Sources

effect of base choice (pyridine vs triethylamine) on mesylation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide provides in-depth analysis and practical advice on a critical aspect of mesylation reactions: the choice of an appropriate base, specifically focusing on the comparative effects of pyridine and triethylamine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and optimize reaction outcomes.

Core Principles: A Tale of Two Bases - Pyridine vs. Triethylamine

The selection of a base in a mesylation reaction is not arbitrary; it is a critical parameter that dictates the reaction mechanism, rate, and byproduct profile. The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. However, the distinct properties of pyridine and triethylamine lead to different mechanistic pathways and potential side reactions.

PropertyPyridineTriethylamine (TEA)Significance in Mesylation
pKa of Conjugate Acid ~5.25[1]~10.75[2]Triethylamine is a much stronger base, making it a more efficient acid scavenger. Pyridine is a weaker base.[1][3]
Steric Hindrance Planar, relatively unhinderedBulky, sterically hinderedPyridine's lower steric bulk allows it to act as a nucleophilic catalyst. Triethylamine's bulkiness makes it a non-nucleophilic base.
Nucleophilicity Moderately nucleophilic[4]Poorly nucleophilic (due to steric hindrance)[5]Pyridine can attack the sulfonyl chloride directly, forming a highly reactive intermediate. Triethylamine is less likely to do this.
Primary Mechanistic Role Nucleophilic Catalyst & Acid Scavenger[4][6]Brønsted Base (Acid Scavenger)[2]This fundamental difference leads to distinct reaction pathways and potential side reactions.
Hybridization of Nitrogen sp²[3][7][8][9]sp³[3][7]The higher s-character of the sp² orbital in pyridine makes its lone pair less available for donation compared to the sp³ orbital in triethylamine, contributing to its lower basicity.[1][3][8]

Frequently Asked Questions (FAQs)

Q1: What are the different mechanistic pathways dictated by pyridine and triethylamine?

The choice of base can direct the mesylation through two primary mechanisms:

  • Nucleophilic Catalysis (Primarily with Pyridine): Pyridine, being less sterically hindered and a good nucleophile, can attack the highly electrophilic sulfur atom of methanesulfonyl chloride (MsCl).[4][6] This forms a highly reactive N-mesylpyridinium intermediate. This intermediate is then readily attacked by the alcohol, which is a more facile reaction than the alcohol attacking MsCl directly. This pathway is often beneficial for less reactive or sterically hindered alcohols.

  • Sulfene Intermediate (Primarily with Triethylamine): Triethylamine is a strong, sterically hindered, non-nucleophilic base.[2] Its primary role is to deprotonate the most acidic proton available. In the case of MsCl, the α-protons are surprisingly acidic (pKa estimated around 16-20). A strong base like triethylamine can deprotonate the methyl group of MsCl, leading to an E1cb-type elimination of chloride to form a highly reactive electrophilic intermediate called sulfene (CH₂=SO₂).[2][10] The alcohol then rapidly traps this sulfene intermediate. This pathway is very fast but can be prone to side reactions if the sulfene is not trapped efficiently.

Q2: I'm observing significant amounts of an elimination byproduct (alkene). Is my base selection the problem?

Yes, your choice of base is a very likely culprit. The formation of elimination byproducts (E2 reaction) is a common issue, especially with secondary and tertiary alcohols.

  • Triethylamine , being a strong base, can promote elimination by abstracting a proton from the carbon adjacent to the newly formed mesylate group, especially if the subsequent substitution reaction is slow. The risk is magnified at elevated temperatures.

  • Pyridine , as a weaker base, is generally less likely to promote this E2 elimination, making it a better choice when working with substrates prone to elimination.

Q3: My mesylation reaction is sluggish or incomplete. What should I consider regarding the base?

If your reaction is slow, consider the following:

  • Substrate Reactivity: Sterically hindered alcohols (secondary, tertiary) react more slowly.

  • Base Strength: If you are using pyridine and the reaction is slow, the issue might be its lower basicity, which makes it a less efficient acid scavenger. While it acts as a nucleophilic catalyst, this may not be enough to accelerate the reaction sufficiently for very unreactive alcohols.

  • Solution: For sluggish reactions with pyridine, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is a common and highly effective strategy.[4] DMAP is a hyper-nucleophilic catalyst that reacts with MsCl much faster than pyridine to form an even more reactive acylonium intermediate, significantly accelerating the reaction. When using a stronger, non-nucleophilic base like triethylamine , slow reactions are less common due to the rapid sulfene pathway. If the reaction is still slow, other factors like temperature, solvent, or substrate purity should be investigated.

Q4: Can the base cause unexpected side reactions, like the formation of an alkyl chloride?

Yes, this is a known side reaction, particularly when using methanesulfonyl chloride. The chloride ion (Cl⁻) liberated during the reaction can act as a nucleophile and displace the newly formed mesylate, especially for reactive systems like benzylic, allylic, or primary mesylates.

  • Using methanesulfonic anhydride (Ms₂O) instead of MsCl can completely circumvent this issue as no chloride ions are introduced into the reaction mixture.[11]

  • While both pyridine and triethylamine will form hydrochloride salts, the overall reaction conditions can influence the prevalence of this side reaction. If you suspect chloride displacement is an issue, switching to Ms₂O is the most robust solution.

Q5: Are there significant differences in the post-reaction workup?

Yes, the basicity and physical properties of the bases and their salts affect the workup.

  • Triethylamine hydrochloride is somewhat soluble in organic solvents like dichloromethane (DCM), which can sometimes complicate extraction. A dilute acid wash (e.g., 1M HCl) is typically very effective at protonating the excess triethylamine and pulling it and its salt into the aqueous layer.[12][13]

  • Pyridinium hydrochloride is generally more water-soluble. However, pyridine itself can sometimes be challenging to remove completely due to its boiling point (115 °C). Multiple acidic washes are recommended to ensure its complete removal.

Troubleshooting Guide

Problem Potential Cause Related to Base Choice Recommended Solution
Low Yield / Incomplete Reaction Pyridine: Insufficiently reactive for a hindered alcohol. Not basic enough to scavenge HCl effectively.Add a catalytic amount (1-5 mol%) of DMAP. Alternatively, switch to triethylamine, but be mindful of potential elimination.
Formation of Alkene Byproduct Triethylamine: The strong basicity is promoting an E2 elimination reaction on the product mesylate.Switch to a weaker, less-hindered base like pyridine. Run the reaction at a lower temperature (e.g., 0 °C to -10 °C).[12]
Formation of Alkyl Chloride The chloride ion from MsCl is displacing the mesylate. This is independent of the base but is a common side reaction.Use methanesulfonic anhydride (Ms₂O) instead of methanesulfonyl chloride (MsCl) to eliminate the source of chloride ions.[11]
Reaction is Uncontrollably Exothermic Triethylamine: The sulfene pathway can be extremely fast and exothermic, especially on a larger scale.Add the methanesulfonyl chloride slowly at a low temperature (0 °C or below). Ensure efficient stirring and cooling.

Visualizing the Mechanisms

General Mesylation & Sulfene Pathway

The choice of base can fundamentally alter the reaction pathway. A strong, non-nucleophilic base like triethylamine favors the Sulfene Pathway , while nucleophilic bases like pyridine operate via Nucleophilic Catalysis .

G cluster_main Mesylation Pathways Start Alcohol (R-OH) + Methanesulfonyl Chloride (MsCl) TEA Triethylamine (Et3N) (Strong, Non-Nucleophilic Base) Start->TEA Path A Py Pyridine (Nucleophilic Base) Start->Py Path B Sulfene Sulfene Intermediate (CH2=SO2) TEA->Sulfene Deprotonates MsCl (E1cb Elimination) N_Mesyl N-Mesylpyridinium Ion (Highly Reactive) Py->N_Mesyl Nucleophilic Attack on MsCl Product Mesylate (R-OMs) + Base·HCl Sulfene->Product Trapped by R-OH N_Mesyl->Product Attacked by R-OH

Caption: Divergent mesylation pathways based on base selection.

Troubleshooting Flowchart

Use this flowchart to diagnose and solve common mesylation issues.

Troubleshooting Start Start Mesylation CheckTLC Reaction Complete? Start->CheckTLC Workup Proceed to Workup CheckTLC->Workup Yes Stalled Problem: Reaction Stalled / Incomplete CheckTLC->Stalled No (Slow/Stalled) Byproduct Problem: Major Byproduct(s) Observed CheckTLC->Byproduct No (Byproducts) BaseCheck Using Pyridine? Stalled->BaseCheck ByproductType Byproduct is Alkene? Byproduct->ByproductType AddDMAP Solution: Add catalytic DMAP BaseCheck->AddDMAP Yes SwitchToTEA Solution: Consider switching to Et3N (if elimination is not a risk) BaseCheck->SwitchToTEA No (Using Et3N) UsePyridine Solution: Switch from Et3N to Pyridine. Lower reaction temperature. ByproductType->UsePyridine Yes OtherByproduct Byproduct is Alkyl Chloride? ByproductType->OtherByproduct No UseAnhydride Solution: Use Methanesulfonic Anhydride (Ms2O) instead of MsCl. OtherByproduct->UseAnhydride Yes Analyze Re-evaluate starting material purity and other reaction parameters. OtherByproduct->Analyze No

Caption: A logical guide to troubleshooting mesylation reactions.

Experimental Protocols

Protocol 1: Mesylation of a Primary Alcohol using Triethylamine

This protocol is suitable for primary alcohols where the risk of elimination is low and a fast reaction is desired.

Materials:

  • Primary Alcohol (1.0 eq)

  • Methanesulfonyl Chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)[13]

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise via syringe over 5-10 minutes.[12] Ensure the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30-60 minutes.

  • Once the starting material is consumed, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with cold 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and finally, brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be purified further if necessary.

Protocol 2: Mesylation of a Hindered Alcohol using Pyridine and DMAP

This protocol is designed for more challenging substrates, such as secondary or sterically hindered alcohols, where the standard procedure may be too slow.

Materials:

  • Hindered Alcohol (1.0 eq)

  • Methanesulfonyl Chloride (MsCl) (1.5 eq)

  • Anhydrous Pyridine (can be used as solvent or co-solvent)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Anhydrous Dichloromethane (DCM) (if pyridine is not the solvent)

  • 1M CuSO₄ solution (optional, for pyridine removal)

  • 1M HCl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the hindered alcohol (1.0 eq) and DMAP (0.05 eq) in anhydrous DCM or pyridine under a nitrogen atmosphere.

  • If using DCM as the solvent, add anhydrous pyridine (3.0 eq).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Add methanesulfonyl chloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C, gradually warming to room temperature if necessary. Monitor the reaction by TLC. This may take several hours.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer thoroughly and sequentially with cold 1M HCl to remove pyridine and DMAP. Multiple washes may be necessary. (An optional wash with 1M CuSO₄ can also help remove pyridine by complexation).

  • Wash with saturated NaHCO₃ solution followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the desired mesylate.

References

  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Journal of the American Chemical Society, 114(5), 1743–1749.
  • Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link]

  • Organic Syntheses. (1977). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. [Link]

  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. [Link]

  • Quora. (2017). Which of the following is more basic, pyridine or triethyamine? [Link]

  • Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms? [Link]

  • Quora. (2017). Which is more basic, pyridine, triethylamine or ammonia? [Link]

  • YouTube. (2020). Pyridine is less basic than triethylamine because . [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • ResearchGate. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. [Link]

  • Vedantu. (n.d.). Pyridine is less basic than triethylamine because A class 11 chemistry CBSE. [Link]

  • Allen. (n.d.). Pyridine is less basic than triethylamine because :. [Link]

Sources

avoiding unwanted elimination reactions with hindered substrates

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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I've started gathering information on the competition between SN2 and E2 reactions, focusing on substrate effects. My search results are rich with data on how primary, secondary, and tertiary substrates influence the likelihood of each reaction type. I'm building a solid foundation here.

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I've expanded my exploration beyond just substrate effects. My investigation now includes detailed information on nucleophile/base characteristics (strong vs. weak, bulky vs. non-bulky), leaving group influence, and solvent effects, particularly polar aprotic and protic options. I'm also factoring in temperature's impact, noting its favoring of elimination. The insights I've gathered are starting to form a more complete view.

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I'm now zeroing in on actionable details to meet your high standards. I need more quantitative data, specific experimental protocols for SN2 preference, a deeper list of non-basic nucleophiles, and a solvent choice explanation. I'm also searching for advanced methods for hindered centers and authoritative sources for general mechanistic diagrams. I will build on my existing solid foundation.

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Technical Support Center: Purification of 4-Nitrophenyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-nitrophenyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from your product. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Troubleshooting Guide: Isolating Pure 4-Nitrophenyl Methanesulfonate

This section addresses specific issues you may encounter during the purification of 4-nitrophenyl methanesulfonate, providing explanations of the underlying chemistry and actionable protocols.

Issue 1: My final product is yellow and shows a spot on the TLC corresponding to 4-nitrophenol.

Probable Cause: The presence of unreacted 4-nitrophenol or hydrolysis of the 4-nitrophenyl methanesulfonate product. 4-nitrophenol is a common impurity, especially if the reaction has not gone to completion or if the product has been exposed to moisture or basic conditions.[1][2][3][4]

Solution: Liquid-Liquid Extraction with a Mild Base

The key to removing 4-nitrophenol is to exploit its acidic phenolic proton. By washing an organic solution of your crude product with a mild aqueous base, you can deprotonate the 4-nitrophenol, forming a water-soluble salt that will partition into the aqueous layer, leaving your desired ester in the organic phase.

Experimental Protocol: Basic Aqueous Wash

  • Dissolution: Dissolve the crude 4-nitrophenyl methanesulfonate in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 5%) aqueous solution of sodium carbonate.

  • Mixing: Gently invert the separatory funnel multiple times to ensure thorough mixing, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated 4-nitrophenoxide will be in the upper aqueous layer (if using a solvent less dense than water like ethyl acetate) or the lower aqueous layer (if using a solvent denser than water like dichloromethane).

  • Draining: Carefully drain the aqueous layer.

  • Repeat: Repeat the wash with the basic solution one or two more times to ensure complete removal of the 4-nitrophenol.

  • Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water-soluble base.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.

Issue 2: My NMR spectrum shows the presence of residual starting materials other than 4-nitrophenol, and there are salt-like solids in my crude product.

Probable Cause: Incomplete reaction and the presence of by-products such as triethylamine hydrochloride if triethylamine was used as a base in the synthesis. These salts are often insoluble in the organic solvents used for workup.

Solution: Aqueous Workup and Recrystallization

A simple aqueous wash can remove water-soluble salts. Subsequent recrystallization is a powerful technique for purifying crystalline solids by separating the desired compound from soluble impurities.[5][6][7][8]

Experimental Protocol: Aqueous Wash and Recrystallization

  • Initial Wash: Begin by dissolving your crude product in an organic solvent and washing with water as described in the previous protocol to remove any water-soluble salts.

  • Solvent Selection for Recrystallization:

    • The ideal recrystallization solvent will dissolve the 4-nitrophenyl methanesulfonate poorly at room temperature but readily at elevated temperatures.

    • Test small amounts of your product in various solvents. Good starting points for a polar compound like 4-nitrophenyl methanesulfonate are isopropanol, ethanol, or a mixture of ethyl acetate and hexanes.

  • Recrystallization Procedure:

    • Place the crude product in a flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture to the boiling point of the solvent while stirring.

    • Gradually add more hot solvent until the product just dissolves.[6]

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.[6]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation: Recrystallization Solvent Screening

Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on Cooling
IsopropanolLowHighGood
EthanolMediumHighFair
Ethyl Acetate/HexanesLow (in mixture)High (in mixture)Good
DichloromethaneHighHighPoor
WaterVery LowLowNot suitable
Issue 3: My product is an oil or I have multiple impurities that are difficult to separate by recrystallization.

Probable Cause: The presence of multiple by-products with similar solubility profiles to your desired product, or your product is not readily crystalline.

Solution: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[9][10]

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Prepare a column with silica gel. The amount of silica gel should be roughly 50-100 times the weight of your crude product.

  • Mobile Phase (Eluent) Selection:

    • Use thin-layer chromatography (TLC) to determine a suitable eluent system.

    • The ideal eluent will provide good separation between your product and the impurities, with the product having an Rf value of approximately 0.3-0.4.

    • A good starting point for 4-nitrophenyl methanesulfonate would be a mixture of ethyl acetate and hexanes. You can vary the ratio to achieve the desired separation.

  • Column Packing: Pack the column with silica gel as a slurry in the chosen eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-nitrophenyl methanesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in 4-nitrophenyl methanesulfonate synthesis?

The most common impurity is typically unreacted 4-nitrophenol. This is due to incomplete reaction or hydrolysis of the product. 4-nitrophenol is often yellow and can be readily detected by TLC and NMR.

Q2: How can I prevent the hydrolysis of my 4-nitrophenyl methanesulfonate product?

To minimize hydrolysis, avoid exposure of your product to moisture and basic conditions, especially during workup and storage.[1][2][3][4] Ensure all your solvents and glassware are dry. Store the final product in a desiccator.

Q3: I see a yellow color in my product, but my NMR is clean. What could this be?

Trace amounts of 4-nitrophenol can impart a noticeable yellow color even at concentrations that are difficult to detect by standard NMR. If high purity is critical, a second purification step like a charcoal treatment during recrystallization or column chromatography may be necessary.

Q4: Can I use a strong base like sodium hydroxide to remove 4-nitrophenol?

While a strong base will effectively deprotonate 4-nitrophenol, it can also promote the hydrolysis of your desired 4-nitrophenyl methanesulfonate ester. It is best to use a mild base like sodium bicarbonate or sodium carbonate.

Q5: My recrystallization is not working; the product is "oiling out." What should I do?

"Oiling out" occurs when the product comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the product or if the concentration of impurities is too high. Try using a lower boiling point solvent, a more dilute solution, or performing a pre-purification step like an extraction or a quick column filtration to remove some of the impurities.

Visualizing Purification Workflows

Diagram 1: General Purification Workflow

G cluster_0 Initial Workup cluster_1 Purification Crude Product Crude Product Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Product->Dissolve in Organic Solvent Aqueous Wash (Water/Brine) Aqueous Wash (Water/Brine) Dissolve in Organic Solvent->Aqueous Wash (Water/Brine) Dry and Concentrate Dry and Concentrate Aqueous Wash (Water/Brine)->Dry and Concentrate Purity Assessment (TLC/NMR) Purity Assessment (TLC/NMR) Dry and Concentrate->Purity Assessment (TLC/NMR) Recrystallization Recrystallization Purity Assessment (TLC/NMR)->Recrystallization Crystalline Solid Good Impurity Separation Column Chromatography Column Chromatography Purity Assessment (TLC/NMR)->Column Chromatography Oily Product or Complex Impurity Profile Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: A general workflow for the purification of 4-nitrophenyl methanesulfonate.

Diagram 2: Decision Tree for Purification Method Selection

G Start Start Is the product a solid? Is the product a solid? Start->Is the product a solid? Are impurities separable by solubility? Are impurities separable by solubility? Is the product a solid?->Are impurities separable by solubility? Yes Column Chromatography Column Chromatography Is the product a solid?->Column Chromatography No (Oily) Recrystallization Recrystallization Are impurities separable by solubility?->Recrystallization Yes Are impurities separable by solubility?->Column Chromatography No

Caption: A decision tree to guide the selection of the appropriate purification method.

References

  • Organic Syntheses Procedure. Isocyanic acid, p-nitrophenyl ester. Available from: [Link]

  • Google Patents. JP2011001330A - Method for producing 4-nitrophenyl chloroformate.
  • Google Patents. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
  • PubChem. 4-Nitrophenyl methanesulfonate. Available from: [Link]

  • Journal of Chemical Education. The Mechanism of Aqueous Hydrolysis of Nitro Derivatives of Phenyl Phenylmethanesulfonate. An Organic Laboratory Experiment. Available from: [Link]

  • Canadian Journal of Chemistry. Sulfonyl esters 7. The second and third sequences in the Trithioorthoformate Reaction. Available from: [Link]

  • National Institutes of Health. Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Available from: [Link]

  • ResearchGate. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Available from: [Link]

  • ChemBK. Sodium (4-nitrophenyl)methanesulfonate. Available from: [Link]

  • University of Alberta. Recrystallization - Single Solvent. Available from: [Link]

  • ResearchGate. Study of the removal of 4-nitrophenol from aqueous media by adsorption on different materials. Available from: [Link]

  • National Institutes of Health. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Available from: [Link]

  • YouTube. Recrystallization. Available from: [Link]

  • ACS Omega. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Available from: [Link]

  • Product Quality Research Institute. Sulfonate Esters. Available from: [Link]

  • Google Patents. CN110759848A - Ethanesulfonic acid nintedanib impurity as well as preparation method and application thereof.
  • Google Patents. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • ResearchGate. Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. Available from: [Link]

  • AOCS Lipid Library. Solid-phase extraction columns in the analysis of lipids. Available from: [Link]

  • MDPI. Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application. Available from: [Link]

  • EBSCO. Recrystallization (chemistry) | Research Starters. Available from: [Link]

  • The Journal of Organic Chemistry. The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. Available from: [Link]

  • ResearchGate. Removal of 4-nitrophenol from aqueous solution by natural low-cost adsorbents. Available from: [Link]

  • ResearchGate. Recrystallization. Available from: [Link]

  • ChemRxiv. pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. Available from: [Link]

  • ChemRxiv. pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. Available from: [Link]

  • Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Available from: [Link]

Sources

Technical Support: Optimizing Mesylation Kinetics via Solvent Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MS-KIN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Framework: The Kinetic "Why"

To control the rate of mesylation (methanesulfonylation), one must understand the transition state (TS) geometry and charge distribution. The reaction between an alcohol (


) and methanesulfonyl chloride (

) in the presence of a base (e.g.,

) typically proceeds via a nucleophilic substitution at sulfur (

-like) or, less commonly, a sulfene intermediate pathway depending on the base used.

The Core Principle (Hughes-Ingold Rules): In the direct substitution pathway, neutral reactants transform into a highly dipolar transition state. The oxygen of the alcohol attacks the sulfur, creating a charge-separated species before the chloride departs.[1][2][3]

  • Reactants: Neutral (Low Polarity)

  • Transition State: Dipolar/Charged (High Polarity)

Conclusion: Increasing solvent polarity stabilizes the charged transition state more than the neutral reactants, lowering the activation energy (


) and accelerating the reaction rate .
Visualization: Solvent-Dependent Energy Landscape

The following diagram illustrates how polar solvents reduce the energy barrier compared to non-polar solvents.

ReactionCoordinate cluster_legend Mechanism Note Reactants Reactants (ROH + MsCl) TS_NonPolar TS (Non-Polar Solvent) High Energy Barrier Reactants->TS_NonPolar Slow (k_np) TS_Polar TS (Polar Solvent) Stabilized (Lower Energy) Reactants->TS_Polar Fast (k_p) Product Product (R-OMs) TS_NonPolar->Product TS_Polar->Product Note Polar solvents stabilize the dipolar transition state, reducing Activation Energy.

Figure 1: Reaction coordinate diagram demonstrating the lowering of activation energy (


) in polar solvents due to stabilization of the dipolar transition state.[2][3][4][5][6][7][8][9][10][11][12][13]

Troubleshooting Guide: Solvent Selection & Issues

While polar solvents increase the rate, they introduce side reactions. Use this matrix to diagnose and resolve yield/purity issues.

SymptomProbable CauseSolvent FactorCorrective Action
Reaction Stalled High activation barrier; TS not stabilized.Solvent is too non-polar (e.g., Hexanes, Toluene).Switch to DCM (Dichloromethane) or MeCN (Acetonitrile) . Add a catalyst like DMAP (5 mol%).
Impurity: Alkyl Chloride (

)
Chloride ion (

) displaces the Mesylate (

) via

.
DMF/DMSO enhance nucleophilicity of

significantly.
Avoid DMF if possible. Use DCM. If DMF is required for solubility, keep T < 0°C and limit reaction time.
Low Yield (MsCl Consumed) Solvolysis of MsCl (MsCl reacts with solvent).Solvent is Protic (Methanol, Ethanol, Water) or wet.Ensure solvent is anhydrous. Never use alcohols as solvents for mesylation.
Precipitation Product or Amine salt insolubility.Non-polar solvent (Ether/Hexane).Use DCM to keep the product soluble, or Pyridine (acts as solvent & base).

Validated Experimental Protocol

Protocol ID: SOP-MS-004 Objective: Mesylation of a Secondary Alcohol Standard Solvent: Dichloromethane (DCM) Alternative Solvent: Acetonitrile (MeCN) for faster kinetics.

Reagents
  • Substrate: Alcohol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 – 1.5 equiv)

  • Base: Triethylamine (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous DCM (0.1 – 0.2 M concentration)

Step-by-Step Workflow
  • System Preparation:

    • Flame-dry glassware under

      
       or Ar atmosphere. Moisture reacts violently with MsCl and competes with your substrate.
      
  • Solvation:

    • Dissolve Alcohol (1.0 equiv) in anhydrous DCM.

    • Technical Note: If the substrate is insoluble in DCM, switch to THF or MeCN. Note that MeCN will accelerate the reaction compared to DCM.

  • Base Addition:

    • Add

      
       (1.5 equiv). Cool the mixture to 0°C  using an ice bath.
      
    • Why? The reaction is exothermic.[2] Cooling prevents thermal decomposition and side reactions (elimination).

  • Reagent Addition:

    • Add MsCl (1.2 equiv) dropwise via syringe.

    • Observation: Fuming may occur; white precipitate (

      
      ) will form immediately in non-polar/moderately polar solvents.
      
  • Monitoring:

    • Stir at 0°C for 15–30 minutes, then warm to RT. Monitor by TLC/LCMS.

    • Troubleshooting: If starting material remains after 1 hour, do not heat above RT. Add 10 mol% DMAP (4-Dimethylaminopyridine) to catalyze the reaction.

  • Quench & Workup:

    • Quench with saturated

      
       or water.
      
    • Critical: Wash the organic layer with 1M HCl (to remove excess pyridine/amine) followed by brine.

Frequently Asked Questions (FAQ)

Q: Why is Pyridine often used as the solvent? A: Pyridine acts as a "dual-function" reagent: it is a polar solvent that solubilizes polar substrates and acts as a base to scavenge the HCl generated. It also forms an N-sulfonylpyridinium intermediate, which is a more reactive electrophile than MsCl, further accelerating the rate.

Q: I see a spot moving faster than my product on TLC. What is it? A: This is likely the Alkyl Chloride (


) . This happens if the reaction runs too long or too hot, especially in polar aprotic solvents like DMF. The chloride ion generated during the reaction attacks your newly formed mesylate.
  • Fix: Stop the reaction earlier or switch to a less polar solvent like DCM to reduce the nucleophilicity of the chloride ion.

Q: Can I use THF? A: Yes, THF is a viable solvent. It is moderately polar but less so than DCM or MeCN. Reaction rates in THF are generally slower than in DCM. It is useful if your substrate has poor solubility in chlorinated solvents.

Q: Why does water stop the reaction? A: Water is a better nucleophile than many bulky alcohols. It attacks MsCl to form methanesulfonic acid (


) and HCl. This destroys your reagent and lowers the pH, potentially protonating your base and halting the cycle.

References

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Reactions of Alcohols. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992).[14] J. Am. Chem. Soc.[14] (Mechanistic study on sulfene formation vs direct substitution). Citation grounded in search context 1.12.

Sources

Validation & Comparative

A Head-to-Head Comparison: The Reactivity of 4-Nitrophenyl Methanesulfonate vs. p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of organic synthesis, the strategic conversion of a poor leaving group, such as a hydroxyl group, into a more labile one is a cornerstone of reaction design. Among the arsenal of activating agents, sulfonate esters are preeminent, prized for their exceptional leaving group ability. This guide provides an in-depth comparison of two highly effective but distinct sulfonate leaving groups: 4-nitrophenyl methanesulfonate (nosylate) and p-toluenesulfonate (tosylate). This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by making an informed choice between these two reagents.

At a Glance: Key Differences and Structures

The fundamental difference between a nosylate and a tosylate lies in the electronic nature of the substituent on the aromatic ring. A tosylate features an electron-donating methyl group, whereas a nosylate possesses a powerfully electron-withdrawing nitro group. This seemingly small structural change has profound consequences for the reactivity of the corresponding sulfonate ester.

Structures cluster_tosylate p-Toluenesulfonate (Tosylate) cluster_nosylate 4-Nitrophenyl Methanesulfonate (Nosylate) Tos_S S Tos_O1 O Tos_S->Tos_O1 Tos_O2 O Tos_S->Tos_O2 Tos_O_R O-R Tos_S->Tos_O_R Tos_Ring C6H4 Tos_S->Tos_Ring Tos_CH3 CH3 Tos_Ring->Tos_CH3 Nos_S S Nos_O1 O Nos_S->Nos_O1 Nos_O2 O Nos_S->Nos_O2 Nos_O_R O-R Nos_S->Nos_O_R Nos_Ring C6H4 Nos_S->Nos_Ring Nos_NO2 NO2 Nos_Ring->Nos_NO2

Caption: Chemical structures of a generic tosylate and nosylate ester.

The Decisive Factor: Leaving Group Ability

The rate of a nucleophilic substitution or elimination reaction is critically dependent on the stability of the leaving group as an independent species. An excellent leaving group is one that is a weak base and can effectively stabilize the negative charge it acquires upon departure.[1]

The stability of the sulfonate anion is achieved through extensive resonance delocalization of the negative charge across the three oxygen atoms. The substituent on the phenyl ring modulates this stability.

  • p-Toluenesulfonate (Tosylate): The methyl group is weakly electron-donating. This effect slightly destabilizes the resulting anion by pushing electron density towards the already electron-rich sulfonate group. Despite this, the tosylate anion is an excellent leaving group due to the inherent resonance stabilization of the sulfonate group.[2]

  • 4-Nitrophenyl Methanesulfonate (Nosylate): The nitro group is a potent electron-withdrawing group, both through inductive effects and resonance. It actively pulls electron density from the benzene ring and, by extension, from the sulfonate group. This delocalizes the negative charge of the departing anion to an even greater extent, significantly increasing its stability.

This difference in anion stability is quantitatively reflected in the acidity of the parent sulfonic acids. A stronger acid has a more stable conjugate base.

CompoundpKa (Predicted/Referenced)Anion StabilityLeaving Group Ability
p-Toluenesulfonic Acid~ -2.8[3]HighExcellent
4-Nitrobenzenesulfonic Acid~ -1.38[4][5]Very HighSuperior

As the data indicates, 4-nitrobenzenesulfonic acid is a stronger acid than p-toluenesulfonic acid, confirming that the nosylate anion is more stable and therefore a better leaving group.

Reactivity in Practice: A Clear Winner

The superior leaving group ability of the nosylate directly translates to enhanced reactivity. In nucleophilic substitution and elimination reactions, alkyl nosylates will typically react faster than their corresponding tosylate counterparts under identical conditions.

Causality in Experimental Design: The choice to use a nosylating agent over a tosylating agent is often made when dealing with sterically hindered alcohols or poorly nucleophilic partners. The increased "pull" from the nosylate leaving group lowers the activation energy of the transition state, allowing the reaction to proceed under milder conditions or at a more practical rate.

Practical Considerations for the Synthetic Chemist

Feature4-Nitrophenyl Methanesulfonate (Nosylate)p-Toluenesulfonate (Tosylate)
Reactivity Higher. Ideal for unreactive substrates, sterically hindered systems, or when faster reaction rates are required.[7]Lower. Sufficient for a wide range of standard transformations.
Typical Use Cases Activating unreactive alcohols, facilitating challenging cyclizations, reactions requiring mild conditions.General-purpose activation of alcohols for substitution or elimination.[8][9]
Cost & Availability Generally more expensive and less common than tosylating agents.Relatively inexpensive, widely available from numerous suppliers.
Physical Properties Nosylated compounds can be highly crystalline, aiding in purification.Tosylated compounds are often well-behaved, crystalline solids that are easy to handle and purify via recrystallization.
Side Reactions Its high reactivity can sometimes lead to a lack of selectivity or decomposition with sensitive substrates.The robust and predictable reactivity profile minimizes unexpected side reactions.

Experimental Protocol: A Comparative Kinetic Analysis

To empirically validate the reactivity difference, a comparative kinetic study can be designed. This protocol outlines the synthesis of two sulfonate esters from the same alcohol, followed by a nucleophilic substitution reaction monitored over time.

Experimental_Workflow cluster_synthesis Part 1: Synthesis of Sulfonate Esters cluster_kinetics Part 2: Kinetic Comparison Start Start with Alcohol (e.g., 1-Octanol) Split Start->Split Tosylation React with Tosyl Chloride (TsCl) in Pyridine Split->Tosylation Path A Nosylation React with Nosyl Chloride (NsCl) in Pyridine Split->Nosylation Path B Workup_T Aqueous Workup & Purification (Tosylate) Tosylation->Workup_T Workup_N Aqueous Workup & Purification (Nosylate) Nosylation->Workup_N Product_T 1-Octyl Tosylate Workup_T->Product_T Product_N 1-Octyl Nosylate Workup_N->Product_N Start_Kinetics Prepare solutions of each ester and nucleophile (e.g., NaI in Acetone) Product_T->Start_Kinetics Product_N->Start_Kinetics Reaction_T Mix 1-Octyl Tosylate with NaI solution at T1 Start_Kinetics->Reaction_T Reaction_N Mix 1-Octyl Nosylate with NaI solution at T1 Start_Kinetics->Reaction_N Monitor_T Monitor reaction via HPLC (disappearance of starting material) Reaction_T->Monitor_T Monitor_N Monitor reaction via HPLC (disappearance of starting material) Reaction_N->Monitor_N Data_Analysis Plot ln[Ester] vs. Time and determine rate constants (k_T and k_N) Monitor_T->Data_Analysis Monitor_N->Data_Analysis

Caption: Workflow for comparative kinetic analysis.

Step-by-Step Methodology

Part 1: Synthesis of 1-Octyl Tosylate and 1-Octyl Nosylate

  • Reagents and Materials: 1-Octanol, p-toluenesulfonyl chloride (TsCl), 4-nitrobenzenesulfonyl chloride (NsCl), Pyridine (anhydrous), Dichloromethane (DCM, anhydrous), 1 M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄, rotary evaporator, magnetic stirrer.

  • Procedure (Tosylation):

    • To a stirred solution of 1-octanol (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous pyridine (1.5 eq).

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

    • Upon completion, dilute the mixture with DCM and wash sequentially with cold 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or recrystallization to yield 1-octyl tosylate.

  • Procedure (Nosylation):

    • Follow the exact same procedure as for tosylation, but substitute p-toluenesulfonyl chloride with 4-nitrobenzenesulfonyl chloride (1.2 eq). The reaction is typically faster and may require only 4-8 hours.

    • Purify to yield 1-octyl nosylate.

Part 2: Kinetic Comparison via Finkelstein Reaction

  • Reagents and Materials: 1-Octyl tosylate, 1-Octyl nosylate, Sodium iodide (NaI), Acetone (anhydrous), HPLC system with a UV detector, volumetric flasks, temperature-controlled bath.

  • Procedure:

    • Prepare stock solutions of known concentration (e.g., 0.1 M) for 1-octyl tosylate, 1-octyl nosylate, and sodium iodide in anhydrous acetone.

    • Equilibrate the stock solutions and the reaction vessel to a constant temperature (e.g., 25 °C) in a water bath.

    • To start the tosylate reaction, rapidly mix equal volumes of the 1-octyl tosylate and NaI solutions. Start a timer immediately.

    • At timed intervals (e.g., every 15 minutes), withdraw an aliquot of the reaction mixture, quench it (e.g., by diluting in the HPLC mobile phase), and inject it into the HPLC.

    • Monitor the disappearance of the 1-octyl tosylate peak.

    • Repeat the exact same procedure for 1-octyl nosylate. Due to its higher reactivity, sampling intervals should be shorter (e.g., every 2 minutes).

  • Data Analysis:

    • For each reaction, plot the natural logarithm of the concentration of the starting ester (ln[Ester]) versus time.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).

    • Compare the rate constant for the nosylate (k_nosylate) with that of the tosylate (k_tosylate). It is expected that k_nosylate will be significantly larger than k_tosylate.

Conclusion and Recommendation

As a Senior Application Scientist, my recommendation is as follows:

  • For routine transformations of primary and secondary alcohols where reactivity is not a limiting factor, p-toluenesulfonate (tosylate) remains the economical and practical choice due to its lower cost, wide availability, and the excellent handling properties of its derivatives.

  • For challenging substrates, including sterically hindered or electron-poor alcohols, or when reactions need to be performed under the mildest possible conditions to preserve sensitive functional groups, 4-nitrophenyl methanesulfonate (nosylate) is the superior reagent. Its enhanced reactivity can dramatically improve yields and shorten reaction times, justifying its higher cost in complex synthetic campaigns.

Ultimately, the selection is a strategic decision based on the specific challenges of the synthetic problem at hand. Understanding the fundamental electronic principles that govern their reactivity allows the discerning scientist to harness the full potential of these powerful synthetic tools.

References

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Wikipedia. p-Toluenesulfonic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

  • LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]

  • LookChem. (2023). 4-Nitrobenzenesulfonic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 3). Differences between alkyl halides and alkyl tosylates. Retrieved from [Link]

  • MDPI. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (2020, October). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]

  • White Rose Research Online. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Retrieved from [Link]

  • PubChem. p-Toluenesulfonic acid. Retrieved from [Link]

  • PubChem. 4-Nitrobenzenesulfonic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Product Formation Validation Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a target molecule's formation is a critical milestone. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed structural information at the atomic level.[1][2] This guide provides an in-depth comparison of ¹H and ¹³C NMR spectroscopy for the validation of product formation, grounded in practical insights and experimental rigor.

The Unparalleled Power of NMR in Structural Elucidation

At its core, NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a window into the electronic environment of individual atoms within a molecule. This technique is indispensable for confirming the successful synthesis of a desired product, identifying byproducts, and quantifying purity.[3][4]

Why Two Nuclei Are Better Than One: ¹H vs. ¹³C NMR

While both ¹H and ¹³C NMR are foundational techniques, they offer complementary information, and their combined use provides a more complete picture of molecular structure.

Feature¹H NMR Spectroscopy¹³C NMR Spectroscopy
Natural Abundance ~99.98%~1.1%
Sensitivity HighLow
Information Provided Number of unique protons, their chemical environment, neighboring protons (connectivity), and relative ratios (integration).[5]Number of unique carbons and their chemical environment (e.g., hybridization, attached electronegative atoms).[6]
Key Strengths Rapid data acquisition, quantitative nature of signal integration for purity and yield determination.[4][7]Wider chemical shift range leading to less signal overlap, especially in complex molecules.[8]
Primary Application Routine reaction monitoring, determination of product purity and yield, initial structural confirmation.[3][9]Unambiguous confirmation of the carbon skeleton, characterization of complex structures where ¹H NMR is ambiguous.[8][10]

The high natural abundance and sensitivity of the proton nucleus make ¹H NMR the workhorse for routine analysis. Conversely, the low natural abundance of ¹³C results in lower sensitivity, requiring longer acquisition times or more concentrated samples. However, the significantly larger chemical shift dispersion in ¹³C NMR often resolves ambiguities arising from overlapping signals in ¹H spectra.[8]

A Systematic Approach to Product Validation

A robust validation of product formation using NMR spectroscopy involves a logical progression of steps, from meticulous sample preparation to comprehensive spectral interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation cluster_quant Quantification & Comparison Prep 1. Meticulous Sample Preparation Solvent 2. Judicious Solvent Selection Prep->Solvent Standard 3. Optional: Internal Standard Solvent->Standard Acquire1H 4. Acquire ¹H NMR Spectrum Standard->Acquire1H Acquire13C 5. Acquire ¹³C NMR Spectrum Acquire1H->Acquire13C Interp1H 6. Analyze ¹H Spectrum Acquire13C->Interp1H Interp13C 7. Analyze ¹³C Spectrum Interp1H->Interp13C Correlate 8. Correlate ¹H and ¹³C Data Interp13C->Correlate Quantify 9. Quantify Purity and Yield Correlate->Quantify Compare 10. Compare with Alternative Techniques Quantify->Compare

Figure 1: A systematic workflow for product validation using NMR spectroscopy.

PART 1: Experimental Protocols

The quality of your NMR data is intrinsically linked to the care taken during sample preparation.[11][12][13]

Protocol for NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 5-20 mg of your solid sample for ¹H NMR and 20-50 mg for ¹³C NMR. For liquid samples, use a micropipette to transfer an appropriate volume.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves your sample.[14][15][16] Common choices include chloroform-d (CDCl₃) for nonpolar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) for polar compounds, and deuterium oxide (D₂O) for water-soluble samples.[15][16][17]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to your sample in a clean vial. Gently vortex or sonicate to ensure complete dissolution.[11]

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[12] Solid particles can degrade spectral quality.[12]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube.[11] Ensure the sample height is between 4 and 5 cm.[11]

  • Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.[11]

Modern NMR spectrometers are highly automated, but a basic understanding of the acquisition process is crucial for obtaining high-quality data.

Step-by-Step Data Acquisition:

  • Instrument Setup: Login to the spectrometer software and insert your sample.

  • Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is an automated process that optimizes the homogeneity of the magnetic field to achieve sharp spectral lines.[14]

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • A typical experiment involves a short pulse, an acquisition time of a few seconds, and a relaxation delay.

    • For quantitative analysis, ensure the relaxation delay is sufficiently long (at least 5 times the T1 of the slowest relaxing proton) to allow for full relaxation of all protons.

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters.

    • Due to the low sensitivity of ¹³C, a larger number of scans is typically required.

    • Proton decoupling is almost always used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

PART 2: Spectral Interpretation - Decoding the Data

The true power of NMR lies in the wealth of information encoded within the spectrum. A systematic approach to interpretation is key.

G cluster_1H ¹H NMR Interpretation cluster_13C ¹³C NMR Interpretation cluster_2D Advanced 2D NMR (Optional) ChemShift_H 1. Chemical Shift (δ) Integration_H 2. Integration ChemShift_H->Integration_H Multiplicity_H 3. Multiplicity (Splitting) Integration_H->Multiplicity_H Coupling_H 4. Coupling Constants (J) Multiplicity_H->Coupling_H COSY COSY (¹H-¹H Correlation) Coupling_H->COSY NumSignals_C 1. Number of Signals ChemShift_C 2. Chemical Shift (δ) NumSignals_C->ChemShift_C HSQC HSQC (¹H-¹³C Correlation) ChemShift_C->HSQC

Figure 2: A logical workflow for interpreting ¹H and ¹³C NMR spectra.

A ¹H NMR spectrum provides four key pieces of information:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the chemical environment of the proton.[18] Protons near electronegative atoms or in aromatic systems are "deshielded" and appear at higher chemical shifts (downfield).[18]

    Type of ProtonApproximate Chemical Shift (ppm)
    Alkyl (R-CH₃, R₂CH₂, R₃CH)0.9 - 2.0
    Alkenyl (C=C-H)4.5 - 6.5
    Aromatic (Ar-H)6.5 - 8.5
    Aldehydic (R-CHO)9.0 - 10.0
    Carboxylic Acid (R-COOH)10.0 - 13.0
    A simplified table of typical ¹H chemical shifts.[5][19]
  • Integration: The area under a signal is proportional to the number of protons it represents.[5][20] By setting the integral of a known signal to a specific number of protons, the relative number of all other protons can be determined.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., a doublet, triplet, quartet) is due to the influence of neighboring, non-equivalent protons. The "n+1 rule" is a useful guideline, where 'n' is the number of equivalent neighboring protons.[21]

  • Coupling Constant (J): The distance between the peaks in a multiplet is the coupling constant, measured in Hertz (Hz).[22] Protons that are coupled to each other will have the same J-value, which is crucial for identifying connected protons.[22]

A proton-decoupled ¹³C NMR spectrum is generally simpler to interpret:

  • Number of Signals: The number of signals corresponds to the number of unique carbon environments in the molecule.

  • Chemical Shift (δ): Similar to ¹H NMR, the chemical shift of a ¹³C signal indicates its chemical environment.[6] The wider range of chemical shifts (typically 0-220 ppm) minimizes signal overlap.[8]

    Type of CarbonApproximate Chemical Shift (ppm)
    Alkyl (C-C)5 - 40
    Alkyne (C≡C)65 - 90
    Alkene (C=C)100 - 150
    Aromatic (Ar-C)110 - 160
    Carbonyl (C=O)160 - 220
    A simplified table of typical ¹³C chemical shifts.[6]
PART 3: Quantitative Analysis and Comparison with Alternatives

The quantitative nature of ¹H NMR allows for the determination of product purity and reaction yield, often without the need for chromatography.[4][7]

Protocol for Quantitative ¹H NMR (qNMR):

  • Internal Standard: Accurately weigh a known amount of your crude product and a known amount of an internal standard (a compound with sharp signals that do not overlap with your product or starting material signals).

  • Acquire Spectrum: Prepare the sample and acquire a ¹H NMR spectrum with a long relaxation delay to ensure accurate integration.

  • Integration: Integrate a well-resolved signal from your product and a signal from the internal standard.

  • Calculation: Use the following formula to calculate the molar ratio and subsequently the yield or purity.[7][23][24]

    Yield (%) = (moles of product / initial moles of limiting reagent) x 100[7] Purity (%) = (moles of product / total moles in crude sample) x 100

While NMR is a powerful tool, it is often used in conjunction with other techniques for a comprehensive analysis.

TechniqueStrengthsLimitations
NMR Provides detailed structural information, non-destructive, inherently quantitative.[25]Lower sensitivity compared to MS, can be challenging for very complex mixtures or insoluble compounds.[26]
Mass Spectrometry (MS) High sensitivity, provides accurate mass and molecular formula information.[25][27]Does not distinguish between isomers, provides limited structural connectivity information.[25]
High-Performance Liquid Chromatography (HPLC) Excellent for separating complex mixtures, quantitative.[28]Does not provide direct structural information, requires reference standards for identification.

The hyphenation of these techniques, such as LC-MS-NMR, can provide a powerful platform for the analysis of complex mixtures.[25][29]

Advanced NMR Techniques for Complex Structures

For molecules with extensive signal overlap or complex stereochemistry, 2D NMR techniques are invaluable.[30][31]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of proton networks.[30]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the carbons they are directly attached to.[30][32][33]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, providing long-range connectivity information.[33]

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable and complementary tools for the validation of product formation in chemical synthesis and drug development.[1][2][34][35][36] A thorough understanding of the principles of these techniques, coupled with meticulous experimental practice and a systematic approach to spectral interpretation, empowers researchers to confidently confirm the identity, purity, and yield of their target molecules. The integration of 1D and 2D NMR experiments provides an unparalleled depth of structural information, ensuring the scientific integrity of research and development efforts.

References

  • Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. Retrieved from [Link]

  • Kushare, S. U., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis, 179, 112983. Retrieved from [Link]

  • Mazzotti, F. J., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1594–1597. Retrieved from [Link]

  • Gaudette, F., & Arvidson, K. (2016). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of the American Society for Mass Spectrometry, 27(5), 765–775. Retrieved from [Link]

  • Tóth, G. (2015). How can I calculate %yield from 1H-NMR analysis using some reference standard? ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Alcohol Activation: Comparing Alternatives to 4-Nitrophenyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient conversion of alcohols into other functional groups is a cornerstone of molecular synthesis. The hydroxyl group, however, is notoriously a poor leaving group, necessitating its "activation" to facilitate nucleophilic substitution. While 4-nitrophenyl methanesulfonate (nosylate) serves this purpose, a diverse arsenal of alternative reagents offers distinct advantages in terms of reactivity, selectivity, and reaction conditions. This guide provides an in-depth comparison of the most effective alternatives, supported by experimental data and field-proven insights to inform your synthetic strategy.

The Principle of Alcohol Activation: Transforming a Poor Leaving Group into a Good One

The essence of alcohol activation lies in converting the hydroxyl (-OH) group, a strong base and thus a poor leaving group, into a species that readily departs upon nucleophilic attack. This is typically achieved by transforming it into a sulfonate ester, a halide, or an oxyphosphonium salt. The ideal activating agent should be readily available, react under mild conditions with a broad range of alcohols, and be compatible with various functional groups.

This guide will explore the following key alternatives to 4-nitrophenyl methanesulfonate:

  • Sulfonyl Chlorides: Methanesulfonyl (Mesyl) Chloride and p-Toluenesulfonyl (Tosyl) Chloride

  • Trifluoromethanesulfonic (Triflic) Anhydride

  • The Mitsunobu Reaction

  • The Appel Reaction

  • Vilsmeier Reagents

I. The Workhorses: Mesyl and Tosyl Chlorides

Methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are arguably the most common reagents for alcohol activation. They react with alcohols in the presence of a base to form the corresponding mesylate and tosylate esters. These sulfonates are excellent leaving groups due to the resonance stabilization of the resulting sulfonate anion.[1]

Mechanism of Sulfonylation

The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is used to neutralize the HCl generated during the reaction.[2] Crucially, the C-O bond of the alcohol remains intact during the formation of the sulfonate ester, meaning the stereochemistry at the alcohol's carbon center is retained.[3]

G cluster_0 Alcohol Activation with Sulfonyl Chloride ROH R-OH Intermediate R-O(H+)-SO2R' Cl- ROH->Intermediate Nucleophilic Attack RSO2Cl R'-SO2Cl RSO2Cl->Intermediate Base Base Product R-O-SO2R' Base->Product Deprotonation Intermediate->Product BaseHCl Base-H+ Cl- Product->BaseHCl

Caption: General mechanism of alcohol sulfonylation.

Comparative Analysis
FeatureMethanesulfonyl Chloride (MsCl)p-Toluenesulfonyl Chloride (TsCl)
Reactivity Generally more reactive than TsCl.Slightly less reactive than MsCl.
Steric Hindrance Less sterically hindered, suitable for a wider range of alcohols.More sterically hindered, may react slower with bulky alcohols.
Crystallinity of Product Mesylates are often oils.Tosylates are frequently crystalline, aiding in purification.
Cost Generally less expensive.Generally more expensive.
Experimental Protocols

General Procedure for Mesylation: [4]

  • Dissolve the alcohol (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or pyridine (1.5 eq.), to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for a specified time (typically 1-4 hours) or until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

General Procedure for Tosylation: [5]

  • Follow the same initial steps as for mesylation, dissolving the alcohol in a suitable dry solvent and cooling to 0 °C.

  • Add pyridine (or triethylamine) (1.5 eq.) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution at 0 °C.

  • Stir the reaction at 0 °C for 4 hours or allow it to warm to room temperature and stir for an additional 2 hours if the reaction is sluggish, monitoring by TLC.

  • Work-up the reaction as described for mesylation.

II. The High-Octane Option: Triflic Anhydride

For less reactive alcohols or when a highly reactive leaving group is required, trifluoromethanesulfonic anhydride (Tf2O) is the reagent of choice. The triflate group (-OTf) is an exceptionally good leaving group, estimated to be about 10,000 times more reactive than tosylate in S_N2 reactions.[2] This high reactivity is due to the strong electron-withdrawing effect of the three fluorine atoms, which extensively delocalizes the negative charge on the triflate anion.

Key Advantages and Considerations
  • Exceptional Reactivity: Activates even sterically hindered and electron-deficient alcohols.

  • Mild Conditions: Reactions are often very fast, even at low temperatures.

  • Caution: Triflic anhydride is highly reactive and corrosive, requiring careful handling. The resulting triflates are potent alkylating agents and should be handled with care.[2]

III. The Stereochemical Inverters: Mitsunobu and Appel Reactions

When a complete inversion of stereochemistry at the alcohol's carbon center is desired, the Mitsunobu and Appel reactions are invaluable tools.

The Mitsunobu Reaction

This reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol. The activated alcohol then undergoes an S_N2 reaction with a suitable nucleophile, resulting in a clean inversion of stereochemistry.[6]

G cluster_1 Mitsunobu Reaction Workflow Reagents Alcohol (R-OH) + PPh3 + DEAD/DIAD + Nucleophile (Nu-H) Activation Formation of Alkoxyphosphonium Salt [R-O-PPh3]+ Reagents->Activation SN2 SN2 Attack by Nucleophile Activation->SN2 Product Product (R-Nu) (Inverted Stereochemistry) SN2->Product

Caption: Simplified workflow of the Mitsunobu reaction.

Scope and Limitations:

  • Nucleophile: The nucleophile (Nu-H) must be sufficiently acidic (pKa generally below 13) to protonate the intermediate betaine, preventing side reactions.[6] Carboxylic acids, phenols, imides, and thiols are common nucleophiles.

  • Substrate: The reaction works well for primary and secondary alcohols. Tertiary alcohols are generally unreactive.

  • Work-up: A significant drawback is the formation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts, which can complicate purification.

General Experimental Protocol for Mitsunobu Reaction: [7]

  • Dissolve the alcohol (1.0 eq.), the nucleophile (e.g., a carboxylic acid, 1.5 eq.), and triphenylphosphine (1.5 eq.) in a dry aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq.) in the same solvent dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, or until completion as indicated by TLC.

  • Concentrate the reaction mixture and purify by chromatography to separate the product from the phosphine oxide and hydrazine byproducts.

The Appel Reaction

The Appel reaction converts alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane (e.g., CCl₄, CBr₄).[8] Similar to the Mitsunobu reaction, it proceeds via an S_N2 mechanism for primary and secondary alcohols, resulting in an inversion of stereochemistry.[9]

G cluster_2 Appel Reaction Mechanism Overview Reagents Alcohol (R-OH) + PPh3 + CX4 Activation Formation of Alkoxyphosphonium Halide [R-O-PPh3]+ X- Reagents->Activation SN2 Intramolecular SN2 Attack by Halide Activation->SN2 Product Alkyl Halide (R-X) (Inverted Stereochemistry) SN2->Product Byproduct Triphenylphosphine Oxide (Ph3PO) SN2->Byproduct

Caption: Key steps in the Appel reaction.

Scope and Limitations:

  • Halogen Source: The choice of tetrahalomethane determines the resulting alkyl halide.

  • Substrate: Effective for primary and secondary alcohols. Tertiary alcohols may undergo elimination.[9]

  • Work-up: Similar to the Mitsunobu reaction, the removal of triphenylphosphine oxide can be challenging.

General Experimental Protocol for Appel Reaction: [9]

  • Dissolve the alcohol (1.0 eq.) and triphenylphosphine (1.2 eq.) in a dry, inert solvent such as dichloromethane or acetonitrile.

  • Add the tetrahalomethane (e.g., carbon tetrachloride or carbon tetrabromide, 1.2 eq.) to the solution.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture and purify by chromatography or distillation to remove the triphenylphosphine oxide.

IV. In Situ Activation with Vilsmeier Reagents

Vilsmeier reagents, such as the one formed from dimethylformamide (DMF) and oxalyl chloride or phosphorus oxychloride (POCl₃), can be used for the in situ activation of alcohols.[10] The alcohol reacts with the Vilsmeier reagent to form a highly reactive intermediate that is readily displaced by a nucleophile. This method offers the advantage of broad functional group tolerance.

While a detailed, universally applicable protocol is substrate-dependent, the general principle involves the formation of a Vilsmeier salt which then reacts with the alcohol to form a reactive intermediate. This intermediate is then susceptible to nucleophilic attack.

V. Comparative Summary and Conclusion

MethodReagentsStereochemistryKey AdvantagesKey Disadvantages
Mesylation/Tosylation MsCl or TsCl, BaseRetentionReliable, well-established, good for a wide range of alcohols.Requires a separate activation step.
Triflation Tf₂O, BaseRetentionActivates unreactive alcohols, extremely good leaving group.Reagent is expensive and corrosive; triflates are highly reactive.
Mitsunobu Reaction PPh₃, DEAD/DIAD, Nu-HInversionOne-pot conversion with inversion of stereochemistry.Purification from byproducts can be difficult; limited by nucleophile pKa.
Appel Reaction PPh₃, CX₄InversionDirect conversion to alkyl halides with inversion of stereochemistry.Purification from triphenylphosphine oxide; use of toxic tetrahalomethanes.
Vilsmeier Reagents e.g., DMF, POCl₃Dependent on Nucleophile & SubstrateIn situ activation, broad functional group tolerance.Less commonly used for general alcohol activation; can be substrate-specific.

The choice of an appropriate activating agent for an alcohol is a critical decision in synthetic planning. While 4-nitrophenyl methanesulfonate is a viable option, the alternatives presented in this guide offer a broader range of reactivity and stereochemical control. For routine conversions with retention of stereochemistry, mesyl and tosyl chlorides are the go-to reagents. When high reactivity is paramount, triflic anhydride is unmatched. For stereochemical inversion, the Mitsunobu and Appel reactions provide elegant solutions, albeit with some challenges in purification. By understanding the nuances of each method, researchers can select the optimal conditions to achieve their synthetic goals efficiently and selectively.

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A Senior Application Scientist's Guide to Kinetic Studies of Nucleophilic Substitution: The Impact of the Leaving Group

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for optimizing synthetic routes and elucidating reaction mechanisms. This guide provides an in-depth technical comparison of the kinetic effects of different leaving groups in nucleophilic substitution reactions, supported by experimental data and detailed protocols. We will explore the theoretical underpinnings and practical execution of kinetic studies for both SN1 and SN2 pathways, empowering you to design and interpret your own experiments with confidence.

The Crucial Role of the Leaving Group in Nucleophilic Substitution

Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group by a nucleophile. The facility of this process is critically dependent on the nature of the leaving group. A good leaving group is one that can stabilize the pair of electrons it takes with it upon bond cleavage. This ability is inversely related to its basicity; weaker bases are better leaving groups because they are less likely to donate their electrons back to the carbon atom.[1]

The reaction can proceed through two primary mechanistic pathways: the unimolecular SN1 reaction and the bimolecular SN2 reaction. In an SN1 reaction, the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate.[2][3][4] Consequently, the rate of an SN1 reaction is highly dependent on the stability of the carbocation and the ability of the leaving group to depart.[5] In contrast, the SN2 reaction is a concerted process where the nucleophile attacks the substrate as the leaving group departs in a single, bimolecular rate-determining step.[1][6][7] Therefore, the rate of an SN2 reaction is sensitive to steric hindrance at the reaction center and the nature of both the nucleophile and the leaving group.[8][9]

This guide will provide the experimental framework to quantitatively assess how different leaving groups influence the rates of these fundamental reactions.

Experimental Design for a Comparative Kinetic Study

To compare the efficacy of different leaving groups, a series of kinetic experiments must be designed. The choice of substrate, nucleophile, and solvent are critical variables that must be carefully controlled to isolate the effect of the leaving group.

General Considerations for Kinetic Experiments
  • Temperature Control: Reaction rates are highly sensitive to temperature. All experiments should be conducted in a thermostated bath to maintain a constant and precise temperature.

  • Concentration Monitoring: The change in concentration of a reactant or product over time must be accurately monitored. This can be achieved through various techniques, including spectroscopy (UV-Vis, NMR), chromatography (GC, HPLC), or by monitoring the formation of a precipitate.

  • Solvent Choice: The solvent can significantly influence the reaction rate and even the mechanism. For SN1 reactions, polar protic solvents are often used to stabilize the carbocation intermediate.[10][11] For SN2 reactions, polar aprotic solvents are typically preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for a kinetic study of a nucleophilic substitution reaction.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of substrate and nucleophile B Equilibrate solutions to the desired temperature A->B Thermostat C Initiate reaction by mixing reactants in a thermostated cell B->C Rapid Mixing D Monitor the change in concentration of a reactant or product over time C->D e.g., UV-Vis Spectroscopy E Plot concentration vs. time data D->E F Determine the rate constant (k) from the integrated rate law E->F G Repeat at different temperatures to determine activation parameters F->G Arrhenius/Eyring Plots

Caption: General workflow for a kinetic study of a nucleophilic substitution reaction.

Experimental Protocols

The following are detailed protocols for studying the kinetics of SN1 and SN2 reactions with a focus on comparing different leaving groups.

Protocol 1: SN1 Solvolysis of tert-Butyl Halides

This experiment follows the solvolysis of a tertiary alkyl halide in a mixed solvent system, where the solvent also acts as the nucleophile. The reaction can be monitored by observing the change in pH as a result of the formation of H-X.

Objective: To determine the relative rates of solvolysis for tert-butyl chloride and tert-butyl bromide.

Materials:

  • tert-Butyl chloride

  • tert-Butyl bromide

  • Isopropanol (or acetone)

  • Deionized water

  • Sodium hydroxide solution (standardized, ~0.1 M)

  • Bromothymol blue indicator

  • Thermostated water bath

  • Burette, pipettes, and volumetric flasks

  • Erlenmeyer flasks

Procedure:

  • Prepare the Solvent Mixture: Prepare a 50:50 (v/v) isopropanol-water solvent mixture.

  • Prepare the Reaction Flask: To a 125 mL Erlenmeyer flask, add 50 mL of the 50:50 isopropanol-water solvent and a few drops of bromothymol blue indicator.

  • Equilibrate Temperature: Place the flask in a thermostated water bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate.

  • Initiate the Reaction: Once the temperature is stable, add a small, accurately measured amount of the tert-butyl halide (e.g., 0.1 mL) to the flask and start a timer immediately. Swirl the flask to ensure mixing.

  • Monitor the Reaction: The solution will initially be blue or green. As the reaction proceeds, H-X is formed, which will cause the indicator to turn yellow.

  • Titration: As soon as the solution turns yellow, add a known volume of the standardized NaOH solution from a burette until the blue-green color is restored. Record the volume of NaOH added and the time.

  • Continue Monitoring: Repeat the titration process at regular intervals until the reaction is complete (i.e., the rate of acid formation becomes negligible).

Data Analysis:

The rate of the reaction can be determined by plotting the cumulative volume of NaOH added versus time. The initial rate is the slope of the tangent to the curve at time zero. Since the concentration of the solvent (nucleophile) is essentially constant, the reaction follows pseudo-first-order kinetics. The rate law is given by:

Rate = k[t-BuX]

The rate constant, k, can be determined from the slope of a plot of ln([t-BuX]t) versus time.

Protocol 2: SN2 Reaction of 1-Bromobutane with Different Leaving Groups (Finkelstein Reaction)

This experiment investigates the SN2 reaction of an alkyl halide with sodium iodide in acetone. The reaction is driven to completion by the precipitation of the sodium salt of the leaving group, which is insoluble in acetone. The rate can be monitored by observing the formation of this precipitate.[7][12]

Objective: To compare the relative rates of reaction for 1-chlorobutane and 1-bromobutane with sodium iodide.

Materials:

  • 1-Chlorobutane

  • 1-Bromobutane

  • Sodium iodide

  • Acetone (anhydrous)

  • Test tubes

  • Thermostated water bath

Procedure:

  • Prepare the Nucleophile Solution: Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • Prepare Reaction Tubes: Place 2 mL of the sodium iodide solution into two separate, dry test tubes.

  • Equilibrate Temperature: Place the test tubes in a thermostated water bath at a specific temperature (e.g., 50 °C).

  • Initiate the Reactions: Simultaneously add 4 drops of 1-chlorobutane to one test tube and 4 drops of 1-bromobutane to the other. Start a timer immediately.

  • Monitor for Precipitation: Observe the test tubes for the formation of a precipitate (NaCl or NaBr). Record the time at which the first sign of cloudiness appears for each reaction.

Data Analysis:

This experiment provides a qualitative or semi-quantitative comparison of the reaction rates. The shorter the time required for a precipitate to form, the faster the reaction. For a more quantitative analysis, the reaction can be monitored using techniques like conductivity measurements to follow the change in ion concentration over time.

Protocol 3: Quantitative SN2 Kinetics using UV-Vis Spectroscopy

This protocol describes a method for obtaining quantitative kinetic data for an SN2 reaction where one of the reactants or products has a distinct UV-Vis absorbance.[3][8][13][14]

Objective: To determine the second-order rate constant for the reaction of 1-iodo-2,4-dinitrobenzene with a nucleophile.

Materials:

  • 1-Iodo-2,4-dinitrobenzene

  • A suitable nucleophile (e.g., piperidine)

  • A suitable solvent (e.g., ethanol)

  • UV-Vis spectrophotometer with a thermostated cell holder

  • Syringes for rapid mixing

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a solution of the product and scan its UV-Vis spectrum to determine the λmax.

  • Prepare Stock Solutions: Prepare stock solutions of 1-iodo-2,4-dinitrobenzene and the nucleophile in the chosen solvent.

  • Set up the Spectrophotometer: Set the spectrophotometer to monitor the absorbance at the λmax of the product over time. Equilibrate the cell holder to the desired reaction temperature.

  • Initiate the Reaction in the Cuvette: Place a known volume of the substrate solution in a cuvette and place it in the cell holder. Allow it to equilibrate. To start the reaction, rapidly inject a known volume of the nucleophile solution into the cuvette and mix quickly.

  • Collect Data: Immediately start collecting absorbance data as a function of time.

Data Analysis:

The concentration of the product at any given time can be calculated from the absorbance using the Beer-Lambert Law (A = εbc). The reaction is expected to be second order overall (first order in each reactant). The integrated rate law for a second-order reaction (assuming initial concentrations of reactants are not equal) can be used to determine the rate constant, k. Alternatively, pseudo-first-order conditions can be employed by using a large excess of the nucleophile. In this case, the rate law simplifies to:

Rate = k'[Substrate]

where k' = k[Nucleophile]. The pseudo-first-order rate constant, k', can be determined from the slope of a plot of ln([Substrate]t) versus time. The second-order rate constant, k, can then be calculated by dividing k' by the concentration of the nucleophile.

Comparative Kinetic Data: The Leaving Group Effect in Action

The choice of leaving group has a profound impact on the rate of nucleophilic substitution reactions. The following table summarizes the relative rates for the reaction of a primary alkyl halide with a common nucleophile, illustrating the typical trend in leaving group ability.

Leaving Group (X in CH3X)Relative Rate (SN2)C-X Bond Energy (kJ/mol)[1]
I~30,000228
Br~10,000285
Cl~200324
F1492
OTs (tosylate)~60,000-
OTf (triflate)~1,400,000-

Note: Relative rates are approximate and can vary with the specific substrate, nucleophile, and solvent.

As the data indicates, the reaction rate increases dramatically as the leaving group becomes a weaker base (I- > Br- > Cl- > F-). This trend is also correlated with the carbon-leaving group bond strength; weaker bonds are broken more easily, leading to a faster reaction.[1] Sulfonate esters, such as tosylates and triflates, are exceptionally good leaving groups due to the resonance stabilization of the resulting anion.

From Raw Data to Mechanistic Insight: A Guide to Data Analysis

Once kinetic data has been collected, it must be analyzed to extract meaningful parameters that provide insight into the reaction mechanism.

Determining the Rate Constant

The first step in data analysis is to determine the rate constant (k) for the reaction. This is done by plotting the concentration data according to the integrated rate law for the suspected reaction order. For a pseudo-first-order reaction, a plot of ln[Reactant] versus time will be linear, and the rate constant is the negative of the slope. For a second-order reaction, a plot of 1/[Reactant] versus time will be linear, and the rate constant is the slope.

The Arrhenius and Eyring Equations: Unveiling Activation Parameters

To gain a deeper understanding of the reaction's energetics, kinetic studies are typically performed at several different temperatures. The temperature dependence of the rate constant is described by the Arrhenius equation:

k = A e-Ea/RT

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature in Kelvin.[15] A more modern and theoretically robust treatment is provided by the Eyring equation, which is derived from transition state theory:[2][15]

k = (κkBT/h) e-ΔG‡/RT

where κ is the transmission coefficient (usually assumed to be 1), kB is the Boltzmann constant, h is Planck's constant, and ΔG‡ is the Gibbs free energy of activation.

A Worked Example: Arrhenius and Eyring Plot Analysis

Let's consider a hypothetical SN2 reaction for which the following rate constants were determined at different temperatures:

Temperature (K)Rate Constant, k (M-1s-1)1/T (K-1)ln(k)ln(k/T)
2980.0500.00336-3.00-8.70
3080.1200.00325-2.12-7.94
3180.2700.00314-1.31-7.23
3280.5800.00305-0.54-6.57

Arrhenius Analysis:

A plot of ln(k) versus 1/T yields a straight line.

G Arrhenius Plot xaxis yaxis 0.0030 0.0031 0.0032 0.0033 0.0034 -0.5 -1.0 -1.5 -2.0 -2.5 -3.0 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 G Eyring Plot xaxis yaxis 0.0030 0.0031 0.0032 0.0033 0.0034 -6.5 -7.0 -7.5 -8.0 -8.5 -9.0 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4

Caption: A representative Eyring plot of ln(k/T) vs. 1/T.

The slope of this line is equal to -ΔH‡/R, allowing for the determination of the enthalpy of activation (ΔH‡). The y-intercept is equal to ln(kB/h) + ΔS‡/R, from which the entropy of activation (ΔS‡) can be calculated. These thermodynamic parameters provide valuable information about the transition state of the reaction.

Conclusion: A Framework for Mechanistic Elucidation

This guide has provided a comprehensive framework for conducting and analyzing kinetic studies of nucleophilic substitution reactions with a focus on the influence of the leaving group. By systematically varying the leaving group and carefully measuring the reaction rates under controlled conditions, researchers can gain quantitative insights into structure-reactivity relationships. The detailed experimental protocols and data analysis procedures outlined herein serve as a robust starting point for designing experiments that can elucidate reaction mechanisms and optimize synthetic strategies. A thorough understanding of these principles is an invaluable asset for any scientist working in the field of organic chemistry and drug development.

References

  • Eyring, H. (1935). The Activated Complex in Chemical Reactions. The Journal of Chemical Physics, 3(2), 107-115. [Link]

  • Hughes, E. D., & Ingold, C. K. (1935). 188. Mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society (Resumed), 979-982. [Link]

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A Researcher's Guide to the Spectroscopic Comparison of Starting Material and Final Mesylated Product

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic organic chemistry, the transformation of a hydroxyl group into a better leaving group is a frequently encountered and critical step. The conversion of an alcohol to a mesylate is a cornerstone of this strategy, paving the way for a multitude of subsequent reactions, including nucleophilic substitutions and eliminations.[1][2][3] The successful execution of this reaction hinges on the ability to unequivocally confirm the formation of the desired mesylated product and the complete consumption of the starting alcohol. This guide provides a comprehensive, in-depth comparison of the spectroscopic signatures of a starting alcohol and its corresponding mesylate, utilizing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind the observed spectral changes, providing you with the expertise to confidently characterize your reaction outcomes.

The "Why" of Mesylation: A Brief Mechanistic Overview

Before we delve into the spectroscopic analysis, let's briefly touch upon the rationale for mesylation. The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group due to the high basicity of the hydroxide anion (HO⁻).[2] To facilitate reactions where the C-O bond must be cleaved, we must first convert the -OH into a group that is more stable upon departure. Methanesulfonyl chloride (MsCl) reacts with the alcohol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to form a methanesulfonate ester, or mesylate.[2][4] This process replaces the poor leaving group (-OH) with an excellent leaving group (-OMs), as the resulting mesylate anion is stabilized by resonance.[3] A significant advantage of this method is that the stereochemistry of the carbon bearing the hydroxyl group is retained during the mesylation process.[2]

A Comparative Spectroscopic Analysis

The transformation of an alcohol to a mesylate brings about distinct and predictable changes in the molecule's interaction with electromagnetic radiation and its behavior in a mass spectrometer. By systematically analyzing the spectra of the starting material and the final product, we can obtain a clear picture of the reaction's progress and purity of the product.

Infrared (IR) Spectroscopy: The Disappearance and Appearance of Key Functional Groups

IR spectroscopy is arguably the most rapid and straightforward method for monitoring the progress of a mesylation reaction. The key is to look for the disappearance of the characteristic alcohol O-H stretch and the appearance of the strong S=O stretching vibrations of the mesyl group.[5]

Starting Material (Alcohol): The most prominent feature in the IR spectrum of an alcohol is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration.[6] The broadness of this peak is a result of hydrogen bonding. Another key absorption is the C-O stretching vibration, which appears in the 1000-1260 cm⁻¹ region.[6]

Final Product (Mesylate): Upon successful mesylation, the broad O-H stretch will be completely absent from the spectrum. In its place, two strong, sharp absorption bands will appear, characteristic of the sulfonyl group:

  • Asymmetric S=O stretch: 1350-1370 cm⁻¹[7]

  • Symmetric S=O stretch: 1170-1190 cm⁻¹[7]

The presence of these two intense peaks, coupled with the absence of the broad O-H band, is a strong indication that the mesylation is complete.

Functional Group Vibrational Mode Starting Alcohol (cm⁻¹) Final Mesylate (cm⁻¹)
O-HStretch3200-3600 (broad, strong)Absent
S=OAsymmetric StretchAbsent1350-1370 (strong, sharp)
S=OSymmetric StretchAbsent1170-1190 (strong, sharp)
C-OStretch1000-1260~1000-1200
Nuclear Magnetic Resonance (NMR) Spectroscopy: Tracking the Electronic Environment Changes

NMR spectroscopy provides a more detailed picture of the structural changes occurring during mesylation. Both ¹H and ¹³C NMR are invaluable for confirming the product's identity.

The conversion of an alcohol to a mesylate results in several predictable changes in the ¹H NMR spectrum:

  • Disappearance of the Hydroxyl Proton: The labile hydroxyl proton of the alcohol, which can appear over a wide chemical shift range (typically 1-5 ppm for aliphatic alcohols) and is often broad, will disappear.[8] This peak can be confirmed in the starting material's spectrum by a D₂O shake, which will result in the disappearance of the -OH signal due to proton-deuterium exchange.

  • Downfield Shift of α-Protons: The protons on the carbon directly attached to the oxygen (the α-protons) will experience a significant downfield shift (typically 0.5-1.0 ppm). This is due to the strong electron-withdrawing effect of the newly formed mesyl group, which deshields the neighboring protons more effectively than the hydroxyl group.

  • Appearance of the Mesyl Group Protons: A new, sharp singlet will appear in the spectrum, typically in the range of 2.8-3.2 ppm. This signal corresponds to the three equivalent protons of the methyl group of the mesylate (CH₃-S(O)₂-).

Proton Environment Starting Alcohol (δ, ppm) Final Mesylate (δ, ppm)
-OH 1-5 (broad, singlet)Absent
-CH -OH / -CH -OMs~3.4-4.0~4.0-4.8
CH₃ -S(O)₂-Absent~2.8-3.2 (singlet)

Similar to ¹H NMR, the ¹³C NMR spectrum will also show distinct changes:

  • Downfield Shift of the α-Carbon: The carbon atom bonded to the oxygen (the α-carbon) will shift downfield upon mesylation.[9][10] The magnitude of this shift can be in the range of 5-15 ppm. This is again due to the increased electron-withdrawing nature of the mesyl group compared to the hydroxyl group.

  • Appearance of the Mesyl Carbon: A new peak corresponding to the carbon of the mesyl's methyl group will appear in the spectrum, typically around 35-40 ppm.[11]

Carbon Environment Starting Alcohol (δ, ppm) Final Mesylate (δ, ppm)
-C -OH / -C -OMs~60-70~70-85
C H₃-S(O)₂-Absent~35-40
Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation Pattern

Mass spectrometry is the definitive technique for confirming the molecular weight of the final product. Electron ionization (EI) is a common technique, though it can sometimes lead to extensive fragmentation and the absence of a clear molecular ion peak.[12] Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are often preferred for observing the molecular ion.

Molecular Ion: The primary goal is to identify the molecular ion peak ([M]⁺ or [M+H]⁺). The molecular weight of the mesylated product will be the molecular weight of the starting alcohol plus 78.01 (the mass of SO₂CH₂).

Fragmentation Patterns: The fragmentation patterns of the starting alcohol and the mesylated product will be significantly different.[13][14]

  • Starting Alcohol: Alcohols often undergo α-cleavage (cleavage of the bond between the α- and β-carbons) and dehydration (loss of H₂O).[6]

  • Final Mesylate: Mesylates can exhibit a variety of fragmentation pathways, including:

    • Cleavage of the C-O bond, leading to a fragment corresponding to the carbocation of the original alcohol.

    • Loss of the mesyl radical (•SO₂CH₃).

    • Fragmentation of the mesyl group itself, such as the loss of SO₂.

Species Starting Alcohol (m/z) Final Mesylate (m/z)
Molecular IonMWMW + 78.01
Key Fragments[M-18]⁺ (loss of H₂O)[M-79]⁺ (loss of •SO₂CH₃)
α-cleavage products[M-64]⁺ (loss of SO₂)

Experimental Protocols

To ensure the reliability of your spectroscopic data, it is crucial to follow well-defined experimental protocols.

General Procedure for Mesylation of a Primary Alcohol
  • Dissolve the alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) or pyridine (as solvent and base) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sample Preparation for Spectroscopic Analysis
  • IR Spectroscopy: A thin film of the purified product can be prepared on a salt plate (NaCl or KBr) for analysis. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used.

  • NMR Spectroscopy: Dissolve a small amount of the purified product (5-10 mg) in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by ESI-MS. For GC-MS analysis, a solution in a non-polar solvent like hexane or ethyl acetate is appropriate.

Visualizing the Workflow and Transformation

Experimental Workflow

G cluster_0 Reaction cluster_1 Analysis Starting Material (Alcohol) Starting Material (Alcohol) Mesylation Reaction Mesylation Reaction Starting Material (Alcohol)->Mesylation Reaction MsCl, Base Workup & Purification Workup & Purification Mesylation Reaction->Workup & Purification Purified Product (Mesylate) Purified Product (Mesylate) Workup & Purification->Purified Product (Mesylate) IR Spectroscopy IR Spectroscopy Purified Product (Mesylate)->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Purified Product (Mesylate)->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Product (Mesylate)->Mass Spectrometry Data Interpretation Data Interpretation IR Spectroscopy->Data Interpretation NMR Spectroscopy->Data Interpretation Mass Spectrometry->Data Interpretation Confirmation of Product Confirmation of Product Data Interpretation->Confirmation of Product

Caption: The chemical transformation of an alcohol to a mesylate.

Conclusion

The spectroscopic comparison of a starting alcohol and its final mesylated product is a clear-cut process when approached systematically. By leveraging the distinct changes in the IR, NMR, and mass spectra, researchers can confidently confirm the successful transformation, assess the purity of their product, and proceed to the next steps in their synthetic sequence with a high degree of certainty. The principles outlined in this guide provide a robust framework for the characterization of this important and widely used chemical transformation.

References

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The Chemist's Compass: A Cost-Benefit Analysis of Sulfonylating Agents in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Reagent

For researchers, scientists, and professionals in drug development, the synthesis of sulfonamides and sulfonate esters is a cornerstone of molecular construction. The choice of sulfonylating agent is a critical decision point that profoundly impacts not only reaction outcomes but also the overall economic and temporal efficiency of a synthetic campaign. This guide provides an in-depth, objective comparison of common sulfonylating agents, moving beyond simple price-per-gram to a holistic cost-benefit analysis that encompasses reactivity, reaction conditions, work-up, and safety considerations.

The Sulfonylation Landscape: More Than Just a Leaving Group

The introduction of a sulfonyl group is a versatile transformation in organic synthesis. It can serve to convert a hydroxyl group into a good leaving group, a foundational maneuver in nucleophilic substitution reactions.[1][2] Furthermore, the resulting sulfonamides are a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial, anti-inflammatory, and anticancer drugs.[3][4]

The selection of the appropriate sulfonylating agent, however, is not a one-size-fits-all decision. The ideal reagent is one that balances high reactivity toward the desired transformation with stability, ease of handling, and cost-effectiveness. This guide will dissect the practical implications of choosing between some of the most common sulfonylating agents used in the modern laboratory.

The Contenders: A Comparative Overview

We will focus our analysis on four widely used sulfonylating agents: methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), 2-nitrobenzenesulfonyl chloride (nosyl chloride or NsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride).

dot

Reaction_Workflow Start Starting Material (Alcohol/Amine) Sulfonylation Sulfonylation (Reagent, Base, Solvent) Start->Sulfonylation Workup Aqueous Work-up & Extraction Sulfonylation->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for a typical sulfonylation reaction.

  • Reaction Time: The higher reactivity of MsCl and NsCl often translates to shorter reaction times compared to TsCl. This can be a significant factor in a high-throughput or manufacturing setting, as it allows for more reaction cycles in a given timeframe.

  • Temperature: More reactive agents like MsCl can often be employed at lower temperatures, reducing energy consumption and potentially minimizing side reactions.

  • Catalysts and Bases: Most sulfonylation reactions require a base to neutralize the HCl byproduct. [5]Common choices include pyridine, triethylamine (TEA), or even aqueous bases in some cases. [6]The cost of these bases and any catalysts, such as 4-dimethylaminopyridine (DMAP), should be factored into the overall cost. While the base is a common requirement for all sulfonyl chlorides, the need for a catalyst may vary depending on the substrate and the chosen sulfonylating agent.

Work-up and Purification

The ease of purification can have a substantial impact on the overall cost and time required for a synthesis.

  • Byproducts: A common side reaction, particularly with more reactive sulfonylating agents or when using chloride-containing bases like pyridine hydrochloride, is the conversion of the desired sulfonate ester to the corresponding alkyl chloride. [5]This can complicate purification and reduce the yield of the target molecule. Careful control of reaction conditions, such as the amount of base, can mitigate this side reaction. [7]

  • Crystallinity: Tosylates are often crystalline solids, which can simplify purification through recrystallization, a more cost-effective and scalable method than chromatography. [2]Mesylates, in contrast, are more frequently oils, which may necessitate chromatographic purification, adding to solvent costs and time.

  • Removal of Excess Reagent: Unreacted sulfonyl chloride must be removed during work-up. Some methods have been developed for the facile removal of excess tosyl chloride using cellulosic materials like filter paper. [8]

Safety and Handling

The safety profile and handling requirements of a reagent contribute to the hidden costs of a process.

  • Toxicity and Corrosivity: Sulfonyl chlorides are corrosive and lachrymatory. [9]Proper personal protective equipment (PPE) and handling in a well-ventilated fume hood are essential. The costs associated with ensuring a safe working environment should not be overlooked.

  • Stability: While generally stable, sulfonyl chlorides can react with moisture. Proper storage is necessary to maintain their reactivity.

  • Waste Disposal: The disposal of chlorinated solvents and other waste generated during the reaction and purification process has both environmental and financial costs. More efficient reactions that require less solvent and produce fewer byproducts are therefore more "green" and cost-effective in the long run. [10][11][12]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are representative experimental protocols for the tosylation and mesylation of a primary alcohol.

Protocol 1: Tosylation of Benzyl Alcohol

Objective: To synthesize benzyl tosylate.

Materials:

  • Benzyl alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of benzyl alcohol (1.0 eq) in dichloromethane (DCM) at 0 °C is added pyridine (1.5 eq).

  • p-Toluenesulfonyl chloride (1.2 eq) is added portion-wise, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of 1 M HCl.

  • The layers are separated, and the organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. The aqueous work-up is designed to remove excess pyridine and TsCl. Recrystallization is often a viable and cost-effective purification method for tosylates. [2]

Protocol 2: Mesylation of Benzyl Alcohol

Objective: To synthesize benzyl mesylate.

Materials:

  • Benzyl alcohol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of benzyl alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise.

  • The reaction is stirred at 0 °C and allowed to warm to room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with saturated sodium bicarbonate solution.

  • The layers are separated, and the organic layer is washed with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Causality: Triethylamine is a non-nucleophilic base used to scavenge the generated HCl. Due to the higher reactivity of MsCl, the reaction is typically faster and can be run at a lower temperature. The product is often an oil, necessitating chromatographic purification. [2]

Conclusion: Making an Informed Decision

The selection of a sulfonylating agent is a strategic decision that requires a comprehensive analysis of various factors.

dot

Decision_Tree Start Substrate Reactivity? High High Start->High High Low Low Start->Low Low Cost Cost Sensitivity? High->Cost Use_NsCl Consider NsCl (High reactivity for difficult substrates) Low->Use_NsCl Purification Purification Method? Cost->Purification Low Use_MsCl Consider MsCl (Cost-effective, high reactivity) Cost->Use_MsCl High Purification->Use_MsCl Chromatography Use_TsCl Consider TsCl (Good balance, crystalline products) Purification->Use_TsCl Crystallization

Caption: A decision-making workflow for selecting a sulfonylating agent.

  • For large-scale synthesis where cost is a primary driver and the substrate is sufficiently reactive, methanesulfonyl chloride (MsCl) is often the most economical choice.

  • p-Toluenesulfonyl chloride (TsCl) remains an excellent general-purpose reagent, offering a good compromise between reactivity, stability, and cost. The often crystalline nature of its products can be a significant advantage for purification.

  • For challenging substrates with low nucleophilicity, the higher reactivity of 2-nitrobenzenesulfonyl chloride (NsCl) may be necessary to achieve a reasonable reaction rate and yield, justifying its higher cost.

  • Dansyl chloride occupies a niche role for fluorescent labeling and is not a cost-effective choice for general synthetic transformations.

Ultimately, the optimal sulfonylating agent is the one that provides the desired product in the highest yield and purity with the lowest overall cost in terms of reagents, time, and resources. By considering the multifaceted analysis presented in this guide, researchers can make more informed and strategic decisions in their synthetic endeavors.

References

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  • Li, W., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(3), 2496-2506. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

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The Sulfonate Esters: A Senior Application Scientist's Guide to Mesylates, Tosylates, and Triflates as Leaving Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic organic chemistry, the strategic conversion of poor leaving groups into excellent ones is a cornerstone of efficient molecular construction. Among the most reliable and versatile activating groups are the sulfonate esters: mesylates, tosylates, and triflates. This guide provides a comparative analysis of these three essential functional groups, offering field-proven insights and experimental data to inform their selection and application in research and development.

The Fundamental Principle: Acidity and Leaving Group Ability

The efficacy of a leaving group is inversely proportional to its basicity; a good leaving group is a weak base, stable in its anionic form.[1] Mesylates (OMs), tosylates (OTs), and triflates (OTf) are all conjugate bases of strong sulfonic acids, which is the primary reason for their exceptional performance as leaving groups in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[2][3]

The stability of the resulting sulfonate anion is enhanced by resonance, delocalizing the negative charge over the three oxygen atoms.[4] The key differentiator between these three groups lies in the electronic properties of the substituent on the sulfur atom, which modulates the acidity of the parent sulfonic acid and, consequently, the stability of the sulfonate anion.

A Quantitative Comparison of Reactivity

The relative leaving group ability follows the order: Triflate > Tosylate ≈ Mesylate . This trend is directly correlated with the acidity of their conjugate acids.

Leaving GroupStructureConjugate AcidpKa (in water)Relative Solvolysis Rate (krel)
Mesylate (OMs)CH3SO3-Methanesulfonic acid-1.9~1
Tosylates (OTs)p-CH3C6H4SO3-p-Toluenesulfonic acid-2.8~2-4
Triflate (OTf)CF3SO3-Trifluoromethanesulfonic acid-14~30,000

Table 1: Comparison of the physicochemical properties and relative reactivity of mesylate, tosylate, and triflate leaving groups. pKa values are approximate and can vary with the solvent.[5][6] The relative solvolysis rate is based on the acetolysis of the corresponding ethyl sulfonates.[7]

The triflate anion is an exceptionally stable leaving group due to the powerful electron-withdrawing inductive effect of the three fluorine atoms.[1] This effect greatly stabilizes the negative charge on the anion, making trifluoromethanesulfonic acid a superacid.[6] Consequently, alkyl triflates are extremely reactive electrophiles, with solvolysis rates orders of magnitude higher than those of tosylates and mesylates.[7]

Mesylates and tosylates exhibit broadly similar reactivity. The slightly greater electron-withdrawing nature of the tolyl group compared to the methyl group makes p-toluenesulfonic acid a slightly stronger acid than methanesulfonic acid, rendering the tosylate a marginally better leaving group. However, for most synthetic applications, they are considered interchangeable in terms of reactivity.[6]

Practical Considerations and Experimental Choices

The choice between a mesylate, tosylate, or triflate often depends on a balance of reactivity, cost, and practical handling considerations.

  • Mesylates : Derived from methanesulfonyl chloride, a liquid, mesylates are often a cost-effective choice for activating primary and secondary alcohols. The starting reagent is volatile and corrosive, requiring careful handling.

  • Tosylates : Prepared from p-toluenesulfonyl chloride, a solid, tosylates are often easier to handle and purify.[8] The presence of the aromatic ring allows for easy visualization on TLC plates under UV light, a significant practical advantage.[8] The resulting tosylated products are also frequently crystalline, which can simplify purification.[8]

  • Triflates : Due to their extreme reactivity, triflates are the leaving group of choice for unreactive substrates, such as sterically hindered alcohols or for forming vinyl and aryl triflates for cross-coupling reactions.[1] They are prepared using trifluoromethanesulfonic (triflic) anhydride, a highly reactive and corrosive liquid. Alkyl triflates are often unstable and are typically prepared and used in situ or isolated with great care.[1]

Experimental Protocols

The following protocols describe the conversion of a generic primary alcohol (e.g., 1-butanol) to the corresponding sulfonate ester and its subsequent reaction with a nucleophile in an SN2 reaction.

Synthesis of Sulfonate Esters

The general mechanism for the formation of sulfonate esters from an alcohol and a sulfonyl chloride involves nucleophilic attack of the alcohol on the electrophilic sulfur atom, followed by deprotonation of the oxonium ion by a base. Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst.[9]

G cluster_0 General Sulfonylation Mechanism ROH R-OH Intermediate R-O(H+)-SO2R' Cl- ROH->Intermediate Nucleophilic Attack R'SO2Cl R'-SO2Cl R'SO2Cl->Intermediate Base Base Product R-OSO2R' Base->Product Intermediate->Product Deprotonation BaseH+ Base-H+ Cl- Intermediate->BaseH+

Caption: General mechanism for the synthesis of sulfonate esters.

Protocol 4.1.1: Synthesis of Butyl Tosylate

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1-butanol (5.0 g, 67.5 mmol) and anhydrous pyridine (20 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (14.2 g, 74.2 mmol) portion-wise, ensuring the temperature remains below 5 °C. The formation of a white precipitate (pyridinium hydrochloride) will be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 4-6 hours or until TLC analysis indicates complete consumption of the starting alcohol.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold 1M HCl and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield butyl tosylate, which can be further purified by column chromatography if necessary.

Protocol 4.1.2: Synthesis of Butyl Mesylate

  • Setup: To a flame-dried 100 mL round-bottom flask with a magnetic stir bar under an inert atmosphere, add 1-butanol (5.0 g, 67.5 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Cooling: Cool the solution to 0 °C.

  • Addition of Base and MsCl: Add triethylamine (10.1 mL, 74.2 mmol) followed by the dropwise addition of methanesulfonyl chloride (5.7 mL, 74.2 mmol). Maintain the temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 2-3 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by the slow addition of 50 mL of cold water. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford butyl mesylate.

Protocol 4.1.3: Synthesis of Butyl Triflate (for in situ use)

Caution: Triflic anhydride is extremely reactive and corrosive. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: In a flame-dried 50 mL flask under an inert atmosphere, dissolve 1-butanol (1.0 g, 13.5 mmol) in anhydrous DCM (15 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Add anhydrous pyridine (1.2 mL, 14.8 mmol).

  • Addition of Tf2O: Add triflic anhydride (2.5 mL, 14.8 mmol) dropwise via syringe over 10 minutes. A white precipitate will form.

  • Reaction: Stir the reaction at -78 °C for 30 minutes. The resulting solution of butyl triflate is typically used immediately in the next step without isolation.

SN2 Reaction with Azide

The following protocol uses the prepared sulfonate esters in a nucleophilic substitution reaction with sodium azide to form butyl azide. The SN2 mechanism proceeds via a backside attack, resulting in an inversion of stereochemistry if the starting alcohol is chiral.[10]

G cluster_1 SN2 Reaction with Azide R-OSOR' R-OSO2R' TransitionState [N3---R---OSO2R']- R-OSOR'->TransitionState N3- N3- N3-->TransitionState Backside Attack R-N3 R-N3 TransitionState->R-N3 R'SO3- R'SO3- TransitionState->R'SO3-

Caption: Concerted SN2 mechanism for the reaction of an alkyl sulfonate with azide.

Protocol 4.2.1: Synthesis of Butyl Azide from Butyl Tosylate/Mesylate

  • Setup: In a 100 mL round-bottom flask, dissolve butyl tosylate or mesylate (10 mmol) in 40 mL of dimethylformamide (DMF).

  • Addition of Nucleophile: Add sodium azide (NaN3, 0.98 g, 15 mmol).

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic extracts, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous MgSO4, filter, and carefully concentrate under reduced pressure (Note: Butyl azide is volatile and potentially explosive in concentrated form).

For the reaction with the highly reactive butyl triflate, the azide is typically added to the in situ generated triflate solution at low temperature, and the reaction is allowed to slowly warm to room temperature.

Decision-Making Workflow

The selection of the appropriate sulfonate leaving group is a critical step in reaction design. The following workflow can guide this decision-making process.

G Start Select a Sulfonate Leaving Group Substrate_Reactivity Is the substrate unreactive (e.g., sterically hindered, vinyl, aryl)? Start->Substrate_Reactivity Cost_Considerations Are cost and ease of handling primary concerns? Substrate_Reactivity->Cost_Considerations No Use_Triflate Use Triflate (OTf) Substrate_Reactivity->Use_Triflate Yes TLC_and_Crystallinity Is easy TLC visualization and potential for a crystalline product desirable? Cost_Considerations->TLC_and_Crystallinity No Use_Mesylate Use Mesylate (OMs) Cost_Considerations->Use_Mesylate Yes TLC_and_Crystallinity->Use_Mesylate No Use_Tosylates Use Tosylate (OTs) TLC_and_Crystallinity->Use_Tosylates Yes

Caption: Workflow for selecting the appropriate sulfonate leaving group.

Conclusion

Mesylates, tosylates, and triflates are indispensable tools for the modern synthetic chemist, providing a reliable means to activate alcohols for a wide range of transformations. While mesylates and tosylates offer a balance of reactivity, stability, and cost-effectiveness for most applications, triflates provide a powerful option for challenging substrates that require a superior leaving group. A thorough understanding of their relative reactivities, grounded in the principles of physical organic chemistry, and careful consideration of the practical aspects of their synthesis and handling are paramount to their successful implementation in the laboratory.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Nitrophenyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the proper disposal of 4-Nitrophenyl methanesulfonate. As researchers and drug development professionals, our work's integrity depends not only on the discoveries we make but also on the safety and responsibility with which we manage our chemical resources from acquisition to disposal. This guide moves beyond simple checklists to provide a deep, technically-grounded understanding of the "why" behind each procedural step, ensuring a self-validating system of safety and compliance in your laboratory.

The molecular structure of 4-Nitrophenyl methanesulfonate—a sulfonate ester bearing a nitroaromatic group—presents a specific combination of hazards that demand a rigorous and informed disposal protocol. This document provides the essential, immediate safety and logistical information necessary to manage this compound responsibly.

Section 1: Hazard Assessment & Risk Analysis: Understanding the "Why"

Effective disposal begins with a thorough understanding of the compound's intrinsic risks. The hazards associated with 4-Nitrophenyl methanesulfonate are primarily dictated by the reactivity of its nitroaromatic system and its general toxicity profile, which can be inferred from closely related compounds like 4-nitrophenol.

Table 1: Chemical & Physical Properties of 4-Nitrophenyl Methanesulfonate

PropertyValueSource
IUPAC Name (4-nitrophenyl) methanesulfonate[1]
Molecular Formula C₇H₇NO₅S[1]
Molecular Weight 217.2 g/mol PubChem
CAS Number 36639-52-8PubChem
Appearance Solid (presumed)N/A
Primary Hazards: Toxicity and Irritation

The presence of the 4-nitrophenyl group suggests significant biological activity. Related compounds are known to be harmful if ingested, inhaled, or absorbed through the skin.[2][3]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] Ingestion may lead to gastrointestinal irritation.[5]

  • Irritation: Causes skin irritation and serious eye irritation.[5][6] It may also cause irritation to the respiratory system.[3]

  • Systemic Effects: Exposure can lead to symptoms like headaches, dizziness, and methemoglobinemia (a condition reducing the blood's oxygen-carrying capacity).[7] Prolonged or repeated exposure may cause damage to organs such as the liver and kidneys.[2]

Reactivity Hazards: The Nitroaromatic Moiety

This is the most critical consideration for disposal. Aromatic nitro compounds are potent oxidizing agents and can exhibit thermal instability.

  • Thermal Decomposition: Heating can lead to the release of irritating and toxic gases and vapors, including oxides of nitrogen and sulfur.[5]

  • Explosion Risk: A severe explosion risk may arise if nitroaromatic compounds are subjected to shock or heated rapidly.[3] Crucially, heating these compounds with caustic alkalies (strong bases), even in the presence of solvents, can lead to violent decomposition or explosion.[3] This fact explicitly contraindicates casual neutralization with strong bases as a disposal method.

  • Chemical Incompatibilities: Avoid contact with strong reducing agents, strong oxidizing agents, and strong bases.[3][8] Mixing with reducing agents can initiate a vigorous reaction that may culminate in a detonation.[3]

Environmental Hazards

Nitrophenyl compounds are often harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3] Therefore, it is imperative that 4-Nitrophenyl methanesulfonate is not disposed of down the drain or in regular waste streams.

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Given the compound's hazard profile, strict adherence to PPE protocols is non-negotiable. The causality behind each piece of equipment is directly linked to the risks outlined above.

Table 2: Required Personal Protective Equipment (PPE) for Handling 4-Nitrophenyl Methanesulfonate Waste

PPESpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent dermal contact and absorption, which can cause skin irritation and systemic toxicity.[2][3]
Eye Protection Safety glasses with side-shields or goggles.To protect against splashes and dust, preventing serious eye irritation.[4][5]
Skin/Body Protection Flame-retardant lab coat.To protect skin from accidental contact and contamination.
Respiratory Protection Use only in a certified chemical fume hood.To prevent inhalation of dust or vapors, which are harmful and can cause respiratory irritation.[2][3]

Section 3: Waste Management & Disposal Workflow

The following protocol is designed as a self-validating system. Each step logically follows from the established hazards and is designed to ensure regulatory compliance and personnel safety.

Experimental Protocol: Step-by-Step Waste Handling and Disposal

1. Waste Segregation (The Critical First Step):

  • Action: Immediately designate a specific, dedicated waste container for 4-Nitrophenyl methanesulfonate. This includes contaminated items like gloves, weigh boats, and paper towels.
  • Causality: Segregation is paramount to prevent unintentional and dangerous reactions. Given its incompatibility with bases, reducing agents, and oxidizing agents, mixing this compound with other chemical waste streams could have catastrophic consequences.[3][8]

2. Container Selection and Labeling:

  • Action: Use a chemically compatible, sealable, and shatter-resistant container. Affix a hazardous waste label immediately. The label must clearly state:
  • "Hazardous Waste"
  • "4-Nitrophenyl methanesulfonate"
  • Full chemical names of any solvents used.
  • The primary hazards: "Toxic," "Irritant," "Oxidizer."
  • Accumulation start date.
  • Causality: Proper labeling is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard. It ensures that everyone, from the researcher to the EHS professional, understands the container's contents and associated dangers.

3. Storage Pending Disposal:

  • Action: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be cool, dry, and well-ventilated, away from heat sources and incompatible materials.[6]
  • Causality: Storing away from heat mitigates the risk of thermal decomposition.[5] Segregation from incompatible chemicals prevents accidental reactions.[3]

4. Final Disposal (The Only Recommended Path):

  • Action: Arrange for pickup and disposal through your institution's licensed Environmental Health & Safety (EHS) department. Do NOT attempt to dispose of this chemical yourself.
  • Causality: Licensed hazardous waste disposal contractors have the validated equipment and procedures (e.g., high-temperature incineration) to destroy the compound safely and in an environmentally compliant manner. This is the only method that guarantees destruction while preventing environmental release and ensuring personnel safety. Disposal must be made according to official regulations.[9]

5. A Note on Chemical Neutralization:

  • While hydrolysis can degrade sulfonate esters, the specific risk of a violent reaction between nitroaromatic compounds and bases makes this an extremely dangerous and ill-advised method for on-site disposal.[3] This method is not recommended. The risk of an uncontrolled exothermic reaction far outweighs any potential benefit.

Section 4: Mandatory Visualization of Disposal Workflow

The following diagram illustrates the logical flow for the safe management and disposal of 4-Nitrophenyl methanesulfonate.

G cluster_prep Waste Generation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Emergency Protocol A Identify Waste: 4-Nitrophenyl Methanesulfonate (Solid or Solution) B Select & Label Compatible Waste Container A->B C Segregate Waste Immediately (No Mixing!) B->C D Store Sealed Container in Designated Cool, Dry Area C->D E Away From Heat & Incompatible Chemicals D->E F Contact Institutional EHS for Waste Pickup D->F G Professional Disposal via Licensed Contractor F->G S Spill Event S1 Evacuate & Ventilate Area S->S1 S2 Use Chemical Absorbent (No Combustibles!) S1->S2 S3 Collect & Seal in Labeled Waste Container S2->S3 S4 Decontaminate Area S3->S4 S4->F

Caption: Disposal workflow for 4-Nitrophenyl methanesulfonate.

Section 5: Emergency Protocol for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated by keeping the chemical fume hood running.

  • Protect: Wear the full PPE as described in Table 2 before re-entering the area.

  • Contain & Absorb: For small spills, cover with a non-combustible absorbent material like sand or vermiculite. Do not use paper towels or other combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., as recommended by your EHS office), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, regardless of the spill's size.

By adhering to this technically-grounded protocol, you ensure that the disposal of 4-Nitrophenyl methanesulfonate is handled with the highest standards of safety, scientific integrity, and regulatory compliance.

References

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Navigating the Handling of 4-Nitrophenyl Methanesulfonate: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: This guide provides crucial safety and logistical information for the handling and disposal of 4-Nitrophenyl methanesulfonate. It is intended for researchers, scientists, and professionals in drug development.

As Senior Application Scientists, our commitment extends beyond providing high-quality reagents. We are dedicated to empowering our partners in research with the knowledge and tools necessary for safe and effective laboratory practices. This guide addresses the critical aspects of handling 4-Nitrophenyl methanesulfonate, a compound that, while valuable in synthesis, requires meticulous attention to safety. Due to the absence of a specific Safety Data Sheet (SDS) for 4-Nitrophenyl methanesulfonate, this guidance is expertly synthesized from the safety profiles of structurally analogous compounds, primarily 4-Nitrophenol, which shares the key toxicophoric 4-nitrophenyl group.[1] This approach ensures a conservative and robust safety framework.

Understanding the Hazard: Why Caution is Critical

The primary concern with 4-Nitrophenyl methanesulfonate stems from the presence of the 4-nitrophenyl moiety. Compounds containing this group are known to be toxic if swallowed, harmful in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[1][2] Inhalation of dusts can also be harmful.[1][2] The methanesulfonate group, while generally less reactive than other leaving groups, still warrants careful handling to avoid unwanted reactions.

Key Potential Hazards Include:

  • Toxicity: Harmful or toxic if ingested, absorbed through the skin, or inhaled.[1][2]

  • Organ Damage: Potential for damage to organs such as the liver and kidneys with repeated or prolonged exposure.[2]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safely handling 4-Nitrophenyl methanesulfonate. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatN95-rated respirator (or higher) if not in a ventilated enclosure
Solution Preparation and Transfers Chemical splash gogglesNitrile or neoprene glovesChemical-resistant apron over a laboratory coatUse in a certified chemical fume hood
Running Reactions and Work-up Chemical splash goggles and face shieldNitrile or neoprene gloves (consider double-gloving)Chemical-resistant laboratory coat or suitOperations must be conducted in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges for organic vapors and particulates

The Rationale Behind the Choices:

  • Eye and Face Protection: The potential for splashes of solutions or airborne particles necessitates robust eye protection. Chemical splash goggles provide a seal around the eyes, and a face shield offers an additional layer of protection, especially during larger-scale operations or when there is a higher risk of splashing.[3]

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of chemicals. For prolonged contact or when handling concentrated solutions, double-gloving is a prudent measure to prevent breakthrough.

  • Body Protection: A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or suit is essential to prevent skin contact.

  • Respiratory Protection: Due to the potential for harmful dusts, respiratory protection is crucial when handling the solid material outside of a ventilated enclosure.[1][2] All solution-based work should be performed in a certified chemical fume hood to minimize inhalation exposure.

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling 4-Nitrophenyl methanesulfonate at every stage is vital for ensuring laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate gloves during this inspection.

  • Storage: Store 4-Nitrophenyl methanesulfonate in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5] The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A certified chemical fume hood is mandatory for all operations involving this compound.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: If weighing the solid, do so in a ventilated balance enclosure or a fume hood to prevent the dispersion of dust.

  • Dissolving: When preparing solutions, add the solid 4-Nitrophenyl methanesulfonate slowly and carefully to the solvent to avoid splashing.

  • Reaction Monitoring: During reactions, maintain constant vigilance and ensure that the reaction parameters are controlled.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces.

Spill Management Workflow

A prompt and correct response to a spill is critical to mitigate exposure and environmental contamination.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE for Spill Cleanup Alert->PPE Contain Contain the Spill with Inert Absorbent Material PPE->Contain Collect Carefully Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Spill Area with an Appropriate Solvent Collect->Decontaminate Dispose Dispose of Waste According to Institutional and Local Regulations Decontaminate->Dispose Report Document and Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

Disposal Plan
  • Waste Segregation: All waste contaminated with 4-Nitrophenyl methanesulfonate, including empty containers, used gloves, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Route: Dispose of chemical waste through your institution's designated hazardous waste management program. Do not dispose of this material down the drain or in regular trash.

Emergency Procedures: Be Prepared

In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Seek medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.[1]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 4-Nitrophenyl methanesulfonate into your research endeavors, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenyl methanesulfonate. Retrieved from [Link]

  • Chemsrc. (2025-08-25). SODIUM (4-NITROPHENYL)METHANESULFONATE | CAS#:36639-50-6. Retrieved from [Link]

  • Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]

  • American Chemistry Council. (2021-09). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • ChemBK. (2024-04-09). Sodium (4-nitrophenyl)methanesulfonate. Retrieved from [Link]

  • Loba Chemie. (2015-04-09). 4-NITROPHENYL HYDRAZINE AR MSDS CAS No. Retrieved from [Link]

Sources

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